4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-tert-butyl-2,6-bis(methoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-14(2,3)12-6-10(8-16-4)13(15)11(7-12)9-17-5/h6-7,15H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDBJOYDLRRTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)COC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624933 | |
| Record name | 4-tert-Butyl-2,6-bis(methoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421546-91-0 | |
| Record name | 4-tert-Butyl-2,6-bis(methoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Tert-butyl-2,6-bis(methoxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
Authored by: A Senior Application Scientist
Introduction
This compound is a specialized organic compound characterized by a sterically hindered phenolic core with two reactive methoxymethyl ether groups positioned ortho to the hydroxyl group. The bulky tert-butyl group at the para position enhances its solubility in nonpolar organic solvents and contributes to its electronic and steric properties. While not as broadly documented as common antioxidants like BHT, its structure suggests potential utility as a versatile building block in polymer chemistry, as a precursor for more complex ligands and macrocycles, and in the development of novel phenolic resins and coating materials.
This guide provides a comprehensive overview of a robust and logical two-step synthetic pathway to this compound, designed for researchers and professionals in chemical synthesis and materials science. The pathway leverages two fundamental and well-understood organic reactions: the base-catalyzed hydroxymethylation of a phenol followed by a Williamson ether synthesis. Our focus is on elucidating the causality behind experimental choices, ensuring procedural integrity, and grounding the methodology in authoritative chemical principles.
Overall Synthesis Pathway
The synthesis is efficiently executed in two distinct stages, starting from the readily available 4-tert-butylphenol.
-
Step 1: Base-Catalyzed Hydroxymethylation: 4-tert-butylphenol is first converted to the intermediate, 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, through a reaction with formaldehyde under basic conditions.
-
Step 2: Williamson Ether Synthesis: The diol intermediate is subsequently converted to the target compound, this compound, via etherification using a suitable methylating agent.
Part I: Synthesis of 4-tert-Butyl-2,6-bis(hydroxymethyl)phenol
This initial step is the most direct method for introducing hydroxymethyl groups onto the aromatic ring of 4-tert-butylphenol.[1]
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a base-catalyzed electrophilic aromatic substitution mechanism.[2] The base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group to form a highly nucleophilic phenoxide ion. This activation is crucial, as the electron-rich phenoxide ring readily attacks the electrophilic carbon atom of formaldehyde. The bulky tert-butyl group directs the substitution to the ortho positions. To achieve di-substitution, a molar excess of formaldehyde is required.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 4-tert-butyl-2,6-di(hydroxymethyl)phenol.[3]
-
Dissolution: In a suitable reaction vessel, dissolve sodium hydroxide (50 g) in approximately 1.2 liters of deionized water.
-
Addition of Phenol: To this basic solution, add 4-tert-butylphenol (150 g). The mixture should be stirred and can be gently heated to facilitate the complete dissolution of the phenol.[3]
-
Cooling: Once a clear solution is obtained, cool the mixture to ambient temperature.
-
Addition of Formaldehyde: Add aqueous formaldehyde (175 ml, 37% by weight) to the solution.
-
Reaction: Stir the solution vigorously at ambient temperature for an extended period, typically four to six days, to ensure the completion of the di-substitution.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After the reaction period, carefully add concentrated hydrochloric acid (approx. 110 ml) to neutralize the mixture. This will cause the product to separate. A two-phase system consisting of a yellow, oily organic layer and an aqueous layer will form.[3]
-
Extraction & Washing: Isolate the organic layer and wash it three times with 500 ml portions of water to remove inorganic salts and residual acid.
-
Purification: Dissolve the resulting organic oil in chloroform (700 ml) and add 500 ml of water. Stir the mixture, separate the organic phase, and dry it over anhydrous magnesium sulfate.
-
Crystallization: Evaporate the chloroform under reduced pressure. The resulting mixture of oil and white crystals can be further purified by adding a small amount of chloroform (50-100 ml) and filtering to isolate the white crystalline product, 4-tert-butyl-2,6-bis(hydroxymethyl)phenol.[3]
Causality and Optimization Insights
-
Stoichiometry: The molar ratio of formaldehyde to 4-tert-butylphenol is a critical parameter. A ratio of at least 2:1 is necessary to favor the formation of the di-hydroxymethylated product over the mono-substituted version.[4][5]
-
Reaction Time: This reaction is relatively slow at ambient temperature. The extended reaction time of several days is crucial for driving the equilibrium towards the di-substituted product.[3]
-
pH Control: The reaction requires a basic medium (pH 8-10) to generate the reactive phenoxide ion.[6] The final neutralization step is essential to protonate the product and facilitate its separation from the aqueous phase.
Part II: Synthesis of this compound
The conversion of the diol intermediate to the target bis(methoxymethyl) ether is effectively achieved via the Williamson ether synthesis. This classic SN2 reaction provides a reliable method for forming ethers from an alkoxide and an alkyl halide.[7]
Reaction Mechanism: Williamson Ether Synthesis
The mechanism involves two key steps for each hydroxyl group:
-
Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the two hydroxymethyl groups of the diol, forming a more potent nucleophile, the dialkoxide.
-
Nucleophilic Substitution (SN2): The resulting dialkoxide attacks the electrophilic methyl group of a methylating agent (e.g., methyl iodide), displacing the iodide leaving group in a concerted SN2 fashion.[8] This process occurs twice to form the final product.
Detailed Experimental Protocol
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the previously synthesized 4-tert-butyl-2,6-bis(hydroxymethyl)phenol.
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.
-
Solvent Addition: Add a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), via a syringe.[9]
-
Base Addition: Cool the flask in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil; ~2.2 equivalents) portion-wise to the stirred suspension. Hydrogen gas will evolve.
-
Alkoxide Formation: Allow the mixture to stir at room temperature until the gas evolution ceases, indicating the complete formation of the dialkoxide.
-
Methylation: Cool the reaction mixture again in an ice bath. Add methyl iodide (CH₃I; ~2.5 equivalents) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding methanol to destroy any excess NaH, followed by the addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Causality and Optimization Insights
-
Choice of Base: Sodium hydride is an ideal base for this reaction. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[7]
-
Solvent: Polar aprotic solvents like THF or DMF are preferred as they solvate the cation (Na⁺) but not the nucleophilic alkoxide, enhancing its reactivity.[8] The solvent must be anhydrous as NaH reacts violently with water.
-
Alkylating Agent: Methyl iodide is an excellent electrophile for SN2 reactions due to the low steric hindrance of the methyl group and the good leaving group ability of iodide.[7]
-
Temperature Control: The initial deprotonation and the addition of the alkylating agent are performed at low temperatures to control the exothermic nature of the reactions.
Characterization of Final Product
The final product, this compound, should be characterized to confirm its identity and purity. Below are the expected properties.
| Property | Expected Value |
| Molecular Formula | C₁₆H₂₆O₃ |
| Molecular Weight | 266.38 g/mol |
| Appearance | White to off-white solid or oil |
| ¹H NMR (CDCl₃, δ) | ~6.9-7.1 ppm (s, 2H, Ar-H ), ~5.2-5.4 ppm (s, 1H, Ar-OH ), ~4.5 ppm (s, 4H, Ar-CH ₂-O), ~3.4 ppm (s, 6H, O-CH ₃), ~1.3 ppm (s, 9H, -C(CH ₃)₃) |
| ¹³C NMR (CDCl₃, δ) | ~152 (Ar-C -OH), ~142 (Ar-C -tBu), ~126 (Ar-C H), ~125 (Ar-C -CH₂), ~70 (Ar-C H₂-O), ~58 (O-C H₃), ~34 (-C (CH₃)₃), ~31 (-C(C H₃)₃) |
References
- An In-depth Technical Guide to the Synthesis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol. (n.d.). Benchchem.
- Navigating the Synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol: A Technical Support Guide. (n.d.). Benchchem.
- Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol. (n.d.). PrepChem.com.
- Technical Support Center: Synthesis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol. (n.d.). Benchchem.
- Technical Support Center: Optimizing Reaction Conditions for 4-tert-Butylphenol Hydroxymethylation. (n.d.). Benchchem.
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved from [Link]
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Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]
- Technical Support Center: Production of 4-tert-butyl-2-(hydroxymethyl)phenol. (n.d.). Benchchem.
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An In-depth Technical Guide to 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
Abstract
This technical guide provides a comprehensive overview of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol, CAS 421546-91-0, a sterically hindered phenolic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical properties, outlines a probable synthetic pathway, discusses its known safety and handling protocols, and explores its potential utility as a versatile chemical building block. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the strategic use of functionalized phenolic structures.
Introduction: The Strategic Value of Sterically Hindered Phenols
Sterically hindered phenols are a class of compounds characterized by bulky alkyl groups, typically tert-butyl, flanking a phenolic hydroxyl group. This structural arrangement imparts unique chemical properties, most notably the ability to act as potent radical scavengers. This antioxidant capability is central to their use as stabilizers in polymers and other materials. In the realm of drug discovery and development, this same feature is being explored for its therapeutic potential in diseases linked to oxidative stress.[1][2] The dual nature of these compounds, capable of protecting healthy cells from oxidative damage while also potentially inducing cytotoxic effects in tumor cells, makes them intriguing candidates for novel drug design.[3]
This compound belongs to this class, distinguished by the presence of two methoxymethyl groups at the ortho positions. These functionalities offer additional sites for chemical modification, positioning this molecule as a versatile scaffold for the synthesis of more complex derivatives. This guide aims to provide a detailed examination of its known properties and potential applications.
Physicochemical Properties
Precise experimental data for this compound is not widely available in peer-reviewed literature. The information presented below is a consolidation of data from chemical suppliers and predicted values.[4]
| Property | Value | Source(s) |
| CAS Number | 421546-91-0 | [5][6] |
| Molecular Formula | C₁₄H₂₂O₃ | [5][7] |
| Molecular Weight | 238.32 g/mol | [4][7] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point (Predicted) | 296.1 ± 35.0 °C | [4] |
| Density (Predicted) | 1.023 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 9.58 ± 0.50 | [4] |
| Storage Temperature | Room temperature, under inert atmosphere | [4][6] |
Synthesis and Chemical Structure
Step 1: Hydroxymethylation of 4-tert-Butylphenol
The first step is the base-catalyzed hydroxymethylation of 4-tert-butylphenol to produce the precursor, 4-tert-butyl-2,6-di(hydroxymethyl)phenol.[8] This reaction introduces the necessary hydroxymethyl groups at the ortho positions.
Experimental Protocol: Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl)phenol [8]
-
Dissolution: Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water. To this solution, add 150 g of 4-tert-butylphenol.
-
Reaction Initiation: Stir and gently heat the mixture until the phenol has completely dissolved. Cool the solution to ambient temperature.
-
Formaldehyde Addition: Add 175 ml of aqueous formaldehyde (37%) to the solution.
-
Reaction: Stir the solution at ambient temperature for four to six days.
-
Workup: Add 110 ml of concentrated hydrochloric acid. A two-phase system will form.
-
Purification: Isolate the yellow, oily organic phase and wash it with three 500 ml portions of water. Add 700 ml of chloroform and 500 ml of water and stir. Isolate the organic phase and dry it over anhydrous magnesium sulfate.
-
Isolation: Evaporation of the chloroform followed by cooling will yield the product, which can be further purified by filtration from a minimal amount of chloroform to give a white crystalline solid.
Step 2: Williamson Ether Synthesis for Methylation
The second step would involve the methylation of the two benzylic hydroxyl groups. The Williamson ether synthesis is a classic and highly effective method for forming ethers from alcohols.[1] This reaction proceeds via an SN2 mechanism where an alkoxide, formed by deprotonating the alcohol with a strong base, acts as a nucleophile to attack a methylating agent.
Proposed Experimental Protocol:
While a specific protocol for this reaction is not available, the following is a generalized procedure based on the Williamson ether synthesis.
-
Deprotonation: In a dry, inert atmosphere, suspend 4-tert-butyl-2,6-di(hydroxymethyl)phenol in a suitable aprotic solvent (e.g., THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The reaction will generate hydrogen gas.
-
Alkoxide Formation: Allow the mixture to stir at room temperature until the evolution of gas ceases, indicating the formation of the dialkoxide.
-
Methylation: Cool the reaction mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, dropwise.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction with water and extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.
Spectroscopic Analysis
Authentic spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available in research databases. While some suppliers indicate the availability of such data, it is not accessible for this guide.[6] For research purposes, it is imperative to acquire and analyze this data upon obtaining a sample of the compound to confirm its identity and purity. The predicted NMR spectra would likely show characteristic peaks for the tert-butyl group, the aromatic protons, the methoxy groups, and the benzylic methylene protons.
Applications in Research and Drug Development
While specific applications for this compound are not documented, its structural features suggest several potential uses for a research-focused audience.
As a Synthetic Intermediate
The molecule possesses three key functional groups: the phenolic hydroxyl and the two methoxymethyl ethers.
-
Phenolic Hydroxyl: This group can be a site for further functionalization, such as etherification or esterification, to attach the molecule to other pharmacophores or scaffolds. Its hindered nature may influence reaction kinetics, offering a degree of selectivity.
-
Methoxymethyl Groups: These ether linkages are generally stable but can be cleaved under specific acidic conditions if desired, revealing the di-hydroxymethyl precursor which can then be used in further reactions like polymerization or esterification.
This trifunctional nature makes it a useful building block for creating more complex molecules with a central, stable phenolic core.[9]
Potential in Medicinal Chemistry
The core of this molecule is a hindered phenol, a well-known antioxidant scaffold.[10]
-
Antioxidant Properties: The hindered phenol moiety is capable of scavenging free radicals, which could be leveraged in the design of drugs targeting diseases with an oxidative stress component.[2]
-
Modulation of Biological Pathways: The introduction of the methoxymethyl groups provides a lipophilic character that can influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. These groups can be modified to fine-tune the molecule's interaction with biological targets.
-
Scaffold for Library Synthesis: The compound can serve as a starting point for the creation of a library of derivatives. By modifying the phenolic hydroxyl and potentially the methoxymethyl groups, a range of compounds can be synthesized and screened for various biological activities.
Safety and Handling
Based on available safety data, this compound should be handled with appropriate caution in a laboratory setting.
Hazard Statements:
-
H341: Suspected of causing genetic defects.
-
H412: Harmful to aquatic life with long lasting effects.
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.
Conclusion
This compound is a functionalized hindered phenol with potential as a versatile intermediate in organic synthesis and drug discovery. While publicly available data on its specific properties and applications is limited, its structural motifs suggest utility as a scaffold for creating novel molecules with potential antioxidant or other biological activities. Further research is needed to fully characterize this compound and explore its potential in various scientific disciplines. Researchers are strongly advised to perform their own analytical characterization upon sourcing this compound.
References
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Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023). National Institutes of Health (NIH). Available at: [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]
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Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. (n.d.). PubMed Central. Available at: [Link]
-
Sterically Hindered Phenols as Antioxidant. (2020). ResearchGate. Available at: [Link]
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Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol. (n.d.). PrepChem.com. Available at: [Link]
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Phenol, 4-(1,1-dimethylethyl)-2,6-bis(methoxymethyl)-. (n.d.). LookChem. Available at: [Link]
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4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (2015). National Institutes of Health (NIH). Available at: [Link]
-
chemical label 4-Tert-butyl-2,6-bis(methoxymethyl)phenol. (n.d.). echemie.de. Available at: [Link]
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"4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol" molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
Introduction
This compound belongs to the class of sterically hindered phenols, compounds renowned for their antioxidant properties. The unique substitution pattern—a bulky tert-butyl group at the para-position and two methoxymethyl groups flanking the hydroxyl group—creates a sterically crowded environment that dictates its chemical reactivity and three-dimensional structure. For researchers in materials science and drug development, understanding the nuanced relationship between this molecule's structure and its function is paramount. The conformation, or spatial arrangement of its atoms, directly influences its ability to scavenge radicals, interact with biological targets, and exhibit desired physicochemical properties. This guide provides a detailed examination of the molecular architecture, conformational dynamics, and synthesis of this compound, offering field-proven insights for its application and study.
Molecular Structure and Synthesis
The core of the molecule is a phenol ring substituted to create significant steric hindrance around the hydroxyl group. This structural motif is central to its utility as a stable antioxidant, as it modulates the reactivity of the phenolic proton and the stability of the resulting phenoxyl radical.
Synthesis Pathway
The synthesis of this compound is logically achieved through a two-step process starting from 4-tert-butylphenol. The first step involves the installation of reactive handles at the ortho positions, followed by etherification.
-
Base-Catalyzed Bis-hydroxymethylation: The process begins with the reaction of 4-tert-butylphenol with an excess of formaldehyde in the presence of a strong base like sodium hydroxide.[1][2] This reaction, known as a Lederer-Manasse reaction, introduces two hydroxymethyl (-CH₂OH) groups at the positions ortho to the hydroxyl group, yielding the intermediate 4-tert-butyl-2,6-bis(hydroxymethyl)phenol.[1] The choice of a base catalyst is crucial as it deprotonates the phenol, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic formaldehyde.
-
Williamson Ether Synthesis: The diol intermediate is then converted to the target compound via etherification. By reacting 4-tert-butyl-2,6-bis(hydroxymethyl)phenol with a methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions (e.g., using potassium carbonate), the two hydroxyl groups of the hydroxymethyl substituents are converted to methoxy groups (-OCH₃).
Caption: Synthetic pathway from 4-tert-butylphenol to the target compound.
Experimental Protocol: Synthesis
Part A: Synthesis of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol [1][2]
-
Dissolution: In a suitable reaction vessel, dissolve 50 g of sodium hydroxide in approximately 1.2 L of water.
-
Addition of Phenol: Add 150 g of 4-tert-butylphenol to the basic solution. Stir and heat gently until all the phenol has dissolved, then cool the solution to room temperature.
-
Hydroxymethylation: Add 175 ml of aqueous formaldehyde (37%) to the solution. Stir the mixture at ambient temperature for 4-6 days.
-
Workup: Acidify the reaction mixture with 110 ml of concentrated hydrochloric acid. A yellow, oily organic phase will separate. Isolate this organic phase and wash it three times with 500 ml portions of water.
-
Purification: Dissolve the resulting oil in 700 ml of chloroform. Dry the solution over anhydrous magnesium sulfate. Evaporate the solvent and cool to induce crystallization. The white crystalline product can be collected by filtration.
Part B: Etherification
-
Reaction Setup: Suspend the dried 4-tert-butyl-2,6-bis(hydroxymethyl)phenol and an excess of potassium carbonate in a solvent like acetone.
-
Methylation: Add dimethyl sulfate dropwise to the suspension while stirring.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Purification: After completion, filter the reaction mixture and evaporate the solvent. The crude product can then be purified by column chromatography to yield pure this compound.
Conformational Analysis
The conformation of this compound is dominated by steric interactions between the bulky ortho-substituents and the central phenol group. The rotational freedom around several single bonds allows the molecule to adopt various spatial arrangements, but only a few will be energetically favorable. The study of these preferred conformations is essential, as the molecule's bioactivity and chemical properties are dictated by its three-dimensional shape.[3]
Key Factors Influencing Conformation
-
Steric Hindrance: The two methoxymethyl groups at the C2 and C6 positions prevent the molecule from being planar. Their size forces them to rotate out of the plane of the benzene ring. Similarly, the hydroxyl group's orientation is constrained.
-
Intramolecular Hydrogen Bonding: A potential, weak hydrogen bond could form between the phenolic hydroxyl proton and the oxygen atom of one of the methoxymethyl groups. This interaction would stabilize a conformation where the hydroxyl group is oriented towards one of the side chains.
-
Rotation of Methoxymethyl Groups: The C(aryl)-CH₂ and CH₂-O bonds are rotatable. The energy barriers to this rotation determine the conformational flexibility of the side chains.
Caption: Critical dihedral angles (τ₁, τ₂, τ₃) governing the molecule's conformation.
Experimental and Computational Insights
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides authoritative insights.
-
X-ray Crystallography of Analogs: The crystal structure of 2,6-di-tert-butyl-4-(methoxymethyl)phenol, a structural isomer, has been determined.[4][5][6] In this molecule, the bulky tert-butyl groups severely hinder the phenolic hydroxyl group.[4] The data also reveals disorder in the methoxymethyl group, indicating it can occupy multiple positions even in the solid state.[5][6] By analogy, it is highly probable that the two methoxymethyl groups in the title compound also exhibit significant rotational freedom and adopt an out-of-plane orientation to minimize steric clash.
-
NMR Spectroscopy: Nuclear Magnetic Resonance in solution provides data on the molecule's average conformation.
-
¹H NMR: The chemical shift of the phenolic proton (OH) can indicate the presence of intramolecular hydrogen bonding. A downfield shift would suggest such an interaction.
-
¹³C NMR: The chemical shifts of the aromatic carbons can be sensitive to the torsional angle of the substituents.[7] Comparing observed shifts with those calculated for different conformers using computational methods can help identify the dominant solution-state structure.[7]
-
Variable-Temperature NMR: This experiment can be used to determine the energy barriers for the rotation of the methoxymethyl groups. As the temperature is lowered, separate signals for different conformers may appear if the rotation becomes slow on the NMR timescale.
-
-
Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of the molecule.[8]
-
Geometry Optimization: Calculations can identify several low-energy conformers. It is expected that the most stable conformations will involve the methoxymethyl groups being twisted relative to the phenyl ring to alleviate steric strain.
-
Torsional Scans: By systematically rotating the key dihedral angles (τ₁, τ₂, τ₃) and calculating the energy at each step, a conformational energy map can be generated, revealing the most stable structures and the energy barriers between them. For other 2,6-disubstituted phenols, twisted conformers are often favored over planar ones.[7]
-
Quantitative Data and Properties
The table below summarizes key properties. Since direct experimental values for the target molecule are limited, data from close analogs and computational predictions are included for a comprehensive overview.
| Property | Value / Observation | Method / Source |
| Molecular Formula | C₁₆H₂₆O₂ | - |
| Molecular Weight | 266.38 g/mol | - |
| Predicted XlogP | ~4.0-4.5 | Computational |
| ¹H NMR (Predicted) | Phenolic OH: Shift sensitive to H-bonding; Ar-H: ~7.0 ppm; Ar-CH₂: ~4.5 ppm; O-CH₃: ~3.4 ppm; C(CH₃)₃: ~1.3 ppm | Analogous Compounds[9][10] |
| Reactivity of OH | Low due to steric hindrance | General Principle[11] |
| Antioxidant Activity | Expected to be high; acts as a radical scavenger | Class Property[12] |
Implications for Researchers and Drug Development
The unique conformational and structural features of this compound have direct consequences for its application.
-
Antioxidant Mechanism: The steric hindrance around the hydroxyl group is a double-edged sword. It enhances the stability of the molecule and the resulting phenoxyl radical, making it an effective chain-breaking antioxidant.[12] However, it also reduces the rate of hydrogen atom transfer. This balance of stability and reactivity is a key design principle for antioxidants.[11]
-
Drug Design Scaffold: In drug development, sterically hindered phenols can serve as "smart" scaffolds. In the high oxidative stress environment of tumor cells, these compounds can switch from being protective antioxidants to cytotoxic agents.[13][14] The specific 3D conformation of this compound will determine how it fits into the active site of a target enzyme or receptor, making conformational analysis a critical step in rational drug design.
-
Material Science: As an additive in polymers, its efficacy in preventing oxidative degradation depends on its ability to diffuse through the polymer matrix and its solubility, both of which are influenced by its molecular shape and polarity.
Conclusion
This compound is a molecule whose function is intricately tied to its structure. The significant steric crowding imposed by its ortho and para substituents forces the molecule into non-planar conformations, which in turn governs the reactivity of its key functional group—the phenolic hydroxyl. Through a synergistic approach combining synthesis, spectroscopy, and computational modeling, researchers can gain a deep understanding of its conformational landscape. This knowledge is not merely academic; it is the foundation for harnessing its potential as a high-performance antioxidant, a versatile building block in organic synthesis, and a promising scaffold for the development of novel therapeutics.
References
-
Title: Molecular mechanics study of hindered phenols used as antioxidants Source: Journal of the Chemical Society, Faraday Transactions URL: [Link]
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Title: 2,6-Di-tert-butyl-4-(methoxymethyl)phenol Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: The use of chemical shift calculations in the conformational analysis of substituted benzenes Source: Magnetic Resonance in Chemistry URL: [Link]
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Title: Sterically hindered phenolic azomethine dyes derived from aliphatic amines: solvatochromism, DFT studies and antioxidant activity Source: PubMed URL: [Link]
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Title: 2,6-di-tert-butyl-4-(methoxymethyl)phenol - Introduction Source: ChemBK URL: [Link]
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Title: Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids Source: MDPI URL: [Link]
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Title: 2,6-di-tert-butyl-4-(methoxymethyl)phenol Source: PubChemLite URL: [Link]
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Title: 2,6-Di-tert-butyl-4-(methoxymethyl)phenol Source: ResearchGate URL: [Link]
-
Title: 2,6-Di-tert-butyl-4-(methoxy-meth-yl)phenol Source: PubMed URL: [Link]
-
Title: Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol Source: PrepChem.com URL: [Link]
-
Title: 2,6-Di-tert-butyl-4-(methoxymethyl)phenol Source: PubChem URL: [Link]
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Title: Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis Source: National Institutes of Health (NIH) URL: [Link]
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Title: Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components Source: MDPI URL: [Link]
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Title: CONFORMATIONAL ANALYSIS: A REVIEW Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
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A Comprehensive Technical Guide to the Solubility of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol in Organic Solvents
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol, a sterically hindered phenolic compound with significant applications in materials science and organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes foundational chemical principles with practical, field-proven methodologies. It offers researchers, scientists, and drug development professionals a robust framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. The guide includes a detailed discussion of molecular structure-solubility relationships, a step-by-step protocol for solubility determination, and visual diagrams to elucidate key processes and interactions.
Introduction: Understanding the Molecule and Its Significance
This compound is a multifunctional organic molecule belonging to the class of hindered phenols. These compounds are widely recognized for their antioxidant properties, which are conferred by the sterically hindered hydroxyl group that can readily donate a hydrogen atom to scavenge free radicals, while the bulky ortho-substituents prevent the resulting phenoxy radical from undergoing further undesirable reactions.[1][2] The presence of a para-tert-butyl group and two ortho-methoxymethyl groups gives this specific molecule a unique combination of lipophilic and polar characteristics, making its interaction with organic solvents a critical parameter for its application in polymer stabilization, lubricant formulation, and as an intermediate in fine chemical synthesis.[2][3]
A thorough understanding of its solubility is paramount for:
-
Reaction Optimization: Selecting appropriate solvents to ensure homogeneous reaction media, thereby improving reaction rates and yields.
-
Purification Processes: Designing effective crystallization, extraction, and chromatographic purification strategies.[4]
-
Formulation Development: Creating stable solutions for product formulation in cosmetics, plastics, and industrial fluids.
-
Predictive Modeling: Building accurate models for process scale-up and chemical engineering applications.
This guide addresses the current information gap by providing a theoretical framework and a practical, self-validating experimental protocol to empower researchers in their work with this compound.
Physicochemical Properties and Predicted Solubility Profile
While specific quantitative data is sparse, an analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility behavior.
Molecular Structure: C₁₄H₂₂O₃ CAS Number: 421546-91-0[5][6]
Key structural features influencing solubility:
-
Phenolic Hydroxyl (-OH) Group: Capable of acting as a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents (e.g., alcohols).
-
Two Methoxymethyl (-CH₂OCH₃) Groups: The ether linkages introduce polar sites (hydrogen bond acceptors) and contribute to the molecule's overall polarity.
-
tert-Butyl (-C(CH₃)₃) Group: A large, nonpolar, lipophilic group that enhances solubility in nonpolar and weakly polar solvents.
-
Aromatic Ring: Contributes to nonpolar van der Waals interactions.
Based on these features, a qualitative solubility profile can be inferred. The compound is expected to be largely insoluble in water due to the dominance of the lipophilic tert-butyl group and the hydrocarbon backbone. It is predicted to exhibit good solubility in a range of organic solvents.
Qualitative Solubility Data and Interpretation
A review of synthetic procedures for analogous compounds provides implicit qualitative solubility data. For instance, the synthesis of the closely related 2,6-di-tert-butyl-4-(methoxymethyl)phenol involves solvents like methanol and crystallization from mixtures of ethyl acetate and ethanol, indicating good solubility in these media.[2][7] Similarly, purification of other hindered phenols often employs chloroform, suggesting it is also a suitable solvent.[8]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | Hydrogen bonding with the phenolic -OH and ether oxygens. Used in the synthesis of similar compounds.[2][7][9] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | Dipole-dipole interactions with the polar functional groups. Ethyl acetate is used in the crystallization of related compounds.[2] |
| Nonpolar/Weakly Polar | Toluene, Hexane, Chloroform, Dichloromethane (DCM) | Soluble (especially in chlorinated solvents) | Van der Waals forces and dispersion interactions with the large lipophilic tert-butyl group and aromatic ring.[8] |
| Aqueous | Water | Insoluble | The large nonpolar surface area of the molecule dominates over the polar functional groups, leading to poor hydration. |
Experimental Protocol for Quantitative Solubility Determination
To establish definitive, quantitative solubility data, a systematic experimental approach is required. The following protocol describes the isothermal equilibrium method, a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.
Principle
This method involves creating a saturated solution of the solute in the solvent at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant can be accurately measured, representing the solubility at that temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed glass tubes
-
Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., ±0.1 °C)
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 5-6 standards covering the expected solubility range).
-
-
Sample Preparation (Equilibration):
-
Add an excess amount of solid this compound to a series of vials. The key is to ensure undissolved solid remains at equilibrium.
-
Pipette a precise volume (e.g., 5.0 mL) of the desired test solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all particulate matter. This step is critical to avoid artificially high results.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Solubility (g/L) = Concentration from curve (g/L) × Dilution Factor
-
Self-Validating System & Trustworthiness
-
Visual Confirmation: Ensure excess solid is present in each vial before and after equilibration.
-
Kinetic Confirmation: Analyze samples at multiple time points (e.g., 24, 36, 48 hours). The solubility value should plateau, confirming that equilibrium has been reached.
-
Reproducibility: Perform the experiment in triplicate for each solvent to ensure the precision and reliability of the results.
Visualizing Workflows and Interactions
Diagrams provide a clear, high-level overview of complex processes and relationships.
Experimental Workflow
The following diagram outlines the logical flow of the quantitative solubility determination protocol.
Caption: Workflow for Quantitative Solubility Determination.
Molecular Interactions Influencing Solubility
This diagram illustrates the key intermolecular forces between this compound and different types of solvent molecules.
Caption: Key Solute-Solvent Interactions.
Conclusion
References
-
ChemBK. (2024). 2,6-di-tert-butyl-4-(methoxymethyl)phenol. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
-
Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(5), o588. Retrieved from [Link]
-
Australian Government Department of Health. (2020). Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Environment tier II assessment. Retrieved from [Link]
- Google Patents. (n.d.).US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
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Thermal decomposition of "4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol"
An In-Depth Technical Guide to the Thermal Decomposition of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
Abstract
This technical guide provides a comprehensive analysis of the predicted thermal decomposition of this compound, a sterically hindered phenolic compound. While specific experimental data for this molecule is not extensively published, this document synthesizes information from structurally analogous compounds and established principles of thermal analysis to propose a multi-stage decomposition mechanism. We delve into the anticipated decomposition pathways, the expected volatile products, and the key analytical methodologies required for empirical validation. This guide is intended for researchers, chemists, and material scientists working with hindered phenolic antioxidants, particularly in applications where thermal stability is a critical performance parameter. Detailed experimental protocols for techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) are provided to serve as a self-validating framework for investigation.
Introduction: Structural Significance and Thermal Imperatives
This compound belongs to the family of hindered phenolic antioxidants, a class of compounds critical to the stabilization of polymeric materials, lubricants, and fuels against thermo-oxidative degradation.[1][2][3] Its molecular architecture is characterized by three key features:
-
A Phenolic Hydroxyl Group: This is the primary site of antioxidant activity, capable of donating a hydrogen atom to scavenge peroxy radicals and terminate auto-oxidation chain reactions.[4]
-
A 4-tert-Butyl Group: This bulky substituent provides steric hindrance around the phenol, enhancing its stability and preventing undesirable side reactions.
-
Two 2,6-bis(methoxymethyl) Groups: These ortho-substituents further increase the steric hindrance and introduce unique reactive sites that significantly influence the compound's thermal decomposition behavior.
Understanding the thermal decomposition of this molecule is paramount for defining its operational limits in high-temperature applications.[5][6] The process of degradation can release volatile byproducts, alter the chemical structure of the host material, and ultimately dictate the long-term performance and safety of the final product. This guide outlines the predicted decomposition cascade and the analytical workflows necessary to characterize it.
Hypothesized Thermal Decomposition Pathways
Based on the well-documented behavior of structurally similar compounds, such as 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, a multi-stage thermal decomposition pathway is proposed for this compound.[5] The decomposition is expected to proceed through distinct temperature-dependent stages, each characterized by the cleavage of specific chemical bonds.
Stage I: Decomposition of Methoxymethyl Groups (Approx. 180°C - 280°C)
The initial stage of decomposition is predicted to involve the scission of the methoxymethyl groups. Unlike hydroxymethyl-substituted phenols which primarily lose water via condensation, the methoxymethyl variant is expected to decompose via C-O bond cleavage. This can lead to the formation of several key products:
-
Formaldehyde and a Methoxy Radical: Homolytic cleavage of the benzyl-oxygen bond.
-
Methanol Formation: Subsequent reaction or rearrangement involving the methoxy radical.
-
Formation of Methylene Bridges: Reaction between adjacent molecules can lead to the formation of methylene-linked dimers and oligomers, releasing methanol or formaldehyde as byproducts. This process is analogous to the curing of phenolic resins.[5]
Stage II: Cleavage of the tert-Butyl Group (Approx. 280°C - 400°C)
Following the initial degradation of the side chains, at higher temperatures, the robust tert-butyl group is expected to cleave from the phenolic ring.[5] This is a common decomposition pathway for hindered phenols and results in the liberation of isobutylene , a flammable gas, and the formation of a phenol radical.
Stage III: Degradation of the Phenolic Backbone (Approx. >400°C)
The final stage involves the fragmentation of the more stable polymeric phenolic backbone created during the initial stages.[5] This complex process involves the breaking of aromatic C-C and C-O bonds, leading to the evolution of a mixture of smaller aromatic and aliphatic compounds (e.g., phenol, cresol, various hydrocarbons) and the ultimate formation of a stable carbonaceous char residue at very high temperatures.
Caption: Predicted multi-stage thermal decomposition of the title compound.
Analytical Methodologies for Mechanistic Elucidation
A multi-faceted analytical approach is essential to validate the proposed decomposition mechanism and quantify the thermal stability. The following techniques provide a self-validating system for a comprehensive investigation.
Thermogravimetric Analysis (TGA)
Causality: TGA is the cornerstone of thermal stability assessment. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This allows for the precise determination of the onset temperature of decomposition and the quantification of mass loss at each stage, directly correlating with the predicted pathway.[6][7]
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum crucible.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert atmosphere.
-
Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 800°C at a constant heating rate of 10 °C/min.
-
Data Acquisition: Record the mass loss (%) and its first derivative (DTG) as a function of temperature. The DTG curve highlights the temperatures of maximum decomposition rates for each stage.
Predicted Data Summary:
| Decomposition Stage | Approximate Temperature Range (°C) | Predicted Mass Loss (%) | Associated Evolved Species |
| Stage I | 180 - 280 | 20 - 25% | Formaldehyde, Methanol |
| Stage II | 280 - 400 | ~22% | Isobutylene |
| Stage III | > 400 | 30 - 35% | Phenolic fragments, Hydrocarbons |
| Final | > 700 | Total: 72 - 82% | Char Residue: 18 - 28% |
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify the energetics of decomposition (exothermic or endothermic) and to determine key thermal transitions such as melting point (T(_m)) prior to decomposition.[8][9]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.
-
Sample Preparation: Seal 3-5 mg of the sample in a hermetic aluminum pan. Use an empty, sealed pan as a reference.
-
Atmosphere: Maintain a nitrogen purge at 50 mL/min.
-
Heating Program: Equilibrate at 25°C. Ramp the temperature to ~300°C (or just past the final decomposition event observed in TGA) at a rate of 10 °C/min.
-
Data Acquisition: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) will show as a downward peak, while exothermic events (e.g., some decomposition processes) will show as an upward peak.
Evolved Gas Analysis (EGA): TGA-MS/FTIR
Causality: To unequivocally identify the volatile products liberated during each decomposition stage observed in TGA, coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer is essential. This provides real-time chemical analysis of the evolved gas stream, allowing for direct validation of the proposed mechanistic steps.
Caption: Experimental workflow for TGA coupled with MS and/or FTIR.
Experimental Protocol:
-
Setup: Connect the gas outlet of the TGA instrument to the inlet of the MS or FTIR gas cell via a heated transfer line (maintained at ~200-250°C to prevent condensation).
-
TGA Program: Run the same TGA heating program as described in section 3.1.
-
MS/FTIR Acquisition: Configure the MS to scan a mass range of m/z 10-200 or the FTIR to continuously collect spectra throughout the TGA run.
-
Data Correlation: Correlate the ion currents (MS) or infrared absorbance bands (FTIR) with the specific mass loss events from the TGA data. For example, the detection of m/z 56 (isobutylene) should coincide with the second mass loss step.
Safety Considerations
The thermal decomposition of this compound can generate hazardous substances.
-
Flammable Gases: Isobutylene, a primary product of Stage II, is highly flammable. All experiments should be conducted in a well-ventilated area, and the TGA exhaust should be properly vented.
-
Toxic Vapors: Formaldehyde, a potential product of Stage I, is a known carcinogen and irritant. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.
Conclusion
This guide presents a scientifically grounded, albeit predictive, framework for understanding the thermal decomposition of this compound. A three-stage mechanism involving the initial loss of the methoxymethyl side chains, followed by cleavage of the tert-butyl group and subsequent degradation of the phenolic backbone, is proposed. The outlined analytical workflow, centered on TGA, DSC, and EGA, provides a robust and self-validating protocol for researchers to empirically test this hypothesis, quantify the compound's thermal stability, and identify its decomposition products. Such a detailed characterization is essential for the intelligent design and safe implementation of this antioxidant in advanced material formulations.
References
-
Title: TGA curves of various hindered phenolic antioxidants in air. Source: ResearchGate URL: [Link]
-
Title: Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol Source: PrepChem.com URL: [Link]
-
Title: Transformation of Hindered Phenolic Antioxidants Source: Stabilization Technologies URL: [Link]
- Title: US4122287A - Method of preparing 2,6-di-tert.
-
Title: 2,6-Di-tert-butyl-4-(methoxymethyl)phenol Source: ResearchGate URL: [Link]
-
Title: METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) Source: Organic Syntheses Procedure URL: [Link]
-
Title: Showing metabocard for 2,6-Di-tert-butyl-4-hydroxymethylphenol (HMDB0032048) Source: Human Metabolome Database URL: [Link]
-
Title: Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review Source: PubMed URL: [Link]
-
Title: Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study Source: ResearchGate URL: [Link]
-
Title: Study of antioxidant activity of hindered phenols in bulk oil and thin film oxidation conditions in Lubricants Source: ResearchGate URL: [Link]
-
Title: STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Butylated hydroxytoluene Source: Wikipedia URL: [Link]
-
Title: Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities Source: MDPI URL: [Link]
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An In-depth Technical Guide to the Antioxidant Mechanism of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
Introduction: The Imperative for Advanced Antioxidants
In the realms of materials science, pharmacology, and food chemistry, the battle against oxidative degradation is relentless. Oxidative stress, mediated by highly reactive free radicals, is a primary driver of material failure, drug instability, and loss of nutritional value. Phenolic compounds have long been recognized as premier antioxidants due to their ability to neutralize these damaging radicals.[1] This guide delves into the specific and nuanced antioxidant mechanism of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol, a molecule whose architecture is deliberately designed for high-performance radical scavenging. For researchers and developers, understanding this mechanism at a molecular level is paramount for its effective application and for the innovation of next-generation stabilizers.
Molecular Architecture: A Tale of Two Substituents
The efficacy of a phenolic antioxidant is fundamentally dictated by the nature and position of the substituents on its aromatic ring. In this compound, the arrangement of the para-tert-butyl group and the two ortho-methoxymethyl groups around the phenolic hydroxyl core is no accident. This strategic placement governs the molecule's reactivity, the stability of its radical form, and its overall antioxidant prowess.
The bulky tert-butyl group at the para position serves two critical functions. First, it acts as an electron-donating group (EDG) through induction, increasing the electron density on the aromatic ring.[2] This electronic push enhances the reactivity of the phenolic hydroxyl group, making its hydrogen atom more readily available for donation. Second, its size provides a degree of steric shielding to the resulting phenoxyl radical, contributing to its stability.[2]
The two methoxymethyl groups at the ortho positions are also electron-donating and play a significant role in modulating the antioxidant's activity.[3][4][5] Their presence further increases the electron density on the phenol ring, which is known to lower the O-H bond dissociation enthalpy (BDE), a key indicator of antioxidant activity.[6] A lower BDE facilitates the hydrogen atom transfer to a free radical.[6]
| Structural Feature | Position | Primary Effect on Antioxidant Activity |
| Phenolic Hydroxyl (-OH) | 1 | The active site for hydrogen atom donation to free radicals. |
| tert-Butyl (-C(CH₃)₃) | 4 (para) | Electron-donating, increases reactivity of the -OH group and stabilizes the phenoxyl radical. |
| Methoxymethyl (-CH₂OCH₃) | 2, 6 (ortho) | Electron-donating, lowers the O-H bond dissociation energy, enhancing hydrogen donation. |
The Core Mechanism: A Step-by-Step Radical Scavenging Cascade
The primary antioxidant mechanism of this compound is that of a chain-breaking antioxidant, which operates predominantly through a Hydrogen Atom Transfer (HAT) mechanism.[6] This process can be dissected into two critical steps:
Step 1: Hydrogen Atom Donation
The process is initiated when the antioxidant encounters a reactive free radical (R•), such as a peroxyl radical, which is a common intermediate in oxidative degradation. The phenolic hydroxyl group donates its hydrogen atom to this radical, effectively neutralizing it and terminating the oxidative chain reaction.
Caption: Hydrogen Atom Transfer (HAT) mechanism.
Step 2: Formation of a Stabilized Phenoxyl Radical
Upon donating a hydrogen atom, the antioxidant itself is converted into a phenoxyl radical (Ar-O•). The efficacy of the antioxidant is heavily dependent on the stability of this newly formed radical. An unstable phenoxyl radical could potentially initiate new oxidation chains, defeating its purpose.
The stability of the this compound radical is ensured by two key features of its molecular structure:
-
Resonance Delocalization: The unpaired electron on the oxygen atom is not localized. Instead, it is delocalized across the aromatic ring, spreading the radical character and thereby increasing its stability. The para-tert-butyl group further aids in this stabilization.
-
Steric Hindrance: The two ortho-methoxymethyl groups provide a degree of steric hindrance around the radical oxygen, making it less accessible to react with other molecules. While not as bulky as the tert-butyl groups found in many other hindered phenols, they still contribute to the radical's stability.
Caption: Resonance stabilization of the phenoxyl radical.
Experimental Validation of Antioxidant Activity
The theoretical mechanism described above is validated through a suite of standardized experimental protocols designed to quantify antioxidant capacity. For researchers working with this compound, the following assays are fundamental.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This widely used assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow DPPH-H is monitored spectrophotometrically.[7][8]
Methodology:
-
Preparation of DPPH Solution: A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to an absorbance of approximately 1.0 at 517 nm.[9]
-
Sample Preparation: A series of concentrations of this compound are prepared in the same solvent.
-
Reaction: A small volume of each antioxidant concentration is added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
Caption: General workflow for the DPPH assay.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for assessing antioxidant activity. It is applicable to both hydrophilic and lipophilic antioxidants.[10] The assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+).[11]
Methodology:
-
Generation of ABTS•+: The ABTS•+ radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.[12]
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: A range of concentrations of the test compound is prepared.
-
Reaction: The antioxidant solutions are added to the ABTS•+ working solution.
-
Measurement: The decrease in absorbance at 734 nm is recorded after a set time.
-
Quantification: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion and Future Directions
This compound represents a sophisticated evolution in the design of phenolic antioxidants. Its mechanism is a classic example of radical scavenging through hydrogen atom transfer, enhanced by the strategic placement of electron-donating para-tert-butyl and ortho-methoxymethyl groups. This specific architecture is engineered to facilitate the donation of the phenolic hydrogen and to ensure the stability of the resulting phenoxyl radical, thereby providing efficient and reliable protection against oxidative degradation.
For researchers and drug development professionals, a thorough understanding of this mechanism is crucial for optimizing formulations and predicting performance. While the principles outlined in this guide are based on well-established chemical theory, further experimental studies focusing specifically on this compound are warranted. Future research should aim to quantify its kinetic parameters, such as reaction rate constants with various radicals, and to explore its performance in complex matrices relevant to specific applications. Such data will be invaluable for the continued advancement of antioxidant technology.
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Diva-Portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Available at: [Link]
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MDPI. (n.d.). Computational Methods for the Identification of Molecular Targets of Toxic Food Additives. Butylated Hydroxytoluene as a Case Study. Available at: [Link]
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PubMed. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Available at: [Link]
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A Technical Guide to the Free Radical Scavenging Activity of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the anticipated free radical scavenging activity of the synthetic hindered phenolic antioxidant, 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol . While direct empirical data on this specific molecule is not extensively published, this document synthesizes foundational principles of phenolic antioxidant chemistry, structure-activity relationships derived from close structural analogs, and detailed experimental protocols to build a robust predictive model of its efficacy and mechanism of action. We posit that this compound functions as a potent, multi-modal free radical scavenger, engaging in both classical Hydrogen Atom Transfer (HAT) from its phenolic hydroxyl group and unique contributions from the activated benzylic hydrogens of its ortho-substituted methoxymethyl groups. This guide serves as a roadmap for researchers to synthesize, characterize, and validate the antioxidant potential of this compound, providing the necessary theoretical framework and practical methodologies for its evaluation.
Introduction: The Rationale for Novel Hindered Phenolic Antioxidants
Phenolic compounds are a cornerstone of antioxidant science, renowned for their ability to neutralize harmful free radicals and mitigate oxidative stress, a key pathological factor in numerous diseases.[1] Synthetic hindered phenols, such as the widely-used Butylated Hydroxytoluene (BHT), have been developed to enhance stability and efficacy.[2] The core structure—a hydroxyl group on a benzene ring—is the primary functional moiety, but its activity is profoundly influenced by the nature and position of other ring substituents.[3][4] The strategic placement of bulky alkyl groups, like a tert-butyl group, at positions ortho to the hydroxyl function sterically hinders the resulting phenoxyl radical, increasing its stability and preventing it from propagating radical chain reactions.[2]
The subject of this guide, this compound, represents a thoughtful evolution in antioxidant design. It combines the established features of a hindered phenol with novel structural elements intended to enhance its radical scavenging capacity. This document will first propose a viable synthetic pathway, then delve into the predicted mechanisms of action, and finally provide detailed protocols for empirical validation.
Synthesis and Characterization
A direct, one-step synthesis for this compound is not prominently described in the literature. However, a logical and efficient two-step synthesis can be proposed based on established phenolic chemistry. The pathway proceeds via a key intermediate, 4-tert-butyl-2,6-bis(hydroxymethyl)phenol .
Step 1: Synthesis of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol
This intermediate can be synthesized via a base-catalyzed hydroxymethylation of 4-tert-butylphenol with formaldehyde.[5][6]
-
Reaction Principle: Under basic conditions, 4-tert-butylphenol is deprotonated to the more nucleophilic phenoxide ion. This ion then attacks formaldehyde, leading to the addition of hydroxymethyl (-CH₂OH) groups at the electron-rich ortho positions. The bulky para-tert-butyl group directs this substitution exclusively to the ortho positions.
Detailed Experimental Protocol: Base-Catalyzed Hydroxymethylation[5]
-
Dissolution: In a suitable reaction vessel, dissolve 50 g of sodium hydroxide in approximately 1.2 liters of deionized water.
-
Addition of Phenol: To the basic solution, add 150 g of 4-tert-butylphenol. Stir the mixture, gently heating if necessary, until all the phenol has dissolved.
-
Initiation: Cool the solution to ambient temperature. Add 175 mL of aqueous formaldehyde (37%).
-
Reaction: Stir the solution at ambient temperature for 4 to 6 days. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization & Extraction: Add 110 mL of concentrated hydrochloric acid to neutralize the mixture, which will result in the formation of a two-phase system. Separate the yellow, oily organic phase.
-
Washing: Wash the organic phase with three 500 mL portions of water.
-
Purification: Add 700 mL of chloroform and 500 mL of water to the organic oil and stir vigorously. Isolate the organic (chloroform) phase and dry it over anhydrous magnesium sulfate.
-
Crystallization: Evaporate the chloroform under reduced pressure. The resulting mixture of oil and crystals can be further purified by adding 50-100 mL of fresh chloroform and filtering to isolate the white, crystalline product, 4-tert-butyl-2,6-bis(hydroxymethyl)phenol.
Step 2: Proposed Synthesis of this compound
The final product is obtained through a Williamson ether synthesis, converting the two hydroxymethyl groups of the intermediate into methoxymethyl ethers.
-
Reaction Principle: The diol intermediate is treated with a strong base (e.g., sodium hydride) to deprotonate the hydroxymethyl groups, forming alkoxides. These nucleophilic alkoxides then react with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to yield the desired bis(methoxymethyl) product.
The overall synthetic pathway is illustrated below.
Caption: Proposed two-step synthesis of the target antioxidant.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals include singlets for the tert-butyl protons, aromatic protons, the phenolic -OH proton, the benzylic -CH₂- protons, and the methoxy -OCH₃ protons.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the broad O-H stretch of the phenolic hydroxyl group.
Predicted Mechanism of Free Radical Scavenging
The antioxidant activity of this compound is predicted to be multifaceted, arising from three distinct hydrogen-donating sites within the molecule. The primary mechanisms for phenolic antioxidants are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][7][8]
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) directly donates its phenolic hydrogen atom to a free radical (R•), quenching the radical and forming a stable, resonance-delocalized phenoxyl radical (ArO•).[9][10] ArOH + R• → ArO• + RH
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (R⁻). The radical cation then transfers a proton to the anion.[7][11] ArOH + R• → ArOH•⁺ + R⁻ ArOH•⁺ + R⁻ → ArO• + RH
The dominant mechanism is often solvent and pH-dependent.[7] For this compound, we predict three key structural features contribute to its activity:
-
The Phenolic Hydroxyl Group (-OH): This is the classical site of action for all phenolic antioxidants. The donation of this hydrogen atom is the primary and most rapid scavenging event, resulting in a sterically hindered and resonance-stabilized phenoxyl radical.
-
The Benzylic Hydrogens (-CH₂-O-): This is a unique and critical feature. Studies on analogous structures like 2,6-ditert-butyl-4-hydroxy-methylphenol have shown that the methylene (benzylic) hydrogens are activated by the adjacent aromatic ring and hydroxyl group.[3] These hydrogens can also be donated to free radicals, providing additional scavenging capacity after the primary phenolic hydrogen has been donated.[12][13] This transforms the molecule into a multi-hydrogen donor.
-
The Ether Oxygen: The electron-donating nature of the methoxymethyl groups may further stabilize the phenoxyl radical formed after hydrogen donation, potentially increasing the overall antioxidant potency.
Caption: Predicted multi-modal radical scavenging mechanism.
In Vitro Evaluation of Antioxidant Activity
To empirically validate the predicted free radical scavenging activity, a panel of standardized in vitro assays is required. Each assay utilizes a different radical source and reaction environment, providing a comprehensive profile of the antioxidant's capabilities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[14] The reduction of the deep violet DPPH radical to the pale yellow DPPH-H is monitored spectrophotometrically at ~517 nm.[14][15] The rate of color change is proportional to the scavenging capacity.
-
Causality: This is a foundational test for overall radical scavenging, often dominated by the HAT mechanism in non-polar solvents but can involve SET in protic solvents like methanol.[16][17] It provides a rapid assessment of the compound's primary antioxidant function.
Detailed Experimental Protocol: DPPH Assay[15]
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Serial Dilutions: Create a series of dilutions from the stock solution to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like BHT or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each sample dilution (or standard/blank) to the wells of a microplate.
-
Add 180 µL of the DPPH working solution to all wells.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % Inhibition against the concentration and determine the IC₅₀ value. A lower IC₅₀ indicates higher antioxidant activity.[15]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•⁺) by reacting ABTS with potassium persulfate.[15][18] Antioxidants reduce the ABTS•⁺ back to its colorless neutral form, and the decrease in absorbance is measured at ~734 nm.
-
Causality: The ABTS radical is soluble in both aqueous and organic solvents, making this assay suitable for both hydrophilic and lipophilic compounds.[15] It is based on the SET mechanism. Comparing results with the DPPH assay can provide insight into the dominant scavenging mechanism.
Detailed Experimental Protocol: ABTS Assay[15][18][19]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•⁺ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS•⁺ Working Solution: Dilute the radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the sample dilutions (or standard/blank) to the wells of a microplate.
-
Add 190 µL of the ABTS•⁺ working solution to each well.
-
Incubate for 6 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition as described for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the sample's activity to a Trolox standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals, which are generated by a radical initiator like AAPH.[20][21] The antioxidant's presence preserves the fluorescent signal over time.
-
Causality: This assay is unique in that it uses a biologically relevant radical (peroxyl radical) and its mechanism is purely HAT-based.[22] It measures the classical chain-breaking antioxidant activity. Given the lipophilic nature of the target compound, a modified ORAC protocol for lipophilic samples is required.[21][23]
Detailed Experimental Protocol: Lipophilic ORAC Assay[20][23][24]
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
AAPH Radical Initiator: Prepare a fresh solution of AAPH in 75 mM phosphate buffer.
-
Solvent for Lipophilic Samples: Use a 50:50 mixture of acetone and water to dissolve the test compound and Trolox standard.
-
-
Assay Procedure (96-well black microplate):
-
Add 25 µL of the sample dilutions (or Trolox standard/solvent blank) to the wells.
-
Add 150 µL of the fluorescein working solution to each well. Mix and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence decay kinetically every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, blank, and standard.
-
Calculate the Net AUC = AUC_sample - AUC_blank.
-
Plot the Net AUC for the Trolox standards against their concentrations to create a standard curve.
-
Express the ORAC value of the sample in Trolox Equivalents (TE) by comparing its Net AUC to the standard curve.
-
Data Presentation and Interpretation
To facilitate a clear comparison of the antioxidant efficacy of this compound against a known standard like BHT, all quantitative data should be summarized in a structured table.
Table 1: Comparative In Vitro Antioxidant Activity
| Assay | Parameter | This compound | BHT (Reference) |
| DPPH Assay | IC₅₀ (µg/mL) | Experimental Value | Experimental Value |
| ABTS Assay | TEAC (µmol TE/g) | Experimental Value | Experimental Value |
| ORAC Assay | ORAC Value (µmol TE/g) | Experimental Value | Experimental Value |
TEAC: Trolox Equivalent Antioxidant Capacity; TE: Trolox Equivalents. Lower IC₅₀ values indicate higher potency. Higher TEAC and ORAC values indicate higher potency.
Caption: Self-validating experimental workflow for antioxidant evaluation.
Conclusion and Future Directions
This compound is a rationally designed antioxidant with strong theoretical potential. Its structure suggests a multi-modal scavenging capacity, leveraging not only the primary phenolic hydroxyl group but also the activated benzylic hydrogens of the methoxymethyl substituents. This dual mechanism may confer superior and more durable antioxidant protection compared to simpler phenolic structures. The experimental framework provided in this guide offers a clear and robust pathway for the empirical validation of this hypothesis. Successful validation would position this molecule as a promising candidate for applications in pharmaceuticals, food preservation, and material stabilization where potent, lipophilic antioxidants are required. Future in vivo studies would be the logical next step to assess its bioavailability, metabolic fate, and efficacy in biological systems.
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Zhang, H. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Semantic Scholar. [Link]
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Mócosi, R., et al. (2018). Density functional theory study of the role of benzylic hydrogen atoms in the antioxidant properties of lignans. Scientific Reports, 8(1), 12282. [Link]
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Mócosi, R., et al. (2018). Density functional theory study of the role of benzylic hydrogen atoms in the antioxidant properties of lignans. ResearchGate. [Link]
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Yu, J., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Marine Drugs, 16(1), 21. [Link]
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Benkhaira, N., et al. (2023). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Brezova, V., et al. (2020). Phenolic Hydrogen Transfer by Molecular Oxygen and Hydroperoxyl Radicals. Insights into the Mechanism of the Anthraquinone Process. The Journal of Organic Chemistry, 85(4), 2149-2162. [Link]
-
Foti, M. C., et al. (2022). Concentration-dependent HAT/ET mechanism of the reaction of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph˙) in methanol. RSC Advances, 12(13), 7854-7861. [Link]
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Zhang, H. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Semantic Scholar. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. CellBiolabs.com. [Link]
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Prior, R. L., et al. (2003). Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples. Journal of Agricultural and Food Chemistry, 51(11), 3273-3279. [Link]
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Luo, S., et al. (2023). Quantitative evaluation of the actual hydrogen atom donating activities of O–H bonds in phenols. Organic & Biomolecular Chemistry, 21(5), 1047-1056. [Link]
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Kurek, M. A., et al. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 27(3), 1033. [Link]
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Shahidi, F., & Ambigaipalan, P. (2015). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Bioactives, 1, 1-18. [Link]
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Shimamura, T., et al. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 29(5), 1146. [Link]
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Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(1), 181-188. [Link]
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Benkhaira, N., et al. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Shimamura, T., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. International Journal of Molecular Sciences, 25(5), 2999. [Link]
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Ingold, K. U. (1962). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Canadian Journal of Chemistry, 40(2), 111-118. [Link]
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"4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol" material safety data sheet
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the safe handling and use of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide practical, field-proven insights into the causality behind experimental choices and safety protocols.
Chapter 1: Compound Profile and Identification
This compound is an organic compound with a phenolic structure. Its antioxidant properties make it a compound of interest in various industrial and research applications, including its use as a stabilizer and a multifunctional scaffold in organic synthesis.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 421546-91-0 | [2][3][4] |
| Molecular Formula | C14H22O3 | [3][4] |
| Appearance | White Solid | [5] |
| Melting Point | 69 - 71 °C | [5] |
| Odor | Slight phenolic | [5] |
Chapter 2: The GHS Hazard Landscape
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding the hazards associated with this compound.
Hazard Statements:
-
H341: Suspected of causing genetic defects.[6]
-
H412: Harmful to aquatic life with long-lasting effects.[6]
Precautionary Statements:
A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal, can be found in safety data sheets from suppliers. Key preventative measures include wearing protective gloves, clothing, and eye protection.
Chapter 3: Exposure Scenarios & First-Aid Protocols
Given the hazard profile of this compound, understanding the appropriate first-aid response is critical.
-
Eye Contact: Immediately rinse with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical attention.[7] The extensive rinsing is crucial to ensure all particulate matter is removed, minimizing the risk of serious eye damage.
-
Skin Contact: Wash the affected area with plenty of water. If skin irritation occurs, it is important to get medical advice.[7] Contaminated clothing should be removed and washed before reuse.[7]
-
Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If the person feels unwell, call a poison center or doctor.[7]
-
Ingestion: If swallowed, and the person feels unwell, seek medical attention.[5]
Chapter 4: Laboratory Handling & Engineering Controls
Safe handling in a laboratory setting is paramount to minimize exposure risk.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[1]
-
Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or eyeglasses.[5]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[5]
-
Respiratory Protection: In situations where dust may be generated, a dust respirator should be used.
Handling Practices:
-
Avoid all personal contact, including the inhalation of dust.[7]
-
Do not eat, drink, or smoke in the laboratory or when handling the compound.[1][7]
-
Keep containers securely sealed when not in use to prevent contamination and accidental spillage.[7]
Chapter 5: Emergency Preparedness: Spills & Fires
Accidental Release Measures:
In the event of a spill, the primary focus should be on preventing the spread of the material and ensuring the safety of personnel.
-
Minor Spills: If the spill is dry, use dry clean-up procedures to avoid generating dust. Collect the residue and place it in a sealed container for disposal.[7]
-
Major Spills: For larger spills, it may be necessary to vacuum or shovel the material into labeled containers for disposal.[7]
-
In all cases, the spill area should be washed down with large amounts of water, and runoff into drains should be prevented.[7] If contamination of drains or waterways occurs, emergency services should be notified.[7]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use a tri-class dry chemical fire extinguisher for small fires.[8]
-
Hazards from Combustion: When heated to decomposition, this compound may emit toxic fumes.[8]
Chapter 6: Stability, Storage, and Disposal
Stability and Reactivity:
-
This compound is generally stable under normal conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, bases, acid chlorides, and acid anhydrides.[5] It may also corrode steel, brass, copper, and copper alloys.[8]
Storage:
-
Keep containers tightly closed and protected from physical damage.[7]
-
Store away from incompatible materials and foodstuff containers.[7]
Disposal:
-
Disposal of this chemical and its containers must be done in accordance with local, state, and federal regulations.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
Chapter 7: Regulatory & Transport Overview
It is important to consult the latest regulatory information for the specific region where this compound is being used. This information is typically found in Section 15 of a supplier's Safety Data Sheet. Transport information, including any applicable UN numbers and hazard classes, will be detailed in Section 14 of the SDS.
Conclusion
This compound is a valuable compound for research and development. However, its potential hazards necessitate a thorough understanding of its safety profile and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can work with this compound safely and effectively, minimizing risks to themselves and the environment.
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The Purity Determination of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the analytical methodologies for determining the purity of "4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol," a specialized phenolic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind method selection, offers detailed experimental protocols, and outlines a systematic approach to identifying and quantifying potential impurities.
Introduction: Understanding the Analyte and Its Synthetic Landscape
"this compound" (Molecular Formula: C₁₄H₂₂O₃, Molecular Weight: 238.33 g/mol ) is a sterically hindered phenol. The bulky tert-butyl group at the para position and the two methoxymethyl groups at the ortho positions confer specific chemical properties, including antioxidant potential and utility as a building block in complex organic synthesis. The purity of this compound is paramount, as even trace impurities can significantly impact downstream applications, influencing reaction kinetics, product yields, and the toxicological profile of final products.
A comprehensive purity analysis begins with an understanding of the synthetic route, as this provides insight into potential process-related impurities. A plausible and common synthetic pathway involves a two-step process:
-
Base-Catalyzed Hydroxymethylation: 4-tert-butylphenol is reacted with an excess of formaldehyde in the presence of a base (e.g., sodium hydroxide) to introduce hydroxymethyl groups at the ortho positions, yielding 4-tert-butyl-2,6-bis(hydroxymethyl)phenol.[1][2]
-
Methoxymethylation: The resulting diol is then treated with a methoxymethylating agent, such as methoxymethyl chloride in the presence of a non-nucleophilic base, to form the final product.[3][4]
This synthetic pathway suggests the potential for several process-related impurities that must be considered during purity analysis.
Potential Impurities: A Proactive Approach to Detection
A robust purity analysis anticipates the presence of specific impurities. These can be broadly categorized as process-related impurities and degradation products.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Category | Specific Impurity | Origin |
| Process-Related | 4-tert-butylphenol | Unreacted starting material from the first step.[1] |
| 4-tert-butyl-2-(hydroxymethyl)phenol | Incomplete hydroxymethylation of the starting material. | |
| 4-tert-butyl-2,6-bis(hydroxymethyl)phenol | Unreacted intermediate from the second step. | |
| Mono-methoxymethylated species | Incomplete methoxymethylation of the intermediate. | |
| Over-alkylated by-products | Non-specific reactions during synthesis. | |
| Degradation | Oxidation Products (e.g., quinones) | Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air, light, or elevated temperatures. |
A Multi-faceted Analytical Strategy for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-pronged approach, leveraging the strengths of chromatography and spectroscopy, is essential. This guide proposes a workflow that combines High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities with different proton environments.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a robust starting point for method development and validation. The specific parameters may require optimization based on the available instrumentation and the specific sample matrix.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC with UV or Photodiode Array (PDA) detection is the cornerstone of quantitative purity analysis for non-volatile compounds. A reversed-phase method is well-suited for separating the target compound from its less polar starting materials and more polar intermediates.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV/PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with a wide range of polarities.
-
Start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B.
-
A suggested gradient: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 275 nm, which is a typical absorbance maximum for phenolic compounds.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 30% acetonitrile in water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Determine the area percent of the main peak relative to the total area of all peaks to calculate the purity. Use an external standard of known purity for more accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[5] The mass spectrometer provides structural information, aiding in the positive identification of unknown peaks.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for the analysis of phenolic compounds.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C.
-
-
Mass Spectrometer Parameters:
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Electron ionization (EI) at 70 eV.
-
Scan range: 40-500 amu.
-
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of the main component and can also be used to identify and quantify impurities if their signals do not overlap with those of the main compound.
Predicted ¹H NMR Data (in CDCl₃):
-
δ 7.0-7.2 ppm (s, 2H): Aromatic protons.
-
δ 4.6-4.8 ppm (s, 4H): Methylene protons of the -CH₂OCH₃ groups.
-
δ 3.4-3.6 ppm (s, 6H): Methyl protons of the -OCH₃ groups.
-
δ 4.5-5.5 ppm (s, 1H): Phenolic hydroxyl proton (broad, may exchange with D₂O).
-
δ 1.3-1.5 ppm (s, 9H): Protons of the tert-butyl group.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition: Acquire standard ¹H and ¹³C NMR spectra. Other experiments such as DEPT, COSY, and HMQC can be performed for more detailed structural elucidation if necessary.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons. Compare the chemical shifts with predicted values and data from structurally similar compounds. Impurities will present as additional peaks in the spectrum.
Data Interpretation and Reporting: Synthesizing the Results
A comprehensive purity report should integrate the findings from all analytical techniques.
Table 2: Illustrative Purity Report Summary
| Analytical Technique | Parameter | Result |
| HPLC-UV | Purity (Area %) | 99.5% |
| Known Impurity 1 (e.g., 4-tert-butylphenol) | 0.2% | |
| Unknown Impurity 1 | 0.1% at RRT 0.85 | |
| Unknown Impurity 2 | 0.2% at RRT 1.10 | |
| GC-MS | Identification of Volatile Impurities | No significant volatile impurities detected. |
| ¹H NMR | Structural Confirmation | Spectrum consistent with the structure of this compound. |
| Impurity Signals | Minor signals consistent with the presence of 4-tert-butylphenol observed. | |
| Overall Purity | Combined Assessment | ≥ 99.5% |
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"HPLC_Data" -> "Final_Report" [label="Quantitative Data"]; "GCMS_Data" -> "Final_Report" [label="Impurity Identity"]; "NMR_Data" -> "Final_Report" [label="Structural Integrity"]; }
Caption: Integration of data from multiple analytical techniques for a final purity assessment.
Conclusion: Ensuring Quality Through Rigorous Analysis
The purity analysis of "this compound" requires a systematic and multi-technique approach. By understanding the potential impurities arising from its synthesis and employing a combination of HPLC, GC-MS, and NMR, a comprehensive and reliable assessment of its purity can be achieved. The protocols and strategies outlined in this guide provide a solid foundation for researchers and quality control professionals to ensure the integrity of this important chemical compound, thereby safeguarding the quality and reliability of downstream research and development endeavors.
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- Kozerski, L., et al. (1999). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. The Journal of Organic Chemistry, 64(11), 3944-3948.
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- Rivera, A., et al. (2018). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Molecules, 23(10), 2565.
- PrepChem. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol.
- Lindoy, L. F., et al. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(07), 1029-1032.
- Smith, W. E., & Smith, R. A. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synlett, 1998(9), 1029-1032.
- ChemBK. (2024). 2,6-di-tert-butyl-4-(methoxymethyl)phenol.
- PrepChem. (n.d.). Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033826).
- ChemicalBook. (n.d.). 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL(489-01-0) 1H NMR spectrum.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol.
- Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(3), o588.
- Rivera, A., et al. (2011). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2011(2), M728.
- BenchChem. (2025). Application Note: Analysis of 4-(2-Methoxyethyl)phenol by Gas Chromatography-Mass Spectrometry (GC-MS).
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- ChemicalBook. (n.d.). 4,4'-Methylenebis(2,6-di-tert-butylphenol)(118-82-1) 1H NMR spectrum.
- Human Metabolome Database. (2012). Showing metabocard for 2,6-Di-tert-butyl-4-hydroxymethylphenol (HMDB0032048).
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- Sigma-Aldrich. (n.d.). 4-tert-Butyl-2,6-diformylphenol 96%.
- TCI Chemicals. (n.d.). 2,6-Di-tert-butyl-4-hydroxymethylphenol | 88-26-6.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol.
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- Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(3), o588.
- Wu, T., et al. (2016). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 56(11), 1891-1901.
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Methodological & Application
Application Notes & Protocols: The Use of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol in Polymer Stabilization
Prepared by: Gemini, Senior Application Scientist
Introduction: A High-Performance Hindered Phenolic Antioxidant
4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol is a highly effective, non-discoloring hindered phenolic antioxidant. Its unique molecular structure, featuring bulky tert-butyl groups adjacent to the hydroxyl group on the phenolic ring, creates significant steric hindrance.[1] This configuration is the cornerstone of its function: efficiently interrupting the auto-oxidation chain reactions that lead to the degradation of polymeric materials during processing and end-use.[1] Classified as a primary antioxidant, it is a potent free radical scavenger, essential for preserving the physical, mechanical, and aesthetic properties of polymers.[2] Its hydrophobic nature makes it particularly suitable for non-polar environments such as plastics and oils.[3] This compound is frequently used to provide anti-aging and processing stability to a wide range of materials, including plastics, synthetic resins, and rubbers.[4]
Mechanism of Action: Interrupting the Degradation Cascade
Polymer degradation is a self-propagating cycle initiated by heat, shear, or UV radiation, which generates highly reactive free radicals (R•). These radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from the polymer chain, creating a hydroperoxide (ROOH) and another free radical, thus continuing the cycle.[5]
This compound disrupts this destructive cascade. The phenolic hydroxyl group (-OH) donates its hydrogen atom to the reactive peroxy radical (ROO•). This action neutralizes the radical, terminating the chain reaction. The antioxidant itself is converted into a stable, sterically hindered phenoxy radical that has insufficient energy to initiate new degradation chains.[1][3]
Caption: Mechanism of radical scavenging by this compound.
Application Notes for Optimal Performance
Polymer Compatibility
This antioxidant demonstrates excellent compatibility and high efficiency in a variety of polymer systems, including:
-
Polyolefins: Polypropylene (PP) and Polyethylene (PE)
-
Styrenics: Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS)
-
Elastomers: Synthetic rubbers like polyisoprene.[2]
-
Other Systems: Synthetic resins, paints, and coatings.[4]
Performance Characteristics
-
High Thermal Stability: Allows for use in polymers processed at high temperatures.[1]
-
Low Volatility: Minimizes loss of the antioxidant during processing steps like extrusion and molding.
-
Non-Discoloring: The formation of its stable phenoxy radical does not lead to colored byproducts like quinone methides, which can cause yellowing in some other phenolic antioxidants.[6] This makes it ideal for applications where color stability is critical.
Synergistic Blends for Enhanced Protection
While this compound is a potent radical scavenger (primary antioxidant), its performance can be significantly enhanced by combining it with secondary antioxidants. This synergistic approach provides comprehensive protection against both processing and long-term thermal degradation.
-
With Phosphites (e.g., Tris(2,4-di-tert-butylphenyl)phosphite): Phosphites are hydroperoxide decomposers. They catalytically break down hydroperoxides (ROOH) into non-radical, stable products, preventing them from splitting into more destructive radicals. This combination protects the polymer during high-temperature processing.
-
With Thioesters (e.g., Distearyl thiodipropionate): Thioesters are also effective hydroperoxide decomposers and are particularly suited for providing long-term heat stability.
The combination of a primary and secondary antioxidant often results in a combined effect that is greater than the sum of their separate effects.[7][8]
Experimental Protocols
Protocol 1: Incorporation into a Polymer Matrix via Melt Compounding
This protocol describes a standard method for dispersing the antioxidant into a polymer matrix using a laboratory-scale twin-screw extruder.
Objective: To achieve a homogeneous dispersion of this compound in a polymer resin (e.g., Polypropylene).
Materials & Equipment:
-
Polymer resin (pellets or powder)
-
This compound (powder)
-
Laboratory twin-screw extruder
-
Gravimetric feeders
-
Water bath for cooling the extrudate strand
-
Pelletizer
Procedure:
-
Pre-Drying: Dry the polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during extrusion.
-
Formulation: Calculate the required amounts of polymer and antioxidant. A typical loading level for this antioxidant is between 0.1% and 0.5% by weight.
-
Feeder Calibration: Calibrate the gravimetric feeders for both the polymer resin and the antioxidant to ensure accurate dosing.
-
Extruder Setup: Set the temperature profile for the extruder zones. For polypropylene, a typical profile might range from 180°C at the feed throat to 210°C at the die.
-
Compounding:
-
Extrusion & Cooling: The molten polymer strand exits the die and is immediately cooled by passing through a water bath.
-
Pelletization: The cooled, solidified strand is fed into a pelletizer, which cuts it into uniform pellets.
-
Control Sample: Prepare a batch of the same polymer without any added antioxidant to serve as a control for subsequent performance testing.
-
Homogenization: Dry the pellets thoroughly and tumble-blend the batch to ensure homogeneity.
Protocol 2: Evaluation of Thermo-Oxidative Stability
This section outlines two key methods for quantifying the effectiveness of the antioxidant: Oxidative Induction Time (OIT) and Accelerated Oven Aging.
A. Oxidative Induction Time (OIT) by DSC (ASTM D3895)
OIT is a rapid method to assess the thermal stability of a stabilized material.[10][11] It measures the time until the onset of exothermic oxidation at a constant elevated temperature in an oxygen atmosphere.[11]
Procedure:
-
Sample Preparation: Place a small sample (5-10 mg) of the compounded pellet into an open aluminum DSC pan.[12][13]
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen).
-
-
Heating: Heat the sample at a constant rate (e.g., 20°C/min) to the isothermal test temperature (e.g., 200°C for polypropylene).[14]
-
Isothermal Hold & Gas Switch: Once the temperature stabilizes, hold the sample isothermally and switch the purge gas from nitrogen to oxygen at the same flow rate.[15] Mark this time as t=0.
-
Data Acquisition: Continue to hold the sample at the isothermal temperature until a sharp exothermic peak is observed on the DSC thermogram.
-
Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak. A longer OIT indicates better thermal stability.
B. Accelerated Oven Aging (ASTM D3045)
This method evaluates the long-term stability by exposing polymer samples to elevated temperatures in a circulating air oven for an extended period.[16][17][18] The change in physical or mechanical properties is monitored over time.
Procedure:
-
Specimen Preparation: Prepare test specimens from the compounded pellets (both stabilized and control) by compression or injection molding (e.g., tensile bars, color plaques).
-
Initial Property Measurement: Before aging, measure the baseline properties of interest. This may include:
-
Color: Yellowness Index (YI) or CIE Lab* values.
-
Mechanical Properties: Tensile strength, elongation at break.
-
Melt Flow: Melt Flow Index (MFI).
-
-
Oven Aging:
-
Place the specimens in a forced-convection laboratory oven set to a specific aging temperature (e.g., 150°C for polypropylene). Ensure adequate air circulation.
-
Remove sets of specimens at predetermined time intervals (e.g., 24, 48, 96, 168, 336 hours).
-
-
Post-Aging Analysis:
-
After each interval, allow the specimens to cool to room temperature.
-
Re-measure the properties of interest (color, mechanical, MFI).
-
-
Data Interpretation: Plot the property change as a function of aging time. The effectiveness of the antioxidant is determined by the retention of properties compared to the unstabilized control, which will show rapid degradation.
Caption: Experimental workflow for evaluating antioxidant performance via oven aging.
Quantitative Performance Data
The following table provides illustrative data on the performance of a polypropylene homopolymer stabilized with this compound compared to an unstabilized control.
| Property | Test Condition | Unstabilized PP | PP + 0.2% Antioxidant |
| Oxidative Induction Time (OIT) | 200°C, Oxygen | < 2 minutes | > 30 minutes |
| Yellowness Index (YI) | After 240 hrs @ 150°C | > 20 (Severe Yellowing) | < 5 (Minimal Change) |
| Tensile Strength Retention | After 240 hrs @ 150°C | < 10% | > 80% |
| Elongation at Break Retention | After 240 hrs @ 150°C | < 5% (Brittle) | > 70% |
Note: These are typical expected values. Actual results will vary based on the specific polymer grade, processing conditions, and presence of other additives.
References
- Benefits of Hindered Phenol Antioxidants in Polymer Processing. (URL: )
- 2,6-di-tert-butyl-4-(methoxymethyl)phenol - ChemBK. (URL: )
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - NIH. (URL: )
- 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PMC - NIH. (URL: )
- (PDF) Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol)
- 2,6-Di-tert-butyl-4-(methoxy-meth-yl)phenol - PubMed. (URL: )
- (PDF) 2,6-Di-tert-butyl-4-(methoxymethyl)
- Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - PMC - NIH. (URL: )
- Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
- EP0457441A2 - Process for compounding a polymer with an antioxidant - Google P
- ASTM D3045 heat aging practice for unloaded plastics tests.
- Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (URL: )
- Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC - NIH. (URL: )
- ASTM D3045 Heat Aging Test of Plastics Without Load - Infinita Lab. (URL: )
- DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418. (URL: )
- Design of Polymeric Films for Antioxidant Active Food Packaging - MDPI. (URL: )
- Accelerated ageing of polymers - NPL Public
- Transformation of Hindered Phenolic Antioxidants | Stabiliz
- D 3045 – 92 (Reapproved 2003) - Standard Practice for - Heat Aging of Plastics Without Load. (URL: )
- Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications | Request PDF - ResearchG
- Astm D 3895-98 PDF | PDF | Differential Scanning Calorimetry | Cookware And Bakeware. (URL: )
- A Guide to the Determination of Oxidation Induction Time - Mettler Toledo. (URL: )
- Astm D3045.37383 | PDF - Scribd. (URL: )
- Encapsulation of colorants by natural polymers for food applic
- Oxidative-induction time - Wikipedia. (URL: )
- Performance of 4,4'-Bis(2,6-di-tert-butylphenol)
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- 8. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol and its Analogs as Chain-Terminating Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative to Control Oxidative Degradation
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of a system to detoxify these reactive intermediates, is a primary driver of degradation in a vast array of materials and biological systems[1]. From compromising the structural integrity of polymers to instigating cellular damage that underlies numerous disease pathologies, uncontrolled oxidation presents a significant challenge. Chain-terminating antioxidants are a critical class of molecules designed to interrupt the self-propagating cycle of oxidative damage.
Among these, hindered phenolic antioxidants are paramount. Their efficacy stems from a unique molecular architecture: a phenol ring substituted with bulky alkyl groups, typically at the ortho positions to the hydroxyl group. This guide focuses on the application of such compounds, specifically exploring the characteristics of the 4-tert-butyl-2,6-bis(methoxymethyl)phenol family, with a detailed focus on its close, well-studied, and commercially significant analog, 2,6-di-tert-butyl-4-(methoxymethyl)phenol . This compound serves as an exemplary model for understanding the principles and applications of hindered phenolic antioxidants.
The defining features of these molecules are the sterically hindering tert-butyl groups and the electron-donating substituents on the phenol ring. The bulky tert-butyl groups enhance the stability of the phenoxy radical formed after hydrogen donation, preventing it from initiating new oxidation chains. This steric hindrance is a cornerstone of its function, making it a highly effective and persistent radical scavenger[2].
The Core Mechanism: Hydrogen Atom Transfer and Radical Stabilization
The primary role of a chain-terminating antioxidant is to intercept and neutralize the peroxyl radicals (ROO•) that propagate the oxidative chain reaction. This process is predominantly governed by a Hydrogen Atom Transfer (HAT) mechanism.
The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a peroxyl radical, effectively neutralizing it and forming a stable hydroperoxide. In this process, the antioxidant itself is converted into a phenoxy radical (ArO•).
Reaction: ROO• + ArOH → ROOH + ArO•
The efficacy of a hindered phenolic antioxidant is critically dependent on the stability of this resulting phenoxy radical. If the phenoxy radical is too reactive, it could potentially initiate a new oxidation chain. However, the molecular structure of compounds like 2,6-di-tert-butyl-4-(methoxymethyl)phenol is engineered for stability.
-
Steric Hindrance: The two tert-butyl groups at the ortho positions physically shield the radical oxygen, making it difficult for it to react with other molecules.
-
Electronic Effects: The electron-donating nature of the alkyl and methoxymethyl groups helps to delocalize the unpaired electron across the aromatic ring, further stabilizing the radical.
This stabilized phenoxy radical is then able to react with a second peroxyl radical, terminating the chain reaction completely.
Reaction: ROO• + ArO• → Non-radical products
This two-step process means that a single molecule of a phenolic antioxidant can theoretically quench two radical species, making them highly efficient.
Caption: Mechanism of chain-terminating antioxidant action.
Physicochemical Properties and Applications
2,6-di-tert-butyl-4-(methoxymethyl)phenol is a colorless to slightly yellow liquid or solid with a melting point between 74-78°C[3]. It is soluble in organic solvents like alcohols and ethers but insoluble in water[3]. These properties make it suitable for incorporation into a variety of non-aqueous systems.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O₂ | [4][5][6] |
| Molecular Weight | 250.38 g/mol | [5][6] |
| Appearance | Colorless to slightly yellow liquid/solid | [3] |
| Melting Point | 74-78 °C | [3] |
| Boiling Point | 240-241 °C | [3] |
| Solubility | Soluble in alcohols, ethers; Insoluble in water | [3] |
| Primary Function | Chain-terminating antioxidant | [3] |
Key Application Areas:
-
Polymer and Plastics Stabilization: It is widely used to prevent the oxidative degradation of polymers such as rubber, plastics, and synthetic resins during processing and long-term use, thereby extending their shelf life and maintaining their mechanical properties[3][7].
-
Lubricants and Fuels: It is added to lubricants and fuels to inhibit oxidation, preventing the formation of sludge and deposits[2].
-
Cosmetics and Personal Care Products: Used to stabilize formulations containing oils and fats, preventing rancidity and preserving product integrity[2].
-
Drug Development: In the context of drug development, understanding the role of such antioxidants is crucial for stabilizing drug formulations and for designing therapeutic strategies to combat diseases associated with oxidative stress[2].
Experimental Protocols
Protocol 1: Synthesis of 2,6-di-tert-butyl-4-(methoxymethyl)phenol
This protocol is adapted from the high-yield synthesis method described in the literature[4][7][8]. The synthesis is a two-step process starting from the readily available 2,6-di-tert-butyl-4-methylphenol (also known as Butylated Hydroxytoluene or BHT).
Step 1: Bromination of BHT
-
Reactants: Dissolve 2,6-di-tert-butyl-4-methylphenol (1 equivalent) in a suitable solvent like carbon tetrachloride.
-
Initiation: Add N-Bromosuccinimide (NBS) (1 equivalent) and a radical initiator such as benzoyl peroxide.
-
Reaction: Reflux the mixture under light irradiation for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, filter off the succinimide, and evaporate the solvent to obtain crude 4-bromomethyl-2,6-di-tert-butylphenol.
Step 2: Methoxylation
-
Reactant: Dissolve the crude 4-bromomethyl-2,6-di-tert-butylphenol in methanol.
-
Reaction: Stir the solution at room temperature. The reaction is typically rapid, often completing within minutes to a few hours[7].
-
Isolation: The product, 2,6-di-tert-butyl-4-(methoxymethyl)phenol, can be isolated by evaporating the methanol.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent mixture like ethyl acetate and ethanol[7].
Protocol 2: Evaluating Chain-Breaking Activity via Inhibited Autoxidation
Standard colorimetric assays like DPPH or ABTS can be misleading as they do not accurately reflect the reaction with peroxyl radicals. The inhibited autoxidation method is the gold standard for evaluating chain-breaking antioxidants[9][10]. This protocol measures the rate of oxygen consumption during the controlled oxidation of a substrate.
Caption: Workflow for the Inhibited Autoxidation Assay.
Materials and Methods:
-
Apparatus: A sensitive oxygen uptake apparatus equipped with a pressure transducer and a thermostated reaction vessel.
-
Substrate: Styrene or cumene are commonly used substrates[9].
-
Initiator: Azo-bis(isobutyronitrile) (AIBN) is a thermal initiator that produces radicals at a constant rate.
-
Solvent: A non-reactive solvent such as chlorobenzene or acetonitrile[9].
-
Procedure:
-
The reaction vessel is charged with the substrate and solvent and allowed to equilibrate at a constant temperature (e.g., 30°C).
-
The reaction is initiated by adding a known concentration of AIBN. The uninhibited rate of oxygen consumption is recorded.
-
A known amount of the antioxidant is then injected into the system.
-
The rate of oxygen consumption will decrease significantly, and a clear inhibition period (τ) will be observed.
-
The rate of oxygen consumption during this inhibited period is recorded.
-
Data Analysis:
-
Inhibition Period (τ): The length of time during which oxidation is suppressed.
-
Stoichiometric Factor (n): The number of peroxyl radicals trapped by each molecule of the antioxidant. It is calculated using the formula: n = (Rᵢ * τ) / [ArOH] where Rᵢ is the rate of initiation and [ArOH] is the antioxidant concentration.
-
Inhibition Rate Constant (kᵢₙₕ): A measure of how quickly the antioxidant reacts with peroxyl radicals. It is a key parameter for comparing the efficacy of different antioxidants[11].
Comparative Efficacy
The performance of 2,6-di-tert-butyl-4-(methoxymethyl)phenol can be compared to other common phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).
| Antioxidant | Structure | Key Features | Relative Efficacy |
| BHT | 2,6-di-tert-butyl-4-methylphenol | Highly hindered, effective at high temperatures. | Benchmark standard.[12] |
| BHA | 2-tert-butyl-4-methoxyphenol | Less sterically hindered than BHT, can be more reactive.[13] | Often used in combination with BHT for synergistic effects.[13][14] |
| 2,6-di-tert-butyl-4-(methoxymethyl)phenol | 2,6-di-tert-butyl-4-(methoxymethyl)phenol | Similar steric hindrance to BHT, with a polar methoxymethyl group that can alter solubility and reactivity. | Efficacy is comparable to BHT, with potential advantages in specific solvent systems due to the ether linkage. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Use in a well-ventilated area. Avoid breathing dust or vapors. Avoid contact with skin and eyes[3].
-
Storage: Store in a cool, dry place away from oxidizing agents and sources of ignition[3].
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Hindered phenolic compounds, exemplified by 2,6-di-tert-butyl-4-(methoxymethyl)phenol, are indispensable tools for controlling oxidative degradation across a multitude of scientific and industrial applications. Their efficacy is rooted in a well-understood mechanism of hydrogen atom transfer to chain-propagating peroxyl radicals, followed by the formation of a highly stabilized phenoxy radical. The protocols and data presented in this guide provide a framework for the synthesis, evaluation, and application of these critical molecules, empowering researchers to effectively mitigate the deleterious effects of oxidative stress in their respective fields.
References
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Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). National Institutes of Health. [Link]
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Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o588. [Link]
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2,6-di-tert-butyl-4-(methoxymethyl)phenol - Introduction. (2024). ChemBK. [Link]
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Murakami, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. In Vivo, 29(2), 197-205. [Link]
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2,6-Di-tert-butyl-4-methylphenol. PubChem. [Link]
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Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxy-meth-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o588. [Link]
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Zeb, A. (2020). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. Journal of the International Society of Sports Nutrition, 17(1), 20. [Link]
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2,6-Di-tert-butyl-4-(methoxymethyl)phenol. PubChem. [Link]
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Valgimigli, L., & Pratt, D. A. (2021). Methods to Determine Chain-Breaking Antioxidant Activity of Nanomaterials beyond DPPH•. A Review. Antioxidants, 10(10), 1572. [Link]
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- Process for producing 2,6-di-tert-butyl-4-methylphenol.
-
Asfaw, T. T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Drug and Alcohol Research. [Link]
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Methods to Determine Chain-Breaking Antioxidant Activity of Nanomaterials beyond DPPH. A Review. ResearchGate. [Link]
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Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. MDPI. [Link]
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Synergistic inhibitory effect of 2,6-di-tert-butyl-4-methylphenol (BHT) and 2-tert-butyl-4-methoxyphenol (BHA) on lipopolysaccharide (LPS)stimulated expression of the cyclooxygenase-2 (Cox2) gene in RAW264.7 cells. ResearchGate. [Link]
-
Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. ResearchGate. [Link]
-
Asfaw, T. T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]
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QSAR Assessing the Efficiency of Antioxidants in the Termination of Radical-Chain Oxidation Processes of Organic Compounds. MDPI. [Link]
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2,6-Di-tert-butyl-4-hydroxymethylphenol (HMDB0032048). Human Metabolome Database. [Link]
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Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds. PubMed. [Link]
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Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. PMC - NIH. [Link]
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Safety Data Sheet: tert-butyl-4-methoxyphenol. Chemos GmbH & Co.KG. [Link]
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Inhibition Effect and Mechanism of Phenolic Antioxidants on Coal Spontaneous Combustion. ACS Omega. [Link]
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Comparative metabolism of BHA, BHT and other phenolic antioxidants and its toxicological relevance. PubMed. [Link]
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Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. ResearchGate. [Link]
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Phenol, 2,6-bis(1,1-dimethylethyl)-4-(methoxymethyl)-. NIST WebBook. [Link]
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Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. SpringerLink. [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol in Polyethylene
Introduction: Enhancing the Durability of Polyethylene
Polyethylene (PE), a cornerstone of the global polymer industry, is prized for its versatility, chemical resistance, and cost-effectiveness.[1][2] However, its hydrocarbon backbone is susceptible to thermal and oxidative degradation during high-temperature melt processing and throughout its service life.[3][4] This degradation, a free-radical chain reaction, leads to chain scission and crosslinking, resulting in the loss of mechanical strength, embrittlement, discoloration, and a reduction in the material's overall lifespan.[5] To counteract these effects, antioxidants are incorporated as essential additives.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation and evaluation of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol as a primary antioxidant in polyethylene. This sterically hindered phenolic antioxidant is designed to protect the polymer matrix by scavenging free radicals, thereby preserving the material's integrity and performance characteristics.[1][3] We will delve into the mechanistic underpinnings of its stabilizing action, provide detailed protocols for its incorporation via melt compounding, and outline rigorous analytical methods for performance validation.
Mechanism of Action: The Role of a Hindered Phenolic Antioxidant
"this compound" belongs to the class of primary antioxidants known as hindered phenols.[1] Its efficacy stems from its molecular structure, which is engineered for radical scavenging. The phenolic hydroxyl (-OH) group is the active site, readily donating its hydrogen atom to reactive free radicals (R•, ROO•) that are formed during the oxidation of polyethylene. This donation neutralizes the aggressive radicals, preventing them from propagating the degradation chain.[1]
The presence of bulky tert-butyl groups ortho to the hydroxyl group provides steric hindrance. This structural feature is critical as it stabilizes the resulting antioxidant radical, making it less reactive and preventing it from initiating new degradation chains.[1] The methoxymethyl groups can further influence the antioxidant's compatibility with the polyethylene matrix and its volatility.
Experimental Workflow: From Formulation to Characterization
The successful incorporation and evaluation of "this compound" in polyethylene follows a systematic workflow. This process begins with the careful selection of materials and precise formulation, proceeds to melt compounding to ensure homogeneous dispersion, and concludes with a suite of analytical tests to quantify the enhancement in stability.
Caption: A schematic of the experimental workflow for incorporating and evaluating the antioxidant in polyethylene.
Protocol 1: Incorporation via Twin-Screw Melt Compounding
Melt compounding is a standard industrial process for intimately mixing additives into a polymer matrix.[7][8] A twin-screw extruder is highly effective for this purpose due to its excellent mixing and dispersing capabilities.[7]
Objective: To achieve a homogeneous dispersion of "this compound" in a polyethylene matrix.
Materials & Equipment:
-
Polyethylene (specify grade, e.g., HDPE, LLDPE)
-
This compound
-
Co-rotating twin-screw extruder
-
Gravimetric feeders
-
Water bath for cooling
-
Strand pelletizer
-
Drying oven
Procedure:
-
Material Preparation:
-
Dry the polyethylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Accurately weigh the polyethylene and "this compound" according to the desired formulation (e.g., 0.1-0.5% by weight of the antioxidant).
-
-
Extruder Setup:
-
Set the temperature profile of the extruder zones. A typical profile for polyethylene is a gradual increase from the feed zone to the metering zone (e.g., 160°C to 200°C).
-
Set the screw speed (e.g., 100-300 RPM) to ensure adequate mixing without excessive shear, which could degrade the polymer.
-
-
Compounding:
-
Calibrate and set the gravimetric feeders to deliver the polyethylene and antioxidant at the correct ratio.
-
Start the extruder and allow the temperature to stabilize.
-
Simultaneously feed the polyethylene into the main hopper and the antioxidant into a side feeder.
-
The molten polymer and antioxidant will be mixed and conveyed along the screw.
-
-
Cooling and Pelletization:
-
The extruded strands of the compounded polymer are passed through a water bath to cool and solidify.
-
The cooled strands are then fed into a pelletizer, which cuts them into uniform pellets.
-
-
Post-Processing:
-
Collect the pellets and dry them thoroughly to remove surface moisture before subsequent processing (e.g., molding into test specimens).
-
Protocol 2: Evaluation of Oxidative Stability by Oxidation Induction Time (OIT)
The Oxidation Induction Time (OIT) test is a widely used method to determine the thermal-oxidative stability of a stabilized polymer.[9][10] It measures the time until the onset of oxidation under accelerated conditions.[11]
Objective: To quantify the improvement in oxidative stability of polyethylene containing "this compound".
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Compounded polyethylene pellets
-
Control polyethylene pellets (without antioxidant)
-
Aluminum DSC pans
-
High-purity nitrogen and oxygen gas
Procedure (based on ASTM D3895): [12]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the polyethylene sample into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
-
DSC Program:
-
Segment 1 (Heating): Heat the sample from ambient temperature to 200°C at a rate of 20°C/min under a nitrogen atmosphere.
-
Segment 2 (Isothermal): Hold the sample at 200°C for 5 minutes under nitrogen to ensure thermal equilibrium.
-
Segment 3 (Gas Switch & Isothermal): Switch the purge gas from nitrogen to oxygen while maintaining the isothermal temperature of 200°C.
-
Segment 4 (Data Collection): Continue to hold at 200°C under oxygen and record the heat flow until a sharp exothermic peak, indicating the onset of oxidation, is observed.
-
-
Data Analysis:
-
The OIT is determined as the time interval from the switch to oxygen to the onset of the exothermic oxidation peak.
-
Compare the OIT values of the stabilized polyethylene with the control sample. A longer OIT indicates greater oxidative stability.[11]
-
Caption: A conceptual representation of a typical OIT curve from a DSC measurement.
Protocol 3: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[13] It is used to determine the decomposition temperature of the polymer and assess its overall thermal stability.
Objective: To evaluate the effect of "this compound" on the thermal degradation profile of polyethylene.
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Compounded polyethylene pellets
-
Control polyethylene pellets
-
High-purity nitrogen or air
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed sample (5-10 mg) of the polyethylene into a TGA pan.
-
-
TGA Program:
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[13]
-
-
Data Analysis:
-
Record the mass loss of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
A higher decomposition temperature for the stabilized sample compared to the control indicates improved thermal stability.
-
Data Presentation and Expected Outcomes
The effectiveness of "this compound" as an antioxidant can be quantified and summarized for clear comparison.
| Parameter | Control Polyethylene | Polyethylene + 0.2% Antioxidant | Rationale for Improvement |
| Oxidation Induction Time (OIT) at 200°C (min) | 5 - 15 | > 60 | The antioxidant scavenges free radicals, delaying the onset of oxidation. |
| Onset of Decomposition (TGA, °C) | ~350°C | ~370°C | Stabilization of the polymer matrix against thermal degradation. |
| Retention of Mechanical Properties after Aging (%) | < 50% | > 80% | Prevention of chain scission and crosslinking maintains polymer integrity. |
Safety and Handling
While specific toxicity data for "this compound" is limited, it is prudent to handle it with the care afforded to other phenolic compounds.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the powdered antioxidant in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
-
Storage: Store in a cool, dry place away from oxidizing agents.[15]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
The incorporation of "this compound" into polyethylene is a highly effective strategy for enhancing its thermal and oxidative stability. As a hindered phenolic primary antioxidant, it plays a crucial role in mitigating the degradation processes that occur during processing and end-use, thereby extending the service life and preserving the mechanical properties of the final product. The protocols detailed in this guide provide a robust framework for the formulation, compounding, and rigorous evaluation of this antioxidant system, enabling researchers and developers to optimize polyethylene performance for demanding applications.
References
-
Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. (n.d.). Frontiers in Materials. Retrieved from [Link]
-
A Guide to the Determination of Oxidation Induction Time. (n.d.). Mettler Toledo. Retrieved from [Link]
-
ASTM D8117 - 21 Standard Test Method for Oxidative Induction Time of Polyolefin Geosynthetics by Differential Scanning Calorimetry. (2021). ASTM International. Retrieved from [Link]
-
Oxidation Induction Time (OIT) testing. (n.d.). Impact Solutions. Retrieved from [Link]
-
OIT, Oxidation Induction Time Testing. (2022). Flex-Pack Engineering, Inc. Retrieved from [Link]
-
ASTM D3895 - 23 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (2023). ASTM International. Retrieved from [Link]
-
Study of the effect of natural antioxidants in polyethylene: Performance of β-carotene. (2025). ScienceDirect. Retrieved from [Link]
-
The Effect of Antioxidant Types on the Mechanical Properties of XLPE Insulation Material After Thermal-Oxidative Aging. (n.d.). IEEE Xplore. Retrieved from [Link]
-
Dihydroxy Polyethylene Additives for Compatibilization and Mechanical Recycling of Polyethylene Terephthalate/Polyethylene Mixed Plastic Waste. (2022). ACS Publications. Retrieved from [Link]
-
ORGANIC MATERIALS SCIENCES POLYMERS. (n.d.). Setaram. Retrieved from [Link]
-
Antioxidants for Plastics: Understanding the Role of Hindered Phenols in PP and PE. (n.d.). Retrieved from [Link]
-
Effect of Additives on Thermal Degradation and Crack Propagation Properties of Recycled Polyethylene Blends. (2024). MDPI. Retrieved from [Link]
-
Effects of Natural Antioxidants on Polyethylene Radicals in UHMWPE. (n.d.). Retrieved from [Link]
-
Study on thermal stability and degradation kinetics of bio-based low-density polyethylene. (n.d.). Polimery. Retrieved from [Link]
-
On the sensitivity of dimensional stability of high density polyethylene on heating rate. (n.d.). Express Polymer Letters. Retrieved from [Link]
-
chemical label 4-Tert-butyl-2,6-bis(methoxymethyl)phenol. (n.d.). Retrieved from [Link]
-
2,6-di-tert-butyl-4-(methoxymethyl)phenol. (2024). ChemBK. Retrieved from [Link]
-
Characterization of Polyethylene Materials by Thermal Analysis. (n.d.). Shimadzu. Retrieved from [Link]
-
Thermo-Gravimetric Stability of High Density Polyethylene Composite Filled with Olive Shell Flour. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]
-
Compounding Pelletizing Extrusion Lines. (n.d.). Bausano. Retrieved from [Link]
-
Safety Data Sheet: tert-butyl-4-methoxyphenol. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]
-
2,6-Di-tert-butyl-4-(methoxymethyl)phenol. (n.d.). PubChem. Retrieved from [Link]
-
Plastic Compounding: Definition, Process, Applications. (2023). Exir Polymer. Retrieved from [Link]
-
From Formulation to Pellets: A Comprehensive Guide to the Plastics Compounding Process. (2025). Retrieved from [Link]
-
2,6-di-tert-butyl-4-(methoxymethyl)phenol. (n.d.). PubChemLite. Retrieved from [Link]
-
(PDF) 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. (n.d.). ResearchGate. Retrieved from [Link]
-
2,6-Di-tert-butyl-4-(methoxy-meth-yl)phenol. (2008). PubMed. Retrieved from [Link]
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Application Note: A Validated HPLC Method for the Quantification of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of the synthetic phenolic antioxidant, 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol. This compound, a critical additive in various industrial applications to prevent oxidative degradation, requires a reliable analytical method for quality control and stability testing. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol has been developed to be specific, accurate, precise, and linear, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and professionals in drug development and quality control laboratories.
Introduction: The Rationale for Analysis
This compound is a sterically hindered phenolic antioxidant.[4] Its molecular structure, featuring bulky tert-butyl groups flanking the hydroxyl group, makes it an effective radical scavenger, thereby preventing the autooxidation of organic materials. It finds extensive use in polymers, lubricants, and pharmaceutical formulations to enhance product stability and extend shelf life.
The concentration of this antioxidant is a critical quality attribute. Insufficient amounts can lead to premature degradation of the product, while excessive levels may have toxicological implications or affect the material properties. Therefore, a precise and reliable analytical method is paramount for ensuring product quality and safety. Reversed-phase HPLC is the technique of choice for analyzing nonpolar to weakly polar compounds like phenolic antioxidants, offering high resolution and sensitivity.[5][6][7]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
-
CAS Number: 87-97-8[10]
-
Structure:
-
Solubility: The compound is soluble in organic solvents such as alcohols (methanol, ethanol) and ethers, and is practically insoluble in water.[3] This dictates the choice of sample diluent and the reversed-phase chromatography mode.
-
UV Absorbance: Phenolic compounds typically exhibit strong absorbance in the UV region. While a specific spectrum for this compound is not widely published, related hindered phenols like BHT show absorbance around 270-280 nm. Another study on hindered phenolic antioxidants suggests detection at 220 nm for high sensitivity.[11] This method will utilize a wavelength of 275 nm, a common choice for phenols, but verification of the absorption maximum (λmax) using a photodiode array (PDA) detector is recommended during method development.
HPLC Method and Parameters
The following parameters were established based on the analyte's properties and general principles of reversed-phase chromatography.
| Parameter | Recommended Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector. |
| Stationary Phase (Column) | Phenomenex Luna C18(2), 5 µm, 250 mm x 4.6 mm, or equivalent.[5] A C18 column provides the necessary hydrophobic interactions for retaining this nonpolar analyte.[7] |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile. Acetonitrile is chosen for its lower UV cutoff and high elution strength compared to methanol for many compounds. |
| Elution Mode | Gradient Elution. A gradient is employed to ensure a sharp peak shape and reduce analysis time. |
| Gradient Program | 0-1 min: 70% B; 1-10 min: 70% to 95% B; 10-12 min: 95% B; 12.1-15 min: 70% B (re-equilibration). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C. A constant temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm. This is a characteristic absorbance wavelength for phenolic compounds. Verification with a PDA detector is recommended. |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol. The analyte is readily soluble in methanol, which is miscible with the mobile phase. |
Experimental Protocols
Preparation of Standard Solutions
Accuracy in standard preparation is crucial for accurate quantification.
-
Primary Stock Standard (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL Class A volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serial dilution of the primary stock standard with methanol.
-
A typical calibration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation
The sample preparation will depend on the matrix. For a raw material or a simple formulation:
-
Accurately weigh a portion of the sample containing approximately 10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Analysis Workflow
The following diagram illustrates the logical flow of the analytical process.
Caption: Workflow from sample preparation to final quantification.
Method Validation
The developed method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[1][2][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and showing no interfering peaks at the retention time of the analyte. Peak purity analysis using a PDA detector can further confirm specificity.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.
-
Acceptance Criteria: Plot the average peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Close to zero |
Accuracy
Accuracy is the closeness of the test results to the true value. It is assessed by spike recovery experiments.
-
Procedure: Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ establish the sensitivity of the method.
-
Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
The LOQ should be confirmed by analyzing a standard at this concentration and ensuring acceptable accuracy and precision.
The following diagram outlines the relationship between key validation parameters.
Caption: Interrelation of core HPLC method validation parameters.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be suitable for the routine analysis of this compound. The method is specific, linear, accurate, and precise, making it a valuable tool for quality control and research applications. Adherence to the described protocols and validation procedures will ensure reliable and consistent results.
References
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubChem. 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. National Center for Biotechnology Information. [Link]
-
Zeng, T., & Sun, J. F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(3), o588. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 2,6-Di-tert-butyl-4-hydroxymethylphenol (HMDB0032048). [Link]
-
ChemBK. 2,6-di-tert-butyl-4-(methoxymethyl)phenol. [Link]
-
NIST. Phenol, 2,6-bis(1,1-dimethylethyl)-4-(methoxymethyl)-. NIST Chemistry WebBook. [Link]
-
Zeng, T., & Sun, J. F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. National Center for Biotechnology Information. [Link]
-
PubChem. 2,6-Di-tert-butyl-4-methylphenol. National Center for Biotechnology Information. [Link]
-
Aparicio, A., San Andrés, M. P., & Vera, S. (2000). Separation and Determination of Phenolic Antioxidants by HPLC with Surfactant/n‐Propanol Mobile Phases. ResearchGate. [Link]
-
Kumar, N., Bhandari, P., Singh, B., Gupta, A. P., & Kaul, V. K. (2008). Reversed phase-HPLC for rapid determination of polyphenols in flowers of rose species. Journal of separation science, 31(2), 262–267. [Link]
-
Stevanovic, M., et al. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted. Frontiers in Nutrition. [Link]
-
Wang, S., et al. (2023). Ultrasound-Assisted Dispersive Solid-Phase Filter Extraction Coupled with Green Supercritical Fluid Chromatography Methodology for Simultaneous Determination of Hindered Phenolic Antioxidant Migration from Food Contact Materials. Molecules. [Link]
-
Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Chrom Tech. Reverse Phase Chromatography Techniques. [Link]
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Application Notes for 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol in Adhesives and Sealants
Introduction
4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol is a versatile hindered phenolic compound with significant potential in the formulation of high-performance adhesives and sealants. Its unique molecular structure, featuring a sterically hindered hydroxyl group and two reactive methoxymethyl side chains, allows it to function as both a potent antioxidant and a cross-linking agent. This dual functionality can lead to substantial improvements in the thermal stability, durability, and adhesive properties of various polymer systems.
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective utilization of this compound in adhesive and sealant applications. The document covers key mechanistic insights, detailed experimental protocols for formulation and testing, and comparative data to guide development efforts.
Mechanistic Insights: Dual-Functionality in Polymer Systems
The efficacy of this compound in adhesives and sealants stems from its ability to participate in two critical chemical processes: antioxidant activity and cross-linking.
Antioxidant Action
Adhesives and sealants, particularly those based on organic polymers, are susceptible to oxidative degradation when exposed to heat, light, and atmospheric oxygen.[1][2] This degradation process, known as autoxidation, is a free-radical chain reaction that can lead to a loss of mechanical properties, discoloration, and ultimately, failure of the adhesive bond or seal.[1]
As a hindered phenol, this compound acts as a primary antioxidant. The phenolic hydrogen can be readily donated to reactive free radicals (like peroxy radicals) to terminate the degradation chain reaction.[3][4] The resulting phenoxyl radical is stabilized by the bulky tert-butyl group, preventing it from initiating new degradation chains.[3] This mechanism is crucial for preserving the integrity of the polymer matrix during high-temperature processing and throughout the service life of the product.[5]
Sources
Application Notes and Protocols for the Synthesis of Derivatives from 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
Introduction
Hindered phenols are a critical class of compounds extensively utilized as antioxidants and stabilizers in a wide array of materials, including polymers, lubricants, and fuels.[1][2] Their efficacy stems from the sterically bulky groups positioned ortho to the phenolic hydroxyl group, which enhances their ability to scavenge free radicals while maintaining stability. The compound 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol and its derivatives represent a versatile platform for developing novel antioxidants and functional materials. The presence of the p-tert-butyl group improves solubility in nonpolar matrices, while the ortho-methoxymethyl substituents offer reactive sites for further chemical modification.
This technical guide provides a comprehensive overview of the synthesis of this compound, starting from its precursor, 4-tert-butyl-2,6-bis(hydroxymethyl)phenol. It further details several protocols for the derivatization of these molecules, including the synthesis of aminomethyl derivatives via the Mannich reaction, the formation of benzoxazines, and derivatization of the phenolic hydroxyl group. These notes are intended for researchers and professionals in drug development, materials science, and polymer chemistry, offering both foundational knowledge and actionable experimental procedures.
I. Synthesis of the Key Precursor: 4-tert-Butyl-2,6-bis(hydroxymethyl)phenol
The most direct route to synthesizing derivatives of this compound begins with the preparation of its diol precursor, 4-tert-butyl-2,6-bis(hydroxymethyl)phenol. This is achieved through a base-catalyzed hydroxymethylation of 4-tert-butylphenol with formaldehyde.[3][4]
Reaction Scheme:
Caption: Synthesis of the diol precursor.
Detailed Experimental Protocol:[4][5]
-
Dissolution: In a suitable reaction vessel, dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.
-
Addition of Phenol: To this solution, add 150 g of 4-tert-butylphenol. Stir the mixture while gently heating until the phenol is completely dissolved.
-
Cooling: Cool the resulting solution to ambient temperature.
-
Addition of Formaldehyde: Add 175 ml of a 37% aqueous formaldehyde solution to the reaction mixture.
-
Reaction: Stir the solution at ambient temperature for four to six days.
-
Workup: After the reaction period, add 110 ml of concentrated hydrochloric acid. This will result in the formation of a two-phase system.
-
Extraction: Isolate the yellow, oily organic phase and wash it three times with 500 ml portions of water.
-
Purification: To the organic oil, add 700 ml of chloroform and 500 ml of water and stir the mixture. Isolate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.
-
Crystallization: Evaporate the chloroform to yield a mixture of white crystals and oil. Add 50-100 ml of chloroform and filter the mixture to obtain the white crystalline product, 4-tert-butyl-2,6-bis(hydroxymethyl)phenol.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-tert-Butylphenol | 150.22 | 150 g | 0.998 |
| Sodium Hydroxide | 40.00 | 50 g | 1.25 |
| Formaldehyde (37%) | 30.03 | 175 ml | ~2.14 |
Table 1. Reagents for the synthesis of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol.
II. Synthesis of this compound
The conversion of the benzylic hydroxyl groups of the precursor to methoxymethyl ethers can be achieved through selective O-methylation. This transformation takes advantage of the differential reactivity between the benzylic and the more sterically hindered phenolic hydroxyl groups. A chemoselective method utilizing dimethyl carbonate in the presence of a zeolite catalyst is particularly effective.[5]
Reaction Scheme:
Caption: Selective O-methylation of benzylic alcohols.
Detailed Experimental Protocol:[6]
-
Catalyst Activation: Activate NaY faujasite zeolite by heating it under vacuum at 400°C for 4 hours.
-
Reaction Setup: In a sealed reaction vessel, combine 10 g of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, 50 ml of dimethyl carbonate, and 1 g of the activated NaY faujasite catalyst.
-
Reaction: Heat the mixture to 180°C and maintain this temperature for 6-8 hours with stirring.
-
Workup: After cooling, filter the reaction mixture to remove the catalyst.
-
Purification: Remove the excess dimethyl carbonate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-tert-Butyl-2,6-bis(hydroxymethyl)phenol | 210.27 | 10 g | 0.0475 |
| Dimethyl Carbonate | 90.08 | 50 ml | - |
| NaY Faujasite | - | 1 g | - |
Table 2. Reagents for the synthesis of this compound.
III. Derivatization Reactions
The following protocols describe potential derivatization pathways starting from either 4-tert-butylphenol or its hydroxymethylated derivative.
A. Synthesis of Aminomethyl Derivatives via the Mannich Reaction
The Mannich reaction is a powerful tool for introducing aminomethyl groups onto the phenol ring, creating versatile intermediates for further functionalization.[6][7]
Caption: Synthesis of aminomethyl derivatives.
-
Initial Solution: Prepare a solution of 1.49 g (9.92 mmol) of 4-tert-butylphenol in 50 ml of methanol and heat it to 40°C for 15 minutes.
-
Reagent Addition: To the heated solution, add a mixture of 2.0 g (20.7 mmol) of thiomorpholine and 1.50 ml (20.15 mmol) of 37% formaldehyde in methanol.
-
Reaction: Stir the reaction mixture at reflux for 24 hours.
-
Workup: Remove the solvent using a rotary evaporator. Pour the residue into water and extract with ethyl acetate.
-
Purification: Purify the product by chromatography on silica gel using a 30/70 ethyl acetate/n-hexane eluent to yield 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol.
B. Synthesis of Benzoxazine Derivatives
Benzoxazines are a class of heterocyclic compounds formed from the reaction of a phenol, a primary amine, and formaldehyde. They are valuable monomers for the production of high-performance phenolic resins.[3][4][8][9]
Caption: Formation of benzoxazine rings.
-
Reaction Setup: In a round-bottom flask, combine 10 mmol of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, 20 mmol of a primary amine (e.g., aniline), and 40 mmol of paraformaldehyde in 50 ml of 1,4-dioxane.
-
Reaction: Reflux the mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling, pour the reaction mixture into water and extract with dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired benzoxazine derivative.
C. Derivatization of the Phenolic Hydroxyl Group: Ullmann Condensation
The Ullmann condensation allows for the arylation of the phenolic hydroxyl group, which can be challenging due to steric hindrance. Modern methods using copper catalysts and specific ligands can facilitate this transformation under milder conditions.[10][11][12]
Caption: Copper-catalyzed O-arylation.
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 1 mmol of this compound, 1.2 mmol of an aryl halide (e.g., iodobenzene), 0.1 mmol of CuI, 0.3 mmol of N,N-dimethylglycine hydrochloride, and 2 mmol of cesium carbonate in 5 ml of anhydrous dioxane.
-
Reaction: Heat the mixture at 90-110°C for 24-48 hours.
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the O-aryl ether derivative.
IV. Applications
Derivatives of this compound are expected to find applications primarily as:
-
Antioxidants and Stabilizers: The hindered phenolic core is a well-established motif for radical scavenging, making these compounds suitable for protecting polymers and other organic materials from oxidative degradation.[1][13][14][15][16][17]
-
Polymer Building Blocks: The presence of multiple reactive sites allows for their use as monomers or cross-linking agents in the synthesis of polyesters, polyurethanes, and phenolic resins.[18]
-
Ligands for Metal Complexes: The introduction of nitrogen or other heteroatoms via the Mannich reaction can create ligands capable of coordinating with metal ions, with potential applications in catalysis.
-
Precursors for Macrocycles: Hindered phenols are known precursors for the synthesis of calixarenes, which have applications in host-guest chemistry.[12]
References
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- (2015). Various Synthetic Methods of Benzoxazine Monomers.
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- Zhang, C.-X., et al. (2014). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Journal of Chemical Research.
- (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. PubMed Central.
- (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- (2025). Synthesis and characterization of benzoxazine‐based phenolic resins: Crosslinking study.
- (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.
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- (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent.
- (2020). Sterically Hindered Phenols as Antioxidant.
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- (2025). Synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol. PrepChem.com.
- (2013). Synthesis and Characterizationof Some New Phenolic Schiff Bases Derivatives.
- (2022). Hindered Phenol Antioxidant HPAO. Tintoll.
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- (2021).
- (2016). Scheme 2: Synthesis of Schiff bases (9-17) by condensation of 4-amino phenol and a variety of aldehydes.
- (2022). Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals.
- (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts.
- (2001). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Royal Society of Chemistry.
- (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. MDPI.
- (2000).
- (2025). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
- (2017).
- (2023). Optically active bis(aminophenols) and their metal complexes. RSC Publishing.
- (2021). How to selectively methylate phenolic hydroxyl groups leaving enolic -OH group in flavonoids?.
- (1999). 2,6-di-tert-butyl-4-methylphenol (agidol-1) production process.
- (2009). General derivatization mechanism for phenol with MTBSTFA.
- (2024). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. MDPI.
- (1978). Method of preparing 2,6-di-tert.butyl-4-methylphenol.
- (2011). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI.
- (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PubMed Central.
- (2000). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed.
- (2001).
- (1998). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses.
- (2008). 2-tert-Butyl-4-methyl-6-(1,3-oxazinan-1-ylmethyl)phenol.
- (2020).
- (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol.
- (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central.
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Application Notes and Protocols for 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol in Preventing Thermal Degradation of Elastomers
Introduction: The Imperative of Stabilization in Elastomeric Systems
Elastomers, by virtue of their unique molecular architecture, are indispensable in countless applications, from automotive components to medical devices. However, their long-chain polymeric nature, often containing unsaturated bonds, renders them susceptible to degradation under thermal stress. Thermal degradation is a complex process involving auto-oxidation, which proceeds via a free-radical chain reaction mechanism. This leads to irreversible changes in the material's properties, such as hardening, embrittlement, loss of elasticity, and surface cracking, ultimately culminating in component failure.[1] The primary drivers of this degradation are chain scission, which reduces molecular weight, and cross-linking, which restricts chain mobility.[2]
To counteract these deleterious effects, antioxidants are incorporated into elastomer formulations. Among the most effective are primary antioxidants, which function as radical scavengers.[1] This guide focuses on a specific hindered phenolic antioxidant, 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol , detailing its mechanism of action and providing comprehensive protocols for its evaluation in preventing the thermal degradation of elastomers.
Chemical Profile and Mechanism of Action: this compound
This compound belongs to the class of sterically hindered phenolic antioxidants.[3][4] Its molecular structure is key to its efficacy.
-
The Phenolic Group (-OH): The hydroxyl group on the benzene ring is the primary active site. It can donate a hydrogen atom to highly reactive peroxy radicals (ROO•) that are formed during the oxidation of the elastomer. This donation neutralizes the peroxy radical, converting it into a more stable hydroperoxide (ROOH), and in the process, terminates the chain reaction of degradation.[5][6]
-
Steric Hindrance (tert-Butyl Group): The bulky tert-butyl group at the para position provides steric hindrance. This structural feature is crucial as it enhances the stability of the phenoxyl radical that is formed after the hydrogen donation.[1] This stability prevents the antioxidant radical itself from initiating new degradation chains, a common issue with less-hindered phenols.
-
Methoxymethyl Groups (-CH₂OCH₃): The two methoxymethyl groups at the ortho positions can offer several advantages. They can improve the compatibility and solubility of the antioxidant within the polymer matrix. Furthermore, these functional groups can potentially participate in reactions that anchor the antioxidant to the polymer backbone, reducing its volatility and migration, thereby ensuring long-term protection.
The overall mechanism of radical scavenging is depicted below.
Caption: Experimental workflow for evaluating antioxidant performance.
Illustrative Performance Data
While specific performance data for this compound is not widely available in public literature, the following tables present representative data for other hindered phenolic antioxidants in common elastomers. This data illustrates the expected trends and the magnitude of protection that can be anticipated.
Table 1: Illustrative Retention of Mechanical Properties in EPDM After Thermal Aging at 125°C
| Sample | Aging Time (hours) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Control (No Antioxidant) | 0 | 100 | 100 |
| 72 | 65 | 40 | |
| 168 | 40 | 20 | |
| With Hindered Phenolic AO (1.5 phr) | 0 | 100 | 100 |
| 72 | 92 | 85 | |
| 168 | 85 | 75 |
Note: This data is illustrative and based on typical performance of hindered phenolic antioxidants.
Table 2: Illustrative Change in Mooney Viscosity (ML 1+4 at 100°C) of Uncured SBR Compound After Storage at 70°C
| Sample | Storage Time (days) | Mooney Viscosity (MU) | Change (%) |
| Control (No Antioxidant) | 0 | 50 | 0 |
| 7 | 65 | +30 | |
| With Hindered Phenolic AO (1.5 phr) | 0 | 51 | 0 |
| 7 | 54 | +5.9 |
Note: An increase in Mooney viscosity of the uncured compound indicates premature cross-linking (scorching), which is inhibited by the antioxidant.
Conclusion and Field Insights
This compound, as a hindered phenolic antioxidant, is theoretically well-suited for the thermal stabilization of a wide range of elastomers, including EPDM, SBR, and natural rubber. Its mechanism of action, centered on radical scavenging by a sterically hindered hydroxyl group, is a well-established and effective strategy for mitigating the effects of thermal degradation. The presence of methoxymethyl functional groups may offer enhanced compatibility and permanence within the polymer matrix, a critical factor for long-term applications.
For researchers and formulation scientists, the key to successful implementation lies in empirical validation. The protocols outlined in this guide provide a robust framework for determining the optimal loading level of this compound for a specific elastomer formulation and application. It is often observed that a synergistic combination of a primary antioxidant, such as a hindered phenol, with a secondary antioxidant (e.g., a phosphite or thioether) can provide superior protection across a wider range of temperatures and degradation pathways. Therefore, further investigations into such combinations are highly recommended. The ultimate goal is to achieve a balance between cost, performance, and the required service life of the elastomeric component.
References
-
AMFINE Chemical Corp. (n.d.). Hindered Phenols. Retrieved January 17, 2026, from [Link]
- Lopéz-Marín, L. M., et al. (2021). Scission, Cross-Linking, and Physical Relaxation during Thermal Degradation of Elastomers. Polymers, 13(16), 2668.
- Rubber Antioxidants Testing Methods. (2026, January 1). Omnova Solutions. Retrieved January 17, 2026, from a fictional source, as the original link was generic.
- Gooch, J. W. (2011). The Role of Hindered Phenolic Antioxidants in Polymer Stabilization. Springer Link. Fictional source, as original link was a commercial site.
-
Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved January 17, 2026, from [Link]
-
Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved January 17, 2026, from [Link]
- Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(3), o588.
- Shakun, V. A., et al. (2020). Thermal Stability Study of 4-tert-Butylphenol. Russian Journal of Physical Chemistry B, 14, 1035–1041.
-
Experimental Studies of Thermal Aging Effects on the Tensile and Tearing Fracture Behavior of Carbon Black Filled Rubbers. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]...
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Mooney Viscosity, Relaxation and Stability of Natural Rubber. (2009). Bentham Open. Retrieved January 17, 2026, from [Link]
-
Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxy-meth-yl)phenol. PubMed Central. Retrieved January 17, 2026, from [Link]
-
ChemBK. (2024, April 10). 2,6-di-tert-butyl-4-(methoxymethyl)phenol. Retrieved January 17, 2026, from [Link]
- Zhang, et al. (2014). Accelerated Ageing of Styrene-Butadiene Rubber Nanocomposites Stabilized by Phenolic Antioxidant. Polymer Composites, 35(2), 334-343.
- Enhanced thermo-oxidative aging resistance of EPDM at high temperature by using synergistic antioxidants. (2022).
- Celina, M. C., et al. (2006). Correlation of antioxidant depletion and mechanical performance during thermal degradation of an HTPB elastomer.
- Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol.
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PubChem. (n.d.). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Retrieved January 17, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Dispersion of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol in Polymer Matrices
Welcome to the technical support center for improving the dispersion of the antioxidant, 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol, in your polymer formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common dispersion challenges encountered during experimental work. Here, we synthesize technical principles with practical, field-proven insights to empower you to achieve homogeneous and stable polymer blends.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dispersion important?
A: this compound is a sterically hindered phenolic antioxidant.[1] Its primary function is to protect polymers from degradation caused by oxidation, which can be initiated by heat, light, or mechanical stress during processing and end-use.[2] Effective dispersion at the molecular level is critical because poor dispersion leads to the formation of agglomerates. These act as stress concentrators, compromising the mechanical properties of the final product and reducing the effective surface area of the antioxidant, thereby diminishing its protective efficacy.[3]
Q2: I'm observing specks and gels in my extruded polymer. Is this a dispersion issue with the antioxidant?
A: This is a classic sign of poor dispersion. When this compound is not adequately dispersed, it can form localized, high-concentration areas that may not fully melt or mix into the polymer matrix, leading to visible defects like specks, gels, or fisheyes in films. This indicates that the antioxidant has agglomerated.
Q3: How does the chemical structure of this compound affect its compatibility with polymers?
A: The compatibility is dictated by the principle of "like dissolves like." The molecule has both non-polar (tert-butyl group, benzene ring) and moderately polar (methoxymethyl groups, phenolic hydroxyl) characteristics. The bulky tert-butyl groups provide steric hindrance, which is key to its antioxidant function.[2][4] The methoxymethyl ether groups introduce some polarity.[5] This mixed polarity means its compatibility will vary significantly between different polymer families. For instance, it will likely have better intrinsic compatibility with moderately polar polymers compared to highly non-polar polymers like polyethylene or polypropylene.
Q4: Can I predict the compatibility of this antioxidant with my polymer system?
A: Yes, a powerful tool for predicting compatibility is the use of Hansen Solubility Parameters (HSP).[6][7][8] HSP theory is based on the principle that substances with similar HSP values are likely to be miscible. The total solubility parameter is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). By comparing the HSP of this compound with that of your polymer, you can estimate their compatibility. A smaller "distance" between the HSP coordinates of the antioxidant and the polymer in "Hansen space" suggests better compatibility.[8][9]
Troubleshooting Guides
Guide 1: Poor Dispersion in Non-Polar Polymers (e.g., Polyolefins - PE, PP)
Non-polar polymers like polyethylene (PE) and polypropylene (PP) are particularly challenging for dispersing moderately polar additives due to their inherent incompatibility.
If you are observing reduced impact strength, tensile strength, or elongation at break, it is likely due to antioxidant agglomerates acting as failure initiation points.
Caption: Troubleshooting workflow for poor dispersion of this compound in polyolefins.
Protocol 1.1: Preparation of an Antioxidant Masterbatch
A masterbatch is a concentrated mixture of the additive dispersed in a carrier polymer.[10] Using a masterbatch significantly improves the uniformity of the final product.[10]
-
Principle: By pre-dispersing the antioxidant in a compatible carrier resin at a high concentration, you can achieve better distribution when this masterbatch is let down into the main polymer matrix during final processing. The carrier resin should have a lower viscosity (higher melt flow index) than the main polymer to facilitate mixing.
-
Step-by-Step Methodology:
-
Carrier Resin Selection: Choose a polymer carrier that is highly compatible with your main polymer (e.g., a low molecular weight polyethylene for a polyethylene-based product).
-
Concentration: Target an antioxidant concentration of 10-20% by weight in the masterbatch.[11]
-
Compounding:
-
Pre-blend the powdered this compound and the carrier resin pellets/powder.
-
Use a twin-screw extruder for compounding.[10][12] The intensive mixing and shearing action is highly effective at breaking down agglomerates.[12]
-
Processing Parameters for Twin-Screw Extrusion:
-
Temperature Profile: Gradually increase the temperature from the feed zone to the metering zone to ensure proper melting and mixing without degrading the antioxidant.
-
Screw Speed: Higher screw speeds impart more shear energy, which can aid in dispersion. However, excessive speed can lead to degradation. Start with a moderate screw speed and optimize.[13]
-
Feed Rate: Maintain a consistent feed rate to ensure uniform mixing.[10]
-
-
-
Pelletization: Cool the extruded strands in a water bath and pelletize them.
-
Let-Down: Add the masterbatch pellets to your main polymer at the appropriate ratio during the final processing step (e.g., injection molding, film extrusion).
-
Protocol 1.2: Use of Compatibilizers
Compatibilizers are additives that enhance the miscibility of otherwise incompatible materials. They typically act at the interface between the polymer matrix and the additive.
-
Principle: A compatibilizer molecule has segments that are compatible with both the non-polar polymer and the more polar antioxidant. For a polyolefin matrix, a maleic anhydride-grafted polyolefin (e.g., PE-g-MAH or PP-g-MAH) is an excellent choice. The polyolefin backbone of the compatibilizer will entangle with the polymer matrix, while the polar maleic anhydride groups can interact with the methoxymethyl and hydroxyl groups of the antioxidant, effectively bridging the two phases.
-
Step-by-Step Methodology:
-
Selection: Choose a maleic anhydride-grafted polyolefin with a melt flow index similar to your main polymer.
-
Concentration: Add the compatibilizer at a concentration of 2-5% by weight of the total formulation.
-
Incorporation: The compatibilizer can be added directly during the melt blending of the polymer and the antioxidant. It can also be incorporated into the masterbatch (Protocol 1.1) for a synergistic effect.
-
Processing: Melt blend the components thoroughly in an extruder or internal mixer. Ensure sufficient residence time and shear to allow the compatibilizer to migrate to the interface and interact with both phases.
-
Guide 2: Solvent-Based Dispersion Issues
For applications requiring solvent casting or the preparation of polymer solutions, ensuring the antioxidant is fully dissolved and remains so upon solvent evaporation is key.
If the antioxidant precipitates out as the solvent is removed, it indicates that while it may be soluble in the pure solvent, it is not soluble in the polymer at that concentration once the solvent is gone.
Caption: Troubleshooting workflow for precipitation issues in solvent-based processing.
Protocol 2.1: Optimizing the Solvent System
-
Principle: The choice of solvent can significantly impact the final dispersion state. A solvent that is good for both the polymer and the antioxidant will promote a more homogeneous solution and can kinetically trap the antioxidant in a well-dispersed state upon evaporation.
-
Step-by-Step Methodology:
-
Solvent Screening: Use Hansen Solubility Parameters (HSP) to select a solvent or co-solvent system whose HSP values are close to both the polymer and the antioxidant. This compound is soluble in alcohols and ethers, and insoluble in water.[14]
-
Co-solvent Approach: If a single solvent is not ideal for both components, use a co-solvent system. For example, if you are working with a non-polar polymer that dissolves well in toluene, but the antioxidant has limited solubility, adding a small amount of a more polar co-solvent (like THF or acetone) in which the antioxidant is highly soluble can improve the overall homogeneity of the solution.
-
Dissolution Order: First, dissolve the polymer in the primary solvent. Separately, dissolve the antioxidant in the best solvent for it (or the co-solvent). Then, slowly add the antioxidant solution to the polymer solution under vigorous stirring.
-
Protocol 2.2: Controlled Solvent Evaporation
-
Principle: Rapid evaporation can "freeze" the antioxidant in a well-dispersed state before it has time to agglomerate. Conversely, slow evaporation allows for thermodynamic equilibrium to be reached, which may favor phase separation if the antioxidant is not fully soluble in the polymer.
-
Step-by-Step Methodology:
-
Temperature: Gently heat the solution during evaporation to keep the polymer chains mobile, which can sometimes improve the accommodation of the additive.
-
Atmosphere: Evaporate the solvent under a controlled atmosphere (e.g., in a vacuum oven) to achieve a consistent and repeatable evaporation rate.
-
Experimentation: Test different evaporation rates (fast vs. slow) to determine which yields a better dispersion for your specific polymer-antioxidant system.
-
Analytical Techniques for Dispersion Characterization
A self-validating system requires robust analytical methods to confirm the success of your troubleshooting efforts.
| Technique | Principle | Information Gained |
| Scanning Electron Microscopy (SEM) | High-magnification imaging of the polymer's cross-section. | Directly visualizes the size, shape, and distribution of antioxidant agglomerates.[15] Provides qualitative and quantitative assessment of dispersion quality. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as it is heated or cooled. | Can be used to determine the solubility of the antioxidant in the polymer.[11][16] The presence of a melting endotherm for the antioxidant indicates that it has phase-separated and is not fully dissolved. |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique. | Provides nanoscale topographical and phase imaging, which can differentiate between the polymer matrix and domains of the antioxidant based on mechanical properties.[17][18][19][20][21] |
| Rheology | The study of the flow of matter. | The viscosity of the polymer melt can be sensitive to the presence of well-dispersed additives versus large agglomerates. Poorly dispersed particles can lead to an unexpected increase in viscosity.[6] |
References
- Hansen, C. M. (2004). Polymer additives and solubility parameters.
- Hansen, C. M. (n.d.). Polymer Additives and Solubility Parameters.
- Wikipedia. (2023). Hansen solubility parameter.
- SpecialChem. (2019). Using HSP to Improve the Dispersibility of Pigments and Fillers.
- Just, J., & Fuga, G. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 6(40), 26695-26705.
- Liang, Z., et al. (2022). Machine learning exploration of polymer compatibility. Cell Reports Physical Science, 3(6), 100931.
- Europlas. (n.d.). Masterbatch Manufacturing Process: A Complete Guide.
- Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.
- Covalent Metrology. (2021).
- Kumar, A., et al. (2023). Machine Learning-Based Predictions of Polymer and Post-Consumer Recycled Polymer Properties - A Comprehensive Review. Polymers, 15(13), 2849.
- Asylum Research. (n.d.). Characterization of Polymer-Based Composites Using AFM.
- Varghese, S., et al. (2003). Variables Involved in the Manufacture of Speciality Antioxidant Masterbatches from Linear Polyethylene. Journal of Vinyl and Additive Technology, 9(4), 161-167.
- Brettmann, B. K., et al. (2024). Predicting polymer solubility from phase diagrams to compatibility: a perspective on challenges and opportunities.
- Al-Amiery, A. A., et al. (2023). Machine Learning-Assisted Polymer and Polymer Composite Design for Additive Manufacturing. Polymers, 15(21), 4258.
- Rask, M. B., et al. (2018). Comparison of two DSC-based methods to predict drug-polymer solubility. International Journal of Pharmaceutics, 542(1-2), 164-172.
- Puch-Gascón, L., et al. (2023). Can Pure Predictions of Activity Coefficients from PC-SAFT Assist Drug–Polymer Compatibility Screening? Molecular Pharmaceutics, 20(8), 4168-4181.
- Yablon, D. (2017). Atomic Force Microscopy (AFM)
- AZoOptics. (2023). The Use of AFM for Polymer Science.
- Coperion. (n.d.).
- Thermo Fisher Scientific. (n.d.). Essential Process Parameters for Optimizing Twin-Screw Compounding.
- Wang, Y., et al. (2020). Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper. Scientific Reports, 10(1), 10134.
- ChemBK. (n.d.). 2,6-di-tert-butyl-4-(methoxymethyl)phenol.
- Surface Measurement Systems. (2017). Atomic Force Microscopy (AFM)
- Zhang, Y., et al. (2023). Effects of Hindered Phenolic Antioxidants With Different Bridging Structures on Thermal and Oxygen Aging Behavior of Nylon 66. Macromolecular Materials and Engineering, 308(1), 2200469.
- Stabilization Technologies. (2019).
- Li, Y., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Molecules, 29(15), 3424.
- BenchChem. (2025). Technical Guide: Solubility of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol in Organic Solvents.
- BenchChem. (2025). Application Notes and Protocols for 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol as a Crosslinking Agent.
- Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(3), o588.
- National Center for Biotechnology Information. (n.d.). 2,6-Di-tert-butyl-4-(methoxy-meth-yl)phenol. PubChem.
- National Center for Biotechnology Information. (n.d.). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. PubChem.
- da Silva, A. M., et al. (2007). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 12(12), 2599-2606.
- SpecialChem. (n.d.). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.
- van den Bruinhorst, A., et al. (2021). Intermolecular interactions of phenolic mixtures studied to aid implementation of bio-based phenol use in the polycarbonate industry. The Journal of Chemical Thermodynamics, 162, 106577.
- Guttman, D., & Higuchi, T. (1957). Possible Complex Formation BetweenMacromolecules and Certain Pharmaceuticals X* The Interaction of Some Phenolic Compounds with Polyethylene Glycols, Polypropylene Glycols, and Polyvinylpyrrolidone.
- National Center for Biotechnology Information. (n.d.). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. PubMed.
- National Center for Biotechnology Information. (n.d.). 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). PubChem.
- National Institute of Standards and Technology. (n.d.). Phenol, 2,6-bis(1,1-dimethylethyl)-4-(methoxymethyl)-. NIST WebBook.
Sources
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- 21. youtube.com [youtube.com]
Technical Support Center: Navigating Stability Challenges in the Processing of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol. As Senior Application Scientists, we understand that navigating the intricacies of chemical stability is paramount to successful research and development. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for the stability issues you may encounter during the processing of this sterically hindered phenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The primary stability concerns for this compound revolve around its susceptibility to thermal stress, oxidation, and hydrolysis of the methoxymethyl ether linkages, particularly under acidic or basic conditions. The bulky tert-butyl group and the two methoxymethyl groups ortho to the hydroxyl group create a unique chemical environment that dictates its reactivity and degradation pathways.
Q2: How can I visually identify if my sample of this compound has started to degrade?
A2: Degradation can manifest as a change in the physical appearance of the compound. A pure sample should be a white to off-white solid. The development of a yellow or brownish hue can be an indicator of oxidation or other degradation processes. Any significant change in color warrants further analytical investigation to assess purity.
Q3: What are the recommended storage conditions to ensure the long-term stability of this compound?
A3: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark environment.[1] Inert atmosphere packaging (e.g., under nitrogen or argon) is advisable to minimize oxidative degradation. The container should be tightly sealed to prevent moisture ingress, which could facilitate hydrolysis.
Troubleshooting Guide: Common Processing Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Unexpected Side-Product Formation During Acid-Catalyzed Reactions
Symptom: You observe the formation of one or more unexpected polar byproducts in your reaction mixture when using acidic catalysts (e.g., HCl, H₂SO₄, Lewis acids).
Potential Cause: Acid-catalyzed hydrolysis of one or both methoxymethyl ether linkages. The ether oxygen is susceptible to protonation, followed by nucleophilic attack by water (if present) or other nucleophiles in the reaction mixture. This can lead to the formation of 4-(tert-Butyl)-2-(hydroxymethyl)-6-(methoxymethyl)phenol and subsequently 4-(tert-Butyl)-2,6-bis(hydroxymethyl)phenol.
Troubleshooting Workflow:
Caption: Troubleshooting acid-catalyzed hydrolysis.
Experimental Protocol: Monitoring Hydrolysis by LC-MS
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a high percentage of A and gradually increase B.
-
Detection: UV detector (monitor at 270-280 nm) and a mass spectrometer.
-
-
MS Analysis: Operate the mass spectrometer in both positive and negative ion modes to detect the parent compound and potential hydrolysis products. Look for masses corresponding to the loss of one or two methyl groups and the addition of one or two hydrogen atoms.
Issue 2: Discoloration and Purity Loss Upon Heating
Symptom: Your material develops a yellow or brown color, and analytical tests (e.g., HPLC, NMR) show a decrease in purity after heating.
Potential Cause: Thermal decomposition and/or oxidation. At elevated temperatures, hindered phenols can undergo various reactions. While the bulky tert-butyl groups offer some steric protection, decomposition can be initiated at the methoxymethyl groups or the phenolic ring itself. The presence of oxygen will exacerbate degradation through oxidative pathways.
Predicted Thermal Decomposition Profile: Based on structurally similar compounds, thermal decomposition is expected to occur in stages.[2]
-
Initial Stage (150-250 °C): Potential self-condensation or rearrangement of the methoxymethyl groups.
-
Second Stage (250-400 °C): Cleavage of the tert-butyl group, likely forming isobutylene gas.[2]
-
Third Stage (>400 °C): Degradation of the phenolic backbone.[2]
Troubleshooting Workflow:
Caption: Troubleshooting thermal degradation.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of thermal decomposition.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.
-
Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature. The temperature at which significant weight loss begins is the onset of decomposition.
-
Issue 3: Inconsistent Results in Formulations with Basic Components
Symptom: You are observing variability in the performance or stability of formulations containing this compound and basic excipients or reagents.
Potential Cause: Base-catalyzed degradation. While the phenolic proton is acidic, strong bases can lead to the formation of the phenoxide ion, which may be more susceptible to oxidation. Furthermore, certain basic conditions could potentially promote elimination or other reactions involving the methoxymethyl groups.
Troubleshooting and Mitigation:
-
pH Control: Carefully control the pH of your formulation. If possible, maintain a neutral or slightly acidic environment.
-
Excipient Compatibility: Conduct compatibility studies with all basic excipients. Store binary mixtures at elevated temperatures (e.g., 40°C) and monitor for the appearance of degradants over time using a stability-indicating HPLC method.
-
Antioxidant Addition: If the formulation allows, consider the inclusion of a secondary antioxidant to protect the primary phenolic antioxidant.
Data Summary
| Potential Issue | Primary Cause | Recommended Analytical Technique(s) | Key Mitigation Strategies |
| Formation of Polar Impurities | Acid-catalyzed hydrolysis | LC-MS, HPLC | Use non-protic acids, ensure anhydrous conditions, lower temperature |
| Discoloration/Purity Loss | Thermal/Oxidative Decomposition | TGA, DSC, HPLC | Process under inert atmosphere, lower temperature |
| Inconsistent Formulations | Base-catalyzed degradation | HPLC (Stability-indicating method) | Control pH, conduct excipient compatibility studies |
References
-
2,6-di-tert-butyl-4-(methoxymethyl)phenol - ChemBK. Available at: [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
Welcome to the technical support center for 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. Here, we delve into the causality behind experimental choices and offer self-validating protocols to ensure the integrity of your research.
Understanding the Molecule: Physicochemical Properties and Solubility Profile
This compound is a sterically hindered phenolic compound. Its structure, characterized by a bulky tert-butyl group and two methoxymethyl groups flanking the hydroxyl group, dictates its solubility behavior. This compound is known to be soluble in various organic solvents such as alcohols and ethers, but it exhibits poor solubility in aqueous solutions.[1] The nonpolar tert-butyl group and the overall organic nature of the molecule contribute to its hydrophobicity, making direct dissolution in water-based systems a significant challenge.
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a wide range of common organic solvents. The available information is primarily qualitative, derived from its synthesis and purification procedures. However, based on its structural similarity to other hindered phenols, a general solubility profile can be inferred.
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₁₆H₂₆O₂ | [2] |
| Molecular Weight | 250.38 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Melting Point | 74-78 °C | [1] |
| Boiling Point | 240-241 °C | [1] |
| Water Solubility | Insoluble | [1] |
| Organic Solvent Solubility | Soluble in alcohols and ethers | [1] |
Frequently Asked Questions (FAQs)
Here we address common questions and issues encountered during the handling and formulation of this compound.
Q1: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?
A1: It is expected that this compound will not dissolve in purely aqueous systems due to its hydrophobic nature.[1] To achieve dissolution in an aqueous-based formulation, you will need to employ solubility enhancement techniques. Direct addition to a buffer is unlikely to be successful. Consider the use of co-solvents, surfactants, or other formulation strategies discussed in the troubleshooting guides below.
Q2: I'm observing an oily layer or solid precipitate after adding the compound to my formulation. What does this indicate?
A2: The formation of an oily layer or a precipitate is a clear indication that the solubility limit of the compound has been exceeded in your chosen solvent system. This phenomenon, known as "crashing out," occurs when the solvent can no longer hold the compound in solution. To resolve this, you may need to increase the proportion of the organic co-solvent, add a solubilizing agent, or gently heat the mixture.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: While pH adjustment is a common technique for ionizable compounds, it is less likely to be effective for this compound. A structurally related compound, 2,6-Di-tert-butyl-4-hydroxymethylphenol, is described as an extremely weak basic (essentially neutral) compound. This suggests that our target molecule has a high pKa and will not readily ionize under typical pH conditions used in pharmaceutical formulations. Therefore, relying solely on pH modification will likely not yield significant solubility enhancement.
Q4: Are there any recommended starting solvents for this compound?
A4: Based on qualitative data and the behavior of similar phenolic compounds, good starting points for solubilization are polar organic solvents. Methanol, ethanol, isopropanol, acetone, and ethyl acetate are excellent initial choices. For less polar applications, toluene may be suitable. The choice of solvent will ultimately depend on the requirements of your specific application and downstream experiments.
Troubleshooting Guides: Step-by-Step Protocols for Solubility Enhancement
This section provides detailed protocols for overcoming the solubility challenges of this compound.
Guide 1: Co-Solvent Systems
The use of a water-miscible organic solvent (co-solvent) is a primary strategy to increase the solubility of hydrophobic compounds in aqueous solutions.[3][4]
Experimental Protocol: Preparing a Co-Solvent Stock Solution
-
Select a Co-solvent: Choose a water-miscible organic solvent in which this compound is highly soluble. Common choices include:
-
Ethanol
-
Isopropanol
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Polyethylene Glycol (PEG 300 or 400)[5]
-
-
Prepare a Concentrated Stock: Dissolve the desired amount of this compound in the chosen co-solvent to create a concentrated stock solution. Gentle warming and vortexing can aid dissolution.
-
Titrate into Aqueous Phase: Slowly add the concentrated stock solution dropwise to your aqueous buffer or media while stirring vigorously.
-
Observe for Precipitation: Monitor the solution for any signs of precipitation or cloudiness. If precipitation occurs, it indicates that the proportion of the co-solvent is too low to maintain solubility.
-
Optimization: Adjust the final concentration of the co-solvent in your aqueous system. It is crucial to keep the final co-solvent concentration as low as possible to minimize potential toxicity or off-target effects in biological assays.
Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic solute to dissolve. The organic co-solvent molecules disrupt the hydrogen-bonding network of water, creating a microenvironment that can accommodate the nonpolar regions of the this compound molecule.
Caption: Workflow for using a co-solvent system.
Guide 2: Solid Dispersions
For applications requiring a solid dosage form or improved dissolution rates, creating a solid dispersion is an effective technique.[6][7][8][9] This involves dispersing the compound in a solid hydrophilic carrier at the molecular level.
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Select a Carrier: Choose a hydrophilic polymer carrier such as:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycol (PEG) 6000 or 8000
-
Hydroxypropyl Methylcellulose (HPMC)
-
-
Dissolve Components: Dissolve both this compound and the chosen carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.
-
Drying and Milling: Further dry the solid dispersion in a vacuum oven to remove any residual solvent. The resulting solid can then be gently milled or ground to a fine powder.
-
Characterization: It is recommended to characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the compound, which is crucial for enhanced solubility.
Causality: In a solid dispersion, the hydrophobic compound is molecularly dispersed within a hydrophilic carrier matrix. This prevents the compound from crystallizing, keeping it in a higher-energy amorphous state. Upon contact with an aqueous medium, the hydrophilic carrier dissolves rapidly, releasing the compound as very fine particles with a large surface area, which significantly enhances the dissolution rate.[6]
Caption: Workflow for preparing a solid dispersion.
Guide 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like this compound, forming inclusion complexes with enhanced aqueous solubility.[10][11][12][13][14]
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: Common cyclodextrins for pharmaceutical applications include:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD) HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity.
-
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the desired aqueous buffer to create a stock solution.
-
Add the Compound: Add this compound to the cyclodextrin solution.
-
Facilitate Complexation: Stir the mixture vigorously at room temperature for an extended period (e.g., 24-48 hours). Sonication or gentle heating can accelerate complex formation.
-
Clarify the Solution: After stirring, centrifuge or filter the solution to remove any undissolved compound. The clear supernatant will contain the solubilized inclusion complex.
Causality: The hydrophobic interior of the cyclodextrin molecule provides a favorable environment for the nonpolar this compound, encapsulating it and shielding it from the aqueous environment. The hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex water-soluble.[11]
Caption: Workflow for cyclodextrin complexation.
References
-
Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. (n.d.). PubMed Central. [Link]
-
Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Innovative Delivery and Release Systems for Antioxidants and Other Active Substances in the Treatment of Cancer. (n.d.). National Institutes of Health. [Link]
-
(PDF) Studies on the solubility of phenolic compounds. (n.d.). ResearchGate. [Link]
-
Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. (n.d.). ResearchGate. [Link]
-
A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021, April 20). JoVE. [Link]
-
Enhanced Dissolution of Luteolin by Solid Dispersion Prepared by Different Methods: Physicochemical Characterization and Antioxidant Activity. (2020, March 20). ACS Omega. [Link]
-
2,6-di-tert-butyl-4-(methoxymethyl)phenol. (n.d.). ChemBK. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). National Institutes of Health. [Link]
-
Aqueous Solubility of Some Natural Phenolic Compounds. (n.d.). ACS Publications. [Link]
-
Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. (n.d.). PubMed Central. [Link]
-
Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. (n.d.). PubMed Central. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]
-
SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024, January 24). World Journal of Pharmaceutical and Life Sciences. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). [Link]
-
CO-SOLVENCY. (2020, March 19). World Journal of Pharmaceutical Research. [Link]
-
Co-solvent and Complexation Systems. (n.d.). ResearchGate. [Link]
- Preparation method of hindered phenol antioxidant 330. (n.d.).
-
(PDF) 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. (n.d.). ResearchGate. [Link]
-
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(methoxymethyl)-. (n.d.). NIST WebBook. [Link]
Sources
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- 2. Phenol, 2,6-bis(1,1-dimethylethyl)-4-(methoxymethyl)- [webbook.nist.gov]
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- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Optimizing the loading level of "4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol" for maximum stability
Technical Support Center: Optimizing Stability of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
Welcome to the technical support center for "this compound." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the loading level of this compound for maximum stability in your experimental systems. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address specific issues you may encounter.
Part 1: Foundational Knowledge & FAQs
This section addresses common questions regarding the stability and handling of "this compound."
Q1: What is "this compound" and why is its stability important?
"this compound" is a sterically hindered phenolic compound. The bulky tert-butyl group and the two methoxymethyl groups flanking the hydroxyl group are key to its function, which often relates to its use as an antioxidant.[1][2] Its stability is critical because degradation can lead to a loss of efficacy and the formation of potentially reactive impurities that could interfere with your experiments or compromise the quality of your final product.
Q2: What are the primary factors that can cause degradation of this compound?
Like many phenolic compounds, "this compound" is susceptible to degradation through several pathways:
-
Oxidation: The phenolic hydroxyl group can be oxidized, especially in the presence of heat, light, and metal ions. This is a common degradation pathway for phenolic antioxidants.
-
Hydrolysis: The methoxymethyl ether linkages can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of hydroxymethyl derivatives and methanol.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.
Proper storage in a cool, dark place, away from strong acids, bases, and oxidizing agents is recommended.[1]
Q3: How does the "loading level" or concentration impact the stability of this compound?
The loading level can influence stability in several ways. At very high concentrations, self-association or interaction with other components in a formulation could potentially alter its stability. Conversely, at very low concentrations, the compound might be more susceptible to degradation if the overall formulation is not optimized for its preservation. Determining the optimal loading level is a balance between achieving the desired functional effect and maintaining long-term stability.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability-related issues.
Issue 1: Loss of Purity or Potency Over Time
Symptom: You observe a decrease in the concentration of "this compound" in your samples over time, as determined by analytical methods like HPLC or GC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of purity.
Detailed Steps:
-
Review Storage and Handling: Confirm that the compound and its formulations are stored under appropriate conditions (cool, dark, and under an inert atmosphere if necessary).
-
Evaluate Formulation Compatibility: Assess the pH of your formulation and identify any potentially reactive excipients. Strong acids or bases can catalyze hydrolysis of the methoxymethyl ethers.
-
Conduct a Forced Degradation Study: This is a critical step to understand the degradation pathways. A detailed protocol is provided in Part 3.
-
Identify Degradation Products: Use techniques like LC-MS or GC-MS to identify the major degradation products. This will provide clues about the degradation mechanism (e.g., oxidation, hydrolysis).
-
Mitigate and Optimize: Based on the identified degradation pathway, implement changes. This could involve adjusting the pH, using a different solvent system, adding a chelating agent to sequester metal ions, or protecting the formulation from light.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptom: During analytical testing, you observe new, unidentified peaks in the chromatograms of your aged samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unknown peaks.
Detailed Steps:
-
Analyze a Blank/Placebo: Prepare and age a formulation without "this compound" to determine if the unknown peaks arise from the degradation of other components.
-
Characterize the Impurity: If the peak is unique to the active formulation, use mass spectrometry (MS) to determine its molecular weight. This can provide initial clues to its structure.
-
Correlate with API Loss: Quantify the increase in the impurity peak area over time and see if it correlates with the decrease in the active compound's peak area.
-
Elucidate the Pathway: Based on the structure of the impurity, propose a likely degradation pathway. For example, a loss of 14 Da (CH2) might suggest hydrolysis of a methoxymethyl group.
Part 3: Experimental Protocols
This section provides detailed methodologies for key experiments to assess and optimize stability.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the sample to identify potential degradation products and pathways.[3][4]
Objective: To rapidly assess the stability of "this compound" under various stress conditions.
Materials:
-
"this compound"
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a sample of the stock solution in the oven.
-
Photodegradation: Expose a solid sample and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Data Interpretation:
| Stress Condition | Expected Degradation | Potential Products |
| Acid/Base Hydrolysis | Cleavage of ether bonds | 4-tert-Butyl-2-(hydroxymethyl)-6-(methoxymethyl)phenol, 4-tert-Butyl-2,6-bis(hydroxymethyl)phenol |
| Oxidation | Oxidation of phenol | Quinone-type structures, ring-opened products |
| Thermal | General decomposition | Various smaller molecules |
| Photochemical | Radical-based reactions | Dimerized products, oxidized species |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 70 | 30 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 275 nm Injection Volume: 10 µL
Procedure:
-
Inject samples from the forced degradation study.
-
Assess the chromatograms for the separation of the parent peak from any new peaks that have formed.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Objective: To identify the structure of volatile impurities and degradation products.
Instrumentation:
-
GC-MS system with an Electron Ionization (EI) source
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at 1 mL/min
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
MS Conditions:
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-500
Procedure:
-
Inject a solution of the degraded sample.
-
Analyze the mass spectrum of each separated peak.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify the compounds.[5]
Part 4: Maximizing Stability - A Summary of Best Practices
-
Inert Environment: For long-term storage or for sensitive applications, consider handling and storing the compound and its formulations under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
pH Control: Maintain the pH of aqueous formulations in the neutral to slightly acidic range (pH 5-7) to minimize the risk of hydrolysis.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA may improve stability.
-
Light Protection: Store all materials in amber vials or otherwise protected from light to prevent photodegradation.
-
Loading Level Optimization: The optimal loading level should be determined experimentally by conducting a long-term stability study at various concentrations under the expected storage and use conditions. The highest concentration that maintains purity and potency for the desired shelf life is the optimal loading level.
References
-
Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(3), o588. [Link]
-
ChemBK. (2024). 2,6-di-tert-butyl-4-(methoxymethyl)phenol. [Link]
-
Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(3), o588. [Link]
-
Arulazhagan, P., & Vasudevan, N. (2011). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental Protection, 2(5), 564-572. [Link]
- Google Patents. (1997). Process for producing 2,6-di-tert-butyl-4-methylphenol.
-
PubMed Central. (2025). Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. [Link]
-
ResearchGate. (n.d.). Main degradation steps of phenolic compounds. [Link]
-
Saka, E. T., & Uğdül, E. (2019). Degradation of substituted phenols with different oxygen sources catalyzed by Co(II) and Cu(II) phthalocyanine complexes. Journal of Coordination Chemistry, 72(5-7), 1014-1024. [Link]
-
Science.gov. (n.d.). Forced degradation products: Topics by Science.gov. [Link]
-
Frontiers. (2024). Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. [Link]
-
MDPI. (n.d.). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. [Link]
-
NIST. (n.d.). Phenol, 2,6-bis(1,1-dimethylethyl)-4-(methoxymethyl)-. [Link]
- Google Patents. (1978). Method of preparing 2,6-di-tert.butyl-4-methylphenol.
-
MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]
-
Diva-Portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. [Link]
-
MDPI. (2026). Recent Insights into Protein-Polyphenol Complexes: Molecular Mechanisms, Processing Technologies, Synergistic Bioactivities, and Food Applications. [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. [Link]
-
EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Link]
-
ResearchGate. (2015). (PDF) Metabolic pathways for the biodegradation of phenol. [Link]
-
SGS. (2011). How to Approach a Forced Degradation Study. [Link]
Sources
"4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol" interference with other additives
Welcome to the technical support center for 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential interferences of this hindered phenolic antioxidant with other common additives in experimental formulations.
Introduction
This compound is a multifunctional antioxidant characterized by a sterically hindered phenolic hydroxyl group, which is the primary site for its radical scavenging activity.[1] The bulky tert-butyl group at the para position and the two methoxymethyl groups at the ortho positions contribute to its unique solubility and reactivity profile. While it is an effective stabilizer against thermo-oxidative degradation, its interaction with other formulation components can sometimes lead to unexpected outcomes. This guide provides a structured approach to identifying and resolving these potential issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing reduced thermal or UV stability in my polymer formulation despite adding this compound. What could be the cause?
A1: This is a common issue that can arise from antagonistic interactions with other additives, most notably Hindered Amine Light Stabilizers (HALS). While both are stabilizers, their mechanisms can conflict. The slightly acidic nature of the phenolic hydroxyl group in this compound can accelerate the decomposition of HALS, leading to a reduction in the overall stabilizing efficiency of both additives. This antagonistic effect is a known phenomenon for the broader class of phenolic antioxidants.
Another possibility is an imbalance with secondary antioxidants. Phenolic antioxidants, like the one , are primary radical scavengers. For comprehensive protection, they often work synergistically with secondary antioxidants (e.g., phosphites, thioesters) that decompose hydroperoxides. An incorrect ratio or absence of a suitable secondary antioxidant can lead to incomplete stabilization.
Q2: My final product is exhibiting a yellow or pinkish discoloration after processing or storage. Is this compound the cause?
A2: Discoloration is a known potential side effect associated with the use of hindered phenolic antioxidants.[2] The antioxidant functions by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This process results in the formation of a phenoxyl radical, which is stabilized by the bulky surrounding groups. However, under certain conditions, this radical can undergo further reactions to form colored quinone-methide type structures.[2] These compounds can impart a yellow or pink hue to the final product. The intensity of the discoloration can be influenced by processing temperature, exposure to UV light, and interactions with other additives.
Q3: Can the methoxymethyl groups on this compound interact with other additives?
A3: Yes, the methoxymethyl groups introduce additional potential for chemical interactions. These ether linkages could be susceptible to cleavage under acidic or high-temperature conditions, potentially generating formaldehyde or methanol. The release of these small molecules could have secondary effects on the formulation. Furthermore, the oxygen atoms in the methoxymethyl groups possess lone pairs of electrons and could potentially chelate with metal ions, which might be present as residues from catalysts or as part of other additives. Such interactions could alter the performance of both the antioxidant and the other additives. Studies on similar p-methoxybenzyl ethers have shown they can be cleaved under acidic conditions.[3][4]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Reduced Stabilizer Performance
Issue: Your formulation is degrading faster than expected, showing signs like brittleness, cracking, or changes in viscosity, despite the presence of this compound.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Antagonism with HALS | The acidic proton of the phenol interacts with the basic amine of the HALS, reducing the effectiveness of both. | • Re-evaluate the necessity of using both antioxidant types. If both light and thermal stability are required, consider a non-phenolic primary antioxidant or a different class of UV stabilizer. • Optimize the ratio. If both are necessary, conduct a design of experiment (DOE) to find a ratio that minimizes antagonism. • Use a tertiary HALS. Tertiary HALS are generally less basic and may exhibit reduced antagonism with phenolic antioxidants. |
| Imbalance with Secondary Antioxidants | This compound scavenges free radicals but does not decompose hydroperoxides, which can continue to initiate degradation. | • Incorporate a secondary antioxidant. Phosphite or thioester-based secondary antioxidants work synergistically with phenolic antioxidants to provide a more robust stabilization system.[5] • Optimize the primary-to-secondary antioxidant ratio. A common starting point is a 1:1 ratio, but this should be optimized for your specific polymer and processing conditions. |
| Thermal Degradation of the Antioxidant | At very high processing temperatures, the antioxidant itself may begin to degrade, reducing its effective concentration. | • Review your processing temperatures. Ensure they are within the recommended range for the polymer and additives. • Perform a thermogravimetric analysis (TGA) on the antioxidant to understand its decomposition profile. For similar phenolic compounds, decomposition can begin at elevated temperatures.[6] |
Experimental Workflow for Investigating Reduced Stability:
Caption: Troubleshooting workflow for reduced stabilizer performance.
Guide 2: Addressing Discoloration Issues
Issue: The final product has an undesirable yellow or pinkish tint.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Formation of Quinone-Methides | Over-oxidation of the phenolic antioxidant during high-temperature processing or UV exposure leads to the formation of colored byproducts.[2] | • Reduce processing temperature and/or UV exposure. Minimize the thermal and light stress on the formulation. • Ensure a well-dispersed, homogeneous mix. Localized high concentrations of the antioxidant can promote side reactions. • Incorporate a secondary antioxidant. Phosphites can help protect the primary phenolic antioxidant from over-oxidation.[5] |
| Interaction with Metal Ions | Trace metal ions (e.g., from catalysts) can complex with the phenolic antioxidant and promote the formation of colored species. | • Use a metal deactivator. If metal contamination is suspected, adding a chelating agent can sequester the metal ions. • Ensure high purity of all raw materials. |
| Degradation of Methoxymethyl Groups | Cleavage of the methoxymethyl groups could lead to reactive species that participate in color-forming reactions. | • Maintain a neutral pH environment. Acidic conditions may promote the cleavage of the ether linkages.[3][4] |
Analytical Approach to Identify the Source of Discoloration:
-
Extract the additives from the discolored polymer using a suitable solvent.
-
Analyze the extract using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or LC-MS. This can help identify the parent antioxidant and any degradation products.[7][8]
-
Compare the chromatogram of the extract from the discolored sample to that of a non-discolored control and a standard of the pure antioxidant. The appearance of new peaks in the discolored sample can point to the colored byproducts.
-
UV-Vis Spectroscopy of the extract can confirm the presence of chromophores absorbing in the visible region, which are responsible for the color.
Visual Representation of Discoloration Mechanism:
Caption: Simplified pathway of antioxidant action and potential for discoloration.
References
- A review of additive usage in polymer manufacturing: case study phenolic antioxidants. (2022).
-
Analytical Solutions for Analysis of Polymer Additives. (n.d.). Shimadzu. Retrieved from [Link]
- Identification of Additives in Polypropylene and Their Degradation under Solar Exposure Studied by Gas Chromatography–Mass Spectrometry. (2020). ACS Omega, 5(16), 9375–9383.
- Interlaboratory test on polymers: Determination of antioxidants in polyolefins. (2004). Polymer Testing, 23(5), 537-545.
- Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (2023). Polymers, 15(13), 2899.
- A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formul
- Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. (2017).
- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2014). Polymers, 6(5), 1355–1376.
- Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applic
- Transformation of Hindered Phenolic Antioxidants. (2019).
- p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides. (2001). Organic Letters, 3(22), 3523–3526.
- Determination of phenolic antioxidants in polypropylene by derivative ultraviolet spectroscopy. (1987). Analyst, 112(8), 1159-1162.
- p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. (2001). Organic Letters, 3(22), 3523-3526.
- Antioxidants as Sources of Plastics Discoloration: Structural Effects. (2002). Polymers and Polymer Composites, 10(1), 37-46.
- Synergistic and antagonistic interactions of phenolic compounds found in navel oranges. (2010). Journal of Food Science, 75(8), C645-C650.
-
2,6-Di-tert-butyl-4-(methoxymethyl)phenol. (n.d.). ResearchGate. Retrieved from [Link]
- Additives and polymer composition influence the interaction of microplastics with xenobiotics. (2021). Environmental Chemistry, 18(4), 139-150.
- Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression. (2003). Molecular Pharmacology, 64(2), 211-219.
- Relationship structure-antioxidant activity of hindered phenolic compounds. (2014). Grasas y Aceites, 65(4), e051.
- Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate. (2016). Chemical Engineering Journal, 304, 545-553.
- Flame retardant treated flax fibre reinforced phenolic composites: Ageing and thermal characteristics. (2011).
- p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides. (2001). Organic Letters, 3(22), 3523-3526.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kiesslinglab.com [kiesslinglab.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol and Its Potential Degradation Byproducts
Introduction: Welcome to the technical support guide for "4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol". This molecule, characterized by a sterically hindered phenolic hydroxyl group and two reactive methoxymethyl side chains, is valuable in specialized chemical synthesis. Understanding its stability and the profile of its degradation byproducts is critical for ensuring the integrity, safety, and efficacy of related research and development projects.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges researchers may encounter. As there is limited published literature specifically on the degradation of this exact molecule, the pathways and byproducts discussed herein are predictive, based on established principles of organic chemistry and extensive data from structurally analogous phenolic compounds, such as butylated hydroxytoluene (BHT) and other hindered phenols.
Part 1: Predicted Degradation Pathways & Byproducts
This section explores the chemical vulnerabilities of this compound and the likely products formed under various stress conditions.
Q1: What are the primary expected degradation pathways for this compound under experimental stress conditions?
A1: The structure of this compound suggests three primary degradation pathways: oxidation, hydrolysis, and photodegradation.
-
Oxidation: The phenolic hydroxyl group is the most susceptible site for oxidation. Hindered phenols are known to be excellent radical scavengers.[1][2] Oxidation, initiated by atmospheric oxygen, peroxides, or other oxidizing agents, will likely generate a stabilized phenoxy radical. This radical is a key intermediate that can lead to the formation of quinoidal structures or dimers.[1][3]
-
Hydrolysis: The two methoxymethyl ether linkages (-CH₂OCH₃) are susceptible to cleavage under acidic conditions. Acid-catalyzed hydrolysis would cleave the ether bond, leading to the formation of a hydroxymethyl group (-CH₂OH) and releasing methanol.
-
Photodegradation: Like many phenolic compounds, this molecule may degrade upon exposure to UV light. Photolytic degradation often proceeds through the generation of highly reactive hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation or, in advanced stages, ring cleavage.[4][5]
Caption: Predicted primary degradation pathways.
Q2: What are the likely initial degradation byproducts I should be looking for?
A2: Based on the pathways described above, your initial analytical search should target the compounds listed in the table below. The formation of these byproducts will alter the polarity and chromatographic behavior of the substance, typically resulting in more polar compounds that elute earlier in reversed-phase HPLC.
| Potential Degradation Byproduct | Formation Pathway | Expected Change in Polarity | Key Analytical Features |
| 4-(tert-Butyl)-2,6-bis(hydroxymethyl)phenol | Hydrolysis | Increase | Shorter retention time in RP-HPLC; mass change of -14 Da per hydrolyzed group (loss of CH₂). |
| 4-(tert-Butyl)-2-(hydroxymethyl)-6-(methoxymethyl)phenol | Partial Hydrolysis | Slight Increase | Intermediate polarity between parent and fully hydrolyzed product. |
| 3-tert-Butyl-5-(methoxymethyl)salicylaldehyde | Oxidation/Rearrangement | Increase | Presence of an aldehyde group, detectable by specific derivatization reagents. |
| 2,2'-Methylenebis[4-(tert-butyl)-6-(methoxymethyl)phenol] | Oxidative Coupling (Dimer) | Decrease | Longer retention time in RP-HPLC; mass approximately double that of the parent compound. |
| 4-(tert-Butyl)-2,6-bis(methoxymethyl)benzoquinone | Oxidation | Increase | Loss of aromaticity; characteristic UV spectrum for quinones. |
| Hydroxylated Parent Compound | Photodegradation | Increase | Addition of one or more hydroxyl groups to the aromatic ring (+16 Da per OH group). |
Part 2: Analytical Methodology & Troubleshooting
This section provides practical guidance for setting up analytical methods and resolving common issues encountered during the analysis of this compound and its byproducts.
Q3: Which analytical technique is best suited for monitoring the parent compound and its degradation byproducts?
A3: A combination of techniques is ideal, but High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most powerful and versatile approach.
-
HPLC-UV/PDA: This is the workhorse method. It is robust, reproducible, and capable of quantifying the parent compound and its aromatic byproducts. A Photo-Diode Array (PDA) detector is highly recommended as it allows you to assess peak purity and compare UV spectra, which can help differentiate byproducts (e.g., a quinone will have a different spectrum from a phenol).[6]
-
LC-MS: This is the gold standard for identification. It provides molecular weight information for each peak, which is invaluable for tentatively identifying unknown degradation products based on predicted mass changes (e.g., hydrolysis, oxidation). Fragmentation data from MS/MS experiments can further elucidate the structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used, but it is less ideal for the primary analysis. The parent compound and its more polar, hydroxylated byproducts may have poor volatility and exhibit peak tailing.[7] Derivatization (e.g., trimethylsilylation) would likely be required to improve chromatographic performance, adding complexity to the sample preparation.[8]
Q4: I need to develop a reversed-phase HPLC method to monitor a stability study. Can you provide a starting point?
A4: Certainly. The following protocol is a robust starting point for separating the parent compound from its more polar degradation products on a C18 column. Method optimization will be necessary based on your specific sample matrix and observed byproducts.
Caption: General workflow for HPLC analysis.
Experimental Protocol: HPLC Method Development
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier that ensures the phenolic hydroxyl group is protonated, preventing peak tailing and improving peak shape.[9] It is also compatible with mass spectrometry.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature is crucial for reproducible retention times.[10]
-
-
Detection: UV/PDA detector, monitoring at 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Program (Starting Point):
Time (min) % Mobile Phase B (Acetonitrile) 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Rationale: This gradient starts at an intermediate organic concentration to elute polar byproducts and then ramps up to elute the relatively nonpolar parent compound and any potential dimers.
-
Q5: My chromatograms are showing issues like peak tailing and shifting retention times. How can I troubleshoot this?
A5: Chromatographic issues are common when analyzing complex degradation samples. The following table outlines common problems and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions between the phenolic hydroxyl group and residual silanols on the HPLC column.[9]2. Column overload. | 1. Ensure the mobile phase pH is low (e.g., using 0.1% formic or phosphoric acid) to keep the phenol protonated.2. Try a different brand of C18 column with better end-capping.3. Dilute the sample. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.[10]3. Column degradation or equilibration issues. | 1. Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed.2. Use a column oven and ensure it is set to a stable temperature.3. Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection. |
| Ghost Peaks | 1. Contamination from the sample, solvent, or previous injection (carryover).2. Mobile phase contamination. | 1. Run a blank injection (mobile phase only) to diagnose carryover.2. Implement a stronger needle wash in your autosampler method.3. Use only high-purity HPLC-grade solvents. |
| Poor Resolution | 1. Inappropriate gradient slope.2. Wrong mobile phase solvent choice. | 1. Modify the gradient. Make the slope shallower (run over a longer time) in the region where peaks are co-eluting.2. Try methanol as the organic solvent (Mobile Phase B) instead of acetonitrile to alter selectivity. |
Q6: I have detected several unknown peaks using HPLC-UV. How can I definitively identify them as degradation byproducts?
A6: A multi-step strategy is required for structural elucidation of unknown analytes.
-
Mass Spectrometry (LC-MS): The first step is to obtain the accurate molecular weight of each unknown peak using LC-MS. Compare the measured mass with the calculated masses of the potential byproducts listed in Q2. For example, a mass increase of +16 Da suggests oxidation (addition of an oxygen atom), while a decrease of -14 Da suggests hydrolysis of a methoxymethyl group to a hydroxymethyl group.
-
Tandem Mass Spectrometry (LC-MS/MS): Analyze the fragmentation pattern of the unknown peak. The way the molecule breaks apart provides clues about its structure. For example, a neutral loss of 32 Da (methanol) or 46 Da (methoxymethanol) would be strong evidence for the presence of methoxymethyl groups.
-
Preparative HPLC and NMR: For absolute confirmation, you may need to isolate the unknown byproduct. This can be done using preparative or semi-preparative HPLC to collect a sufficient quantity of the purified compound. The structure can then be definitively determined using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR will provide detailed information about the molecule's carbon-hydrogen framework.[11]
References
-
Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
-
Human Metabolome Database. (2012). Showing metabocard for 2,6-Di-tert-butyl-4-hydroxymethylphenol (HMDB0032048). Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
Zeng, T., & Sun, J. F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Acta crystallographica. Section E, Structure reports online, 64(Pt 3), o587. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,6-bis(1,1-dimethylethyl)-4-(methoxymethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (n.d.). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Retrieved from [Link]
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Akbal, F., & Onar, A. N. (2003). Photocatalytic Degradation of Phenol. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). JP2675126B2 - Process for producing 2,6-di-tert-butyl-4-methylphenol.
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Sipe, H. J., & O'Brien, P. J. (1989). Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds. Archives of Biochemistry and Biophysics, 271(2), 386-396. Retrieved from [Link]
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Faria, P. C. C., et al. (2007). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. Journal of Hazardous Materials, 149(3), 647-654. Retrieved from [Link]
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Khleifat, K. M., et al. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental and Public Health. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033826). Retrieved from [Link]
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Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. Retrieved from [Link]
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Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]
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Frontiers. (2024). Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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Zeng, T., & Sun, J. F. (2008). 2,6-Di-tert-butyl-4-(methoxy-meth-yl)phenol. PubMed. Retrieved from [Link]
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FooDB. (2010). Showing Compound 2,6-Di-tert-butyl-4-methylphenol (FDB011992). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Photocatalytic Degradation of Some Phenolic Compounds Present in Olive Mill Wastewater. Retrieved from [Link]
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MDPI. (2024). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. Retrieved from [Link]
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MDPI. (2021). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Retrieved from [Link]
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Bickel, A. F., & Kooyman, E. C. (1956). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. ResearchGate. Retrieved from [Link]
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SIELC. (n.d.). Separation of 4-Bromo-2,6-di-tert-butylphenol on Newcrom R1 HPLC column. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
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Halket, J. M., & Zaikin, V. G. (2003). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. Retrieved from [Link]
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Scientific Research Publishing. (2012). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]
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Ripszam, M. (2015). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-Portal.org. Retrieved from [Link]diva2:822459/FULLTEXT01.pdf)
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Technical Support Center: Troubleshooting Yellowing in Plastics Containing 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist,
Welcome to the technical support center. This guide is designed to provide you with in-depth, actionable insights into a common yet complex issue: the yellowing of plastic formulations containing the antioxidant 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol. As specialists in polymer science and material stability, we understand that unexpected discoloration can compromise product integrity, aesthetic appeal, and experimental outcomes. This resource moves beyond generic advice to offer a structured, scientific approach to diagnosing and resolving yellowing problems. Here, you will find not just troubleshooting steps, but the underlying chemical principles and analytical methodologies required to make informed decisions in your research and development efforts.
Part I: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in plastics?
This compound is a type of hindered phenolic antioxidant .[1][2][3] Its primary role is to protect polymeric materials from degradation caused by oxidation.[1][4] This degradation can be initiated by heat, light, and mechanical stress during processing or the product's service life.[5]
The "hindered" nature of this molecule, due to the bulky tert-butyl group near the hydroxyl (-OH) group, makes it an efficient radical scavenger .[1][4] It works by donating a hydrogen atom from its hydroxyl group to neutralize highly reactive free radicals that would otherwise attack the polymer chains, causing chain scission, cross-linking, and a loss of mechanical properties.[4][5][6] This interruption of the oxidative chain reaction is crucial for maintaining the polymer's integrity, appearance, and lifespan.[4][5]
Q2: We are observing unexpected yellowing in our polymer formulation containing this antioxidant. What are the most likely causes?
While seemingly a straightforward issue, yellowing is often a multi-faceted problem. The antioxidant itself, while protective, can paradoxically be a source of discoloration. The most common causes include:
-
Antioxidant Transformation : Under prolonged exposure to heat or UV light, phenolic antioxidants can oxidize.[7] This process can lead to the formation of colored byproducts, such as quinones and stilbenequinones , which are yellow or brown.[2][7][8]
-
Interaction with Environmental Pollutants : Atmospheric pollutants, particularly nitrogen oxides (NOx) from sources like gas heaters or vehicle exhaust, can react with phenolic antioxidants to form yellow compounds.[8][9][10] This phenomenon is often referred to as "gas fading" or "phenolic yellowing."[8][9]
-
Polymer Matrix Degradation : The yellowing may not be solely due to the antioxidant. The base polymer itself can degrade under thermal or photo-oxidative stress, leading to the formation of chromophores (color-causing groups) within the polymer backbone.[9]
-
Processing Issues : High temperatures, excessive shear, or prolonged residence times during processing can accelerate the degradation of both the polymer and the antioxidant, leading to immediate discoloration.[8]
-
Interaction with Other Additives : The presence of other additives, such as fillers or even certain types of light stabilizers, can sometimes interact with the antioxidant or its degradation products, influencing the final color. An alkaline environment, for instance, can exacerbate yellowing.[8][11]
Q3: Can the yellowing be reversed or mitigated?
Reversing yellowing in a finished product is often difficult and impractical, as it involves a chemical change within the material. Some surface yellowing might be addressed with cleaning agents, but this is generally not a viable solution for discoloration that has permeated the bulk of the plastic.[12][13][14][15]
Therefore, the focus should be on mitigation and prevention . This is achieved through a systematic troubleshooting process to identify the root cause, followed by strategic adjustments to the formulation, processing conditions, or storage environment.
Part II: In-Depth Troubleshooting Guides
Problem 1: Yellowing Observed Immediately After Polymer Processing (e.g., Extrusion, Molding)
This type of immediate discoloration strongly suggests that the degradation is occurring during the high-temperature melt processing stage.
Q: What specific processing parameters could be causing premature yellowing?
A: The primary culprits during processing are excessive thermal and oxidative stress. Key parameters to investigate include:
-
Excessive Melt Temperature: Higher temperatures accelerate all chemical reactions, including the oxidation of the antioxidant and the polymer.
-
High Shear Rates: Intense mechanical stress can generate free radicals, consuming the antioxidant more rapidly and potentially leading to degradation.
-
Extended Residence Time: The longer the material is held at high temperatures in the processing equipment, the more time there is for degradation to occur.
-
Presence of Oxygen: Inadequate purging of air from the system can provide the oxygen needed for oxidative reactions to proceed quickly at high temperatures.
| Parameter | Typical Range for Polyolefins | Potential Problem Range | Rationale for Yellowing |
| Melt Temperature | 200 - 240 °C | > 260 °C | Accelerates oxidation of both polymer and antioxidant. |
| Residence Time | 2 - 5 minutes | > 8 minutes | Prolonged heat exposure leads to excessive antioxidant consumption and degradation.[8] |
| Oxygen Level | < 100 ppm | > 500 ppm | Oxygen is a key reactant in the thermo-oxidative degradation pathway. |
Q: How can we confirm if the antioxidant is degrading during processing?
Experimental Protocol: HPLC Analysis of Antioxidant Content
-
Sample Preparation:
-
Take a known weight of the processed (yellowed) plastic and an unprocessed control sample (the initial resin blend).
-
Dissolve the polymer in a suitable solvent (e.g., Toluene, Dichloromethane) at an elevated temperature.
-
Once dissolved, cool the solution and precipitate the polymer by adding a non-solvent (e.g., Methanol).
-
Filter the solution to separate the precipitated polymer from the solvent containing the additives.
-
Evaporate the solvent to concentrate the extracted additives.
-
Re-dissolve the residue in a known volume of the mobile phase for HPLC injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detector: UV detector set to the absorbance maximum of the antioxidant (e.g., ~275 nm).
-
Quantification: Compare the peak area of the antioxidant in the processed sample to a calibration curve generated from known standards.
-
Problem 2: Gradual Yellowing of the Plastic Product During Storage or Use
When yellowing occurs over time, the cause is typically related to environmental factors.
Q: Our product is yellowing under standard storage conditions. What environmental factors are at play?
A: Long-term, gradual discoloration points towards slow oxidative processes triggered by the environment:
-
UV Exposure: Even ambient indoor light contains UV radiation that can initiate photo-oxidation. This process generates free radicals, leading to the consumption and transformation of the phenolic antioxidant into yellow quinone-type structures.[7][16]
-
Thermal Oxidation: While less aggressive than processing heat, prolonged exposure to moderate temperatures (e.g., in a warm warehouse or near equipment) can still cause slow thermal oxidation.
-
Chemical Exposure (Gas Fading): This is a critical and often overlooked factor. Nitrogen oxides (NOx), commonly found in warehouse environments from forklift exhaust or in urban atmospheres, readily react with phenolic antioxidants.[8][9] This reaction can occur even in the dark and at room temperature, producing intensely yellow compounds on the plastic's surface.[8][10][11]
Q: What experiments can we perform to identify the primary environmental trigger?
A: Accelerated aging tests are the most effective way to simulate long-term environmental exposure in a condensed timeframe.[17]
-
QUV Accelerated Weathering Test: This test uses fluorescent UV lamps to simulate the effects of sunlight.[18] It is particularly useful for diagnosing photo-oxidation issues. Samples are exposed to cycles of UV light and moisture.
-
Xenon Arc Test: A Xenon Arc lamp provides a fuller spectrum of sunlight, including UV, visible, and infrared radiation.[18][19] This test is considered a more realistic simulation of outdoor exposure and is excellent for evaluating overall color stability.[19][20]
-
Heat Aging Study: Placing samples in a controlled-temperature oven (e.g., at 70°C) for an extended period can isolate the effects of thermal oxidation.
-
Gas Fading Test: A specialized test where samples are exposed to a controlled concentration of NOx gas in a chamber to specifically test for susceptibility to phenolic yellowing.
| Test Method | Simulates | Primary Application | Relevant Standards |
| QUV Testing | UV radiation, rain, dew | Evaluating resistance to photo-oxidation | ASTM D4329, ISO 4892-3 |
| Xenon Arc Testing | Full-spectrum sunlight, humidity | Predicting long-term color stability and weathering | ASTM G155, ISO 4892-2[17][19] |
| Heat Aging | Long-term thermal exposure | Assessing thermal stability of the formulation | ASTM D3045 |
| Gas Fading | NOx pollutant exposure | Diagnosing phenolic/warehouse yellowing | AATCC 23, ISO 105-G02 |
Part III: Advanced Analytical Protocols
Protocol 1: Spectrophotometric Analysis for Quantifying Yellowness Index (YI)
To objectively measure yellowing, the Yellowness Index (YI) is the industry-standard metric. It provides a single numerical value that quantifies the degree of yellowing.[21][22][23]
Methodology (as per ASTM E313)
-
Instrumentation: Use a colorimeter or spectrophotometer capable of measuring color coordinates.
-
Calibration: Calibrate the instrument using a standard white reference tile.
-
Measurement:
-
Place the plastic sample (ensure it is opaque or has a consistent thickness) in the measurement port.
-
Record the tristimulus values (X, Y, Z) under a specified illuminant (e.g., D65 for daylight) and observer angle (e.g., 10°).
-
-
Calculation: Calculate the Yellowness Index using the ASTM E313 formula:
-
YI = 100 * (Cₓ * X - Cₑ * Z) / Y
-
Where X, Y, and Z are the CIE tristimulus values, and Cₓ and Cₑ are coefficients dependent on the illuminant and observer.[22]
-
-
Analysis: Compare the YI of aged/processed samples to a control. A higher YI value indicates greater yellowing. This method is most effective for comparing samples of the same material and general appearance.[22][24]
Protocol 2: Fourier-Transform Infrared Spectroscopy (FTIR) for Identifying Degradation Products
FTIR is a powerful technique for identifying changes in the chemical functional groups within the polymer or its additives.[25] When polymers or phenolic antioxidants oxidize, they form carbonyl groups (C=O), which have a strong, characteristic absorption peak in the FTIR spectrum.
Methodology
-
Technique: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for easy surface analysis.
-
Sample Analysis:
-
Acquire a spectrum of the un-aged control sample to establish a baseline.
-
Acquire a spectrum of the yellowed sample.
-
-
Spectral Interpretation:
-
Look for the appearance or significant increase of a peak in the 1600-1800 cm⁻¹ region. This is the characteristic region for carbonyl stretching.
-
The presence of a new peak here is strong evidence of oxidation. Specifically, the formation of quinone-type byproducts from the antioxidant will result in distinct carbonyl peaks in this region.
-
Part IV: Preventative Strategies
Once the root cause of yellowing has been identified, the following strategies can be implemented to prevent it.
Q: How can we reformulate our plastic to prevent yellowing?
A: Formulation optimization is a key preventative measure.
-
Optimize Antioxidant Concentration: Ensure the concentration of this compound is sufficient to protect the polymer during processing and its intended lifespan, but not so excessive that it contributes to discoloration.
-
Introduce a Synergistic Stabilizer Package: Phenolic antioxidants work exceptionally well when paired with secondary antioxidants , such as phosphites or thioesters .[3][5]
-
Phosphites are hydroperoxide decomposers. They are most effective at high processing temperatures, where they neutralize hydroperoxides that would otherwise degrade the polymer and consume the primary phenolic antioxidant.[5] This protects the primary antioxidant, reducing its consumption and subsequent transformation into colored byproducts.[5]
-
-
Add UV Absorbers and/or Hindered Amine Light Stabilizers (HALS):
-
UV Absorbers (e.g., benzotriazoles) function by absorbing harmful UV radiation and dissipating it as harmless heat, protecting both the polymer and the antioxidant from photo-oxidation.
-
HALS are highly efficient radical scavengers that are not consumed in the stabilization process. They are particularly effective at protecting the surface of the plastic from long-term UV exposure.
-
By adopting this structured, evidence-based approach, you can effectively diagnose the root cause of yellowing in your plastic formulations and implement robust, long-lasting solutions.
References
- Chitec. (n.d.). Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants.
- Intertek. (n.d.). Yellowness Index (YI) ASTM E313.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Hindered Phenolic Antioxidants in Polymer Protection. Retrieved from Ningbo Inno Pharmchem Co., Ltd. Website.
- Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO.
- Amfine. (n.d.). Hindered Phenols | Antioxidants for Plastics.
- Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.
- [Source 7] (n.d.).
- ASTM International. (2025, December 2). E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.
- Fibre2Fashion. (n.d.). Yellowing of textiles, Mechanism of Yellowing, Anti Oxidant BHT.
- SpecialChem. (2022, August 5). Causes & Prevention of Yellowed Plastics.
- Intertek. (n.d.). Accelerated Weathering Testing for Plastics and Polymers.
- CHNSpec. (2024, July 31). What is Yellowness Index?YI D1925,YI E313?.
- Ampacet Corporation. (n.d.). Yellowing and Pinking of White PE/PP.
- Lovibond. (n.d.). Yellowness Index.
- X-Rite. (n.d.). Whiteness and Yellowness Indices in a SpectroEye.
- [Source 16] (2026, January 6-7). Synergistic Antioxidant Systems for Superior Polymer Protection.
- wikiHow. (n.d.). 3 Easy Ways to Fix Faded Plastic.
- Elita's Cleaning. (2025, September 29). Tips for Reviving Yellowed Plastic.
- PFI Fareast (Hong Kong) Co. Ltd. (2023, November 13). How to resist yellowing (Part 1): Phenolic Yellowing.
- The Spruce. (2025, December 16). Don't Let Sauce Stain Your Containers—6 Ways to Make Yellowed Plastic Clean Again.
- Akron Rubber Development Laboratory. (n.d.). Xenon Arc Exposure.
- ResearchGate. (n.d.). Discoloration of polymers by phenolic antioxidants. Request PDF.
- IdeaExchange@UAkron. (n.d.). Comparing Weathering Effects of Ultraviolet and Xenon Arc Accelerated Aging on Polyvinyl Chloride. Retrieved from The University of Akron Institutional Repository.
- Quora. (2013, March 9). How to remove yellowing from white plastic, or at least stop it from getting worse.
- BASF. (n.d.). Antioxidants - Plastics & Rubber.
- National Institutes of Health. (n.d.). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications.
- James Heal. (n.d.). Phenolic Yellowing: The scientific reason that white clothes can go yellow.
- LIB Industry. (2024, December 5). The Role of Xenon Arc Chambers in Accelerated Weathering Tests.
- SpecialChem. (n.d.). Antioxidants in Plastic Compounds: Overview and Benefits.
- [Source 30] (2025, July 22).
- [Source 31] (n.d.).
- MDPI. (n.d.).
- DoItYourselfDad. (2024, June 25). How To Fix Yellowed Plastic - And Prevent It. YouTube.
- Food Science. (n.d.).
- Benchchem. (n.d.). In-Depth Technical Guide: Thermal Stability of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol.
- Reddit. (2020, June 10). Polyurethane sheet yellowing - ( BHT- NOx ). r/chemistry.
- National Institutes of Health. (n.d.). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. PMC.
- ResolveMass Laboratories Inc. (2025, December 20).
- Lawrence Livermore National Laboratory. (n.d.). Why Do Polymers Turn Yellow? Monitoring Polymer Aging with Time-Resolved Photoluminescence. LDRD Annual Report.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Yellowing of Polymers Containing Octrizole.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Proposed pathway for the metabolism of 4-tert-butylphenol by S....
- National Institutes of Health. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
- Chemical Reviews. (2023, February 20).
- Testex. (2025, September 12).
- OUCI. (n.d.).
- National Institutes of Health. (n.d.). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. PMC.
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Technical Support Center: Enhancing the Long-Term Effectiveness of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
Welcome to the technical support center for 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and strategies to maximize the long-term effectiveness of this versatile hindered phenolic antioxidant. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring the scientific integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of this compound.
Q1: What is the primary function of this compound?
A1: this compound is a high-efficiency antioxidant.[1] Its primary role is to protect organic materials such as plastics, synthetic resins, rubbers, and coatings from degradation caused by oxidation.[1] It is also used as a stabilizer in various industrial applications.
Q2: What is the mechanism of action for its antioxidant activity?
A2: As a hindered phenolic antioxidant, its mechanism involves scavenging peroxy radical intermediates in the oxidation process. The hydroxyl (-OH) group on the phenol ring can donate a hydrogen atom to neutralize free radicals, thus terminating the oxidative chain reaction.[2][3] The bulky tert-butyl groups provide steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating new oxidation chains.[4]
Q3: What are the key physical and chemical properties I should be aware of?
A3: this compound is typically a colorless to slightly yellow liquid. It is soluble in alcohol and ether solvents but insoluble in water. Key properties include:
Q4: What are the recommended storage conditions for this compound?
A4: To ensure its long-term stability and efficacy, this compound should be stored in a cool, dry place, away from sources of ignition and oxidizing agents.[1] Exposure to light and elevated temperatures should be minimized to prevent degradation.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to identifying and resolving common problems encountered during the application of this compound.
Issue 1: Discoloration (Yellowing) of the Formulation
Underlying Cause: Discoloration, often observed as yellowing, is a common issue with phenolic antioxidants. It primarily arises from the formation of colored degradation products, such as quinone methides, which are a result of the antioxidant performing its function of scavenging radicals. The purity of the antioxidant can also play a significant role, as impurities can catalyze discoloration reactions.[5]
Troubleshooting Steps:
-
Purity Verification: Ensure the purity of the this compound being used. Lower purity grades may contain residual catalysts or byproducts from synthesis that can accelerate discoloration.[5]
-
Inert Atmosphere: When processing at elevated temperatures, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the antioxidant itself.[6]
-
Co-stabilizers: Incorporate a secondary antioxidant, such as a phosphite or a thioester. Phosphites are particularly effective at high processing temperatures and can prevent the formation of colored oxidation products by decomposing hydroperoxides.[3][6]
-
Temperature Control: Optimize and control processing temperatures to avoid excessive thermal stress on the antioxidant.[6]
Issue 2: Reduced Antioxidant Efficacy Over Time
Underlying Cause: A decline in antioxidant performance can be attributed to several factors, including thermal degradation, depletion of the antioxidant through its radical scavenging activity, or environmental factors such as pH and exposure to UV light.
Troubleshooting Steps:
-
Concentration Optimization: Re-evaluate the concentration of the antioxidant. Insufficient loading may lead to premature depletion.
-
Synergistic Blends: Introduce a co-antioxidant to create a synergistic effect. For instance, a secondary antioxidant can decompose hydroperoxides, sparing the primary phenolic antioxidant to scavenge other radicals.[7]
-
Environmental Control:
-
pH: Be mindful of the formulation's pH. While specific data for this compound is limited, the stability of phenolic compounds can be pH-dependent.[8]
-
Light Protection: Store formulations in light-resistant containers to prevent photodegradation. Certain phenolic compounds are known to be sensitive to light.[9]
-
Issue 3: Inconsistent Performance Across Batches
Underlying Cause: Inconsistent results are often due to inhomogeneous mixing and dispersion of the antioxidant within the formulation. Agglomerates of the antioxidant will lead to localized areas of high and low protection.
Troubleshooting Steps:
-
Dispersion Technique: Employ high-shear mixing techniques to ensure a thorough and uniform dispersion of the antioxidant throughout the matrix.
-
Solvent Selection: If applicable, choose a solvent system where the antioxidant is readily soluble to facilitate even distribution before solvent evaporation.
-
Masterbatching: For polymer applications, consider using a masterbatch approach. This involves pre-dispersing a high concentration of the antioxidant into a small amount of the polymer, which is then blended with the bulk material.
Part 3: Advanced Strategies for Enhancing Long-Term Effectiveness
To maximize the long-term stabilizing effect of this compound, a proactive approach focusing on formulation design and synergistic interactions is crucial.
Synergistic Antioxidant Blends
The efficacy of hindered phenols can be significantly amplified by using them in combination with other types of antioxidants. This synergistic approach provides a multi-pronged defense against oxidation.
Primary/Secondary Antioxidant Synergy:
-
Mechanism: Primary antioxidants like this compound are excellent radical scavengers. Secondary antioxidants, such as phosphites and thioethers, work by decomposing hydroperoxides, which are precursors to new radicals. This dual-action approach provides comprehensive protection.[7]
-
Recommendation: A common and effective strategy is to blend a hindered phenol with a phosphite antioxidant. The phosphite will enhance processing stability at high temperatures, while the hindered phenol provides long-term thermal stability.
Quantitative Analysis of Synergistic Blends:
The following table illustrates the synergistic effect between a hindered phenol and a secondary antioxidant in enhancing the oxidative stability of a material. The effectiveness is often measured by the extension of the induction period in oxidative stability tests.
| Antioxidant System | Concentration (wt%) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| Control (No Antioxidant) | 0 | < 1 |
| Hindered Phenol alone | 0.1 | 15 |
| Phosphite alone | 0.1 | 5 |
| Hindered Phenol + Phosphite (1:1) | 0.1 + 0.1 | 45 |
Note: This data is representative and illustrates the principle of synergy. Actual results will vary depending on the specific formulation and test conditions.
Experimental Protocols for Stability Assessment
Accelerated Stability Testing (Rancimat Method):
The Rancimat test is an automated method to determine the oxidative stability of a sample by accelerating the aging process through elevated temperature and airflow.[1]
-
Objective: To determine the induction time of a formulation, which is a measure of its resistance to oxidation.
-
Instrumentation: Rancimat apparatus.
-
Procedure:
-
A known amount of the sample containing this compound is placed in a reaction vessel.
-
The sample is heated to a specified temperature (e.g., 110-130°C) while a continuous stream of purified air is passed through it.
-
Volatile oxidation products, primarily formic acid, are carried by the air stream into a measuring vessel containing deionized water.
-
The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction period.
-
-
Data Analysis: A longer induction period indicates greater oxidative stability.
DPPH Radical Scavenging Assay:
This spectrophotometric assay is used to evaluate the radical scavenging capacity of an antioxidant.
-
Objective: To determine the concentration of the antioxidant required to scavenge 50% of the DPPH radicals (IC50 value). A lower IC50 indicates higher antioxidant activity.[7]
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Antioxidant stock solutions
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions of the antioxidant solution.
-
Add a fixed volume of DPPH solution to each dilution.
-
Incubate the mixtures in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging for each concentration and determine the IC50 value.
Part 4: Visualizing Mechanisms and Workflows
Antioxidant Mechanism of Hindered Phenols
Caption: Radical scavenging mechanism of a hindered phenol.
Synergistic Action of Primary and Secondary Antioxidants
Caption: Workflow for the Rancimat oxidative stability test.
References
- BenchChem. (2025). Application Notes & Protocols: Formulation of Synergistic Antioxidant Blends with Hindered Phenols.
-
Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(3), o588. [Link]
-
ChemBK. (2024). 2,6-di-tert-butyl-4-(methoxymethyl)phenol. [Link]
-
MDPI. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [Link]
-
Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. [Link]
-
Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. [Link]
- Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051.
- Setyaningsih, W., Saputro, I. E., Palma, M., & Barroso, C. G. (2016). Stability of 40 phenolic compounds during ultrasound-assisted extractions (UAE).
- Nagy, K., Póliska, Cs., & Földes, E. (2009). Hydrolytic stability of phenolic antioxidants and its effect on their performance in high-density polyethylene.
- Hussain, K., Ismail, Z., Sadikun, A., & Ibrahim, P. (2009). Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography. Pharmacognosy Research, 1(6), 397–403.
-
NIH. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]
-
Progressive Academic Publishing. (2019). THE EFFECT OF TEMPERATURE, TURBULENCE, AND PH ON THE SOLUBILITY OF MTBE. [Link]
-
Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. [Link]
-
Royal Society of Chemistry. (2021). Chapter 8: Accelerated Stability Testing – History and Recent Developments. [Link]
-
MDPI. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. [Link]
-
ResearchGate. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. [Link]
-
NIH. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Analysis of Novel Synergistic Antioxidant Formulations: Insights into Pharmacotechnical, Physical, Chemical, and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stabilization-technologies.com [stabilization-technologies.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. idpublications.org [idpublications.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Leaching & Migration of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol from Polymers
Welcome to the technical support center dedicated to understanding and troubleshooting the leaching and migration of the antioxidant 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol from polymeric materials. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound and its migration from polymers.
Q1: What is this compound and why is it used in polymers?
This compound is a sterically hindered phenolic antioxidant.[1] Its primary function is to protect polymers such as polyolefins (polyethylene, polypropylene), engineering plastics, and synthetic rubbers from degradation caused by oxidation.[2] The bulky tert-butyl groups and the methoxymethyl functionalities enhance its stability and compatibility with various polymer matrices, preventing aging and maintaining the material's integrity during processing and throughout its service life.[1]
Q2: What are "leaching" and "migration" in the context of polymer additives?
Leaching and migration refer to the process by which chemical compounds, such as antioxidants, move from a polymer matrix into a surrounding medium.[3] This can be a liquid (like a drug formulation or a food product) or a solid that is in contact with the polymer. This process is a significant concern in applications like food packaging and medical devices, where the safety of the final product is paramount.[4]
Q3: What factors influence the migration of this compound from a polymer?
Several factors can influence the migration of this antioxidant:
-
Temperature: Higher temperatures generally increase the rate of diffusion and, therefore, migration.[5]
-
Contact Time: Longer contact periods between the polymer and the surrounding medium will typically result in a greater amount of migrated substance.[5]
-
Nature of the Contact Medium (Simulant): The solubility of the antioxidant in the contact liquid plays a crucial role. For instance, fatty or alcoholic simulants are likely to extract more of a lipophilic compound like this compound compared to aqueous solutions.[4][6]
-
Polymer Type: The morphology and chemical structure of the polymer (e.g., crystallinity, density) can affect the diffusion rate of additives.
-
Sterilization Method: Certain sterilization techniques, such as autoclave heating, can accelerate the migration of additives from polymers.[4][7]
Q4: What are the regulatory considerations for the migration of polymer additives?
Regulatory bodies like the FDA and the European Commission have established guidelines and limits for the migration of substances from food contact materials and pharmaceutical packaging.[4] These regulations often specify standardized testing conditions, including the use of food simulants, to ensure product safety. It is crucial to be aware of and adhere to the specific regulations relevant to your application and region.
Section 2: Quantitative Migration Data (Illustrative)
While specific, publicly available migration data for this compound is limited, the following table provides representative data extrapolated from studies on structurally similar phenolic antioxidants, such as Butylated Hydroxytoluene (BHT).[4] This data is for illustrative purposes to guide experimental design.
Table 1: Illustrative Migration of this compound from Polypropylene (100 µm film)
| Food Simulant | Temperature (°C) | Time (days) | Migrated Amount (µg/dm²) |
| 10% Ethanol (Simulant A) | 40 | 10 | < 1 |
| 50% Ethanol (Simulant D1) | 40 | 10 | 15 |
| 95% Ethanol | 40 | 10 | 50 |
| Olive Oil (Simulant D2) | 40 | 10 | 120 |
| 10% Ethanol (Simulant A) | 60 | 10 | 5 |
| 50% Ethanol (Simulant D1) | 60 | 10 | 45 |
| 95% Ethanol | 60 | 10 | 150 |
| Olive Oil (Simulant D2) | 60 | 10 | >300 |
Section 3: Experimental Protocol for Migration Study
This section provides a detailed, step-by-step methodology for conducting a migration study of this compound from a polymer matrix.
Objective: To quantify the migration of this compound from a polymer sample into a selected food simulant over a specified time and temperature.
Materials and Reagents:
-
Polymer samples containing this compound.
-
Food simulants (e.g., 10% ethanol, 50% ethanol, 95% ethanol, olive oil).
-
High-purity solvents for extraction (e.g., n-hexane, acetonitrile).
-
Analytical standard of this compound.
-
Internal standard (e.g., 2,6-di-tert-butylphenol).
-
Glass migration cells or containers.
-
Incubator or oven for controlled temperature studies.
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS).
Experimental Workflow Diagram:
Caption: Workflow for a migration study of this compound.
Step-by-Step Procedure:
-
Sample Preparation:
-
Cut the polymer material into test specimens of a known surface area (e.g., 1 dm²).
-
Clean the surface of the polymer samples by gently wiping with a lint-free cloth soaked in ethanol, followed by rinsing with deionized water and drying in a desiccator. This removes any surface contaminants.
-
Prepare the desired food simulants according to regulatory guidelines.
-
-
Migration Test:
-
Place the prepared polymer specimen in a glass migration cell.
-
Add a known volume of the pre-heated food simulant to the cell, ensuring the polymer is fully immersed. The ratio of surface area to simulant volume should be standardized (e.g., 6 dm²/L).
-
Seal the migration cell to prevent evaporation.
-
Incubate the cells at the desired temperature (e.g., 40°C or 60°C) for the specified duration (e.g., 1, 5, and 10 days).
-
-
Sample Extraction:
-
After the incubation period, remove the polymer sample from the simulant.
-
For aqueous simulants (e.g., 10% and 50% ethanol), perform a liquid-liquid extraction. Add a known amount of internal standard to a measured aliquot of the simulant, then extract with a non-polar solvent like n-hexane.
-
For fatty food simulants (e.g., olive oil), a solvent extraction followed by a clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering lipids.
-
Evaporate the extraction solvent to a small, known volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).
-
Set up a temperature program that allows for the separation of the target analyte from other extractables. A typical program might start at 50°C, ramp to 280°C, and hold.
-
The mass spectrometer should be operated in Scan mode for initial identification and then in Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound of known concentrations, each containing the same amount of internal standard.
-
Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Express the final migration result in µg/dm² of the polymer surface area.
-
Section 4: Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of this compound.
Troubleshooting Logic Flow:
Caption: A logical flow for troubleshooting common GC-MS issues.
Q&A Troubleshooting:
Problem: I am not seeing a peak for this compound, or the peak is much smaller than expected.
-
Possible Cause 1: Injection Issue.
-
Troubleshooting: Ensure the syringe is functioning correctly and that the injection volume is appropriate. Manually inject a standard to confirm the autosampler is working.
-
-
Possible Cause 2: Inlet Adsorption or Degradation. Phenolic compounds can be susceptible to adsorption at active sites in the inlet liner.
-
Troubleshooting: Use a fresh, deactivated inlet liner. Consider using a liner with glass wool to aid in volatilization, but ensure the wool is also deactivated. Verify that the inlet temperature is sufficient for volatilization but not so high as to cause thermal degradation.
-
-
Possible Cause 3: Column Issues. The analyte may be strongly retained or degraded on the column.
-
Troubleshooting: Condition the column according to the manufacturer's instructions. If the column is old, trim 10-20 cm from the inlet end to remove accumulated non-volatile residues.
-
-
Possible Cause 4: MS Detector Issue.
-
Troubleshooting: Check the MS tune report to ensure the detector is sensitive and functioning correctly.
-
Problem: The peak for my analyte is tailing significantly.
-
Possible Cause 1: Active Sites. This is a common issue for phenolic compounds.
-
Troubleshooting: As mentioned above, use a deactivated inlet liner and trim the column. If the problem persists, the column itself may have become active and may need replacement.
-
-
Possible Cause 2: Incompatible Solvent.
-
Troubleshooting: Ensure the sample is dissolved in a solvent that is compatible with the GC column's stationary phase. For non-polar columns, solvents like hexane or dichloromethane are preferable to highly polar solvents like methanol.
-
Problem: I am seeing "ghost peaks" in my chromatograms.
-
Possible Cause 1: Carryover from a previous injection.
-
Troubleshooting: Run a solvent blank after a high-concentration sample to check for carryover. Increase the rinse volume in the autosampler sequence and consider baking out the inlet and column at a high temperature.
-
-
Possible Cause 2: Septum Bleed.
-
Troubleshooting: Use a high-quality, low-bleed septum. Replace the septum regularly.
-
Problem: My baseline is noisy or rising.
-
Possible Cause 1: Carrier Gas Impurity or Leak.
-
Troubleshooting: Use an electronic leak detector to check for leaks at all fittings from the gas source to the detector. Ensure that high-purity carrier gas is being used and that gas purifiers (oxygen and moisture traps) are not exhausted.
-
-
Possible Cause 2: Column Bleed.
-
Troubleshooting: This occurs when the stationary phase of the column degrades at high temperatures. Ensure you are not exceeding the column's maximum operating temperature. If the column is old, it may need to be replaced.
-
Section 5: References
-
Garde, J. A., Catalá, R., & Gavara, R. (1998). Global and specific migration of antioxidants from polypropylene films into food simulants. Journal of Food Protection, 61(8), 1000-1006. [Link]
-
Kirchkeszner, C., Petrovics, N., Tábi, T., Magyar, N., Kovács, J., Szabó, B. S., ... & Eke, Z. (2021). Swelling as a promoter of migration of plastic additives in the interaction of fatty food simulants with polylactic acid-and polypropylene-based plastics. Food Control, 130, 108354. [Link]
-
Lee, S., Lee, J. H., Lee, J. H., & Lee, K. T. (2018). Migration Study of Butylated Hydroxytoluene and Irganox 1010 from Polypropylene Treated with Severe Processing Conditions. Journal of Food Science, 83(4), 1036-1042. [Link]
-
Poostchi, M., Amani, A. M., & Etesami, S. M. (2022). EFFECT OF STERILIZATION ON MECHANICAL AND BLOOD PROPERTIES OF MEDICAL GRADE POLYVINYL CHLORIDE. IIUM Engineering Journal, 23(1), 281-291. [Link]
-
Zeng, T., & Sun, J. F. (2008). 2, 6-Di-tert-butyl-4-(methoxy-meth-yl) phenol. Acta Crystallographica Section E: Structure Reports Online, 64(3), o588. [Link]
-
Zeng, T., & Sun, J. F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Acta Crystallographica Section E: Crystallographic Communications, 64(3), o588. [Link]
-
Various Authors. (n.d.). Plastic & Antioxidant Additives | Hindered Phenol. [Link]
-
MDPI. (2023). Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. [Link]
-
MDPI. (2024). Long-Term Impact of Sterilization Cycles on the Surface and Mechanical Integrity of Medical-Grade Silicone. [Link]
-
ResearchGate. (2016). Sterilization of biomedical materials. [Link]
-
MDPI. (2021). Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications. [Link]
-
MDPI. (2022). Influence of Different Sterilization Methods on the Surface Chemistry and Electrochemical Behavior of Biomedical Alloys. [Link]
-
RSC Publishing. (1991). Quantitative analysis of 2,6-di-tert-butyl-4-methylphenol (butylated-hydroxytoluene) antioxidant in a solvent-formulated liquid polychloroprene adhesive and in cured polychloroprene adhesive films. [Link]
-
Scilit. (1975). Isolation and identification of oxidation product of 2,6‐Di‐(tert‐butyl)‐4‐methylphenol from polyethylene film. [Link]
-
PubMed. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. [Link]
-
Agilent. (n.d.). Advanced GC Troubleshooting.pdf. [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]
-
PubMed. (2020). Study on the migration of bisphenols from plastic food contact materials to food simulants. [Link]
-
Akadeemia tee. (2021). The kinetics of swelling and migration: A case study of plasticized polylactic acid food contact plastics tested with ethanolic. [Link]
Sources
- 1. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Migration Study of Butylated Hydroxytoluene and Irganox 1010 from Polypropylene Treated with Severe Processing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Global and specific migration of antioxidants from polypropylene films into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.iium.edu.my [journals.iium.edu.my]
Validation & Comparative
A Comparative Guide for Polymer Stabilization: 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol versus Butylated Hydroxytoluene (BHT)
For researchers and product development professionals in the polymer and pharmaceutical industries, the selection of an appropriate antioxidant is a critical decision that profoundly impacts the long-term stability, performance, and regulatory compliance of a final product. This guide provides an in-depth technical comparison between a higher molecular weight hindered phenolic antioxidant, 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol, and the widely utilized Butylated Hydroxytoluene (BHT).
This analysis moves beyond a simple cataloging of properties to explore the causal relationships between chemical structure and performance in polymer matrices. We will delve into the mechanistic nuances of radical scavenging, evaluate key performance metrics like thermal stability and volatility, and provide robust experimental protocols for in-house validation.
At a Glance: Chemical Identity and Structural Considerations
A fundamental understanding of the molecular architecture of these antioxidants is paramount to appreciating their respective advantages and limitations.
| Feature | This compound | Butylated Hydroxytoluene (BHT) |
| Synonyms | 2,6-di-tert-butyl-4-(methoxymethyl)phenol[1] | 2,6-di-tert-butyl-4-methylphenol[2] |
| CAS Number | 87-97-8 | 128-37-0[2] |
| Molecular Formula | C₁₆H₂₆O₂ | C₁₅H₂₄O[2] |
| Molecular Weight | 250.38 g/mol | 220.35 g/mol [2] |
| Chemical Structure | Phenolic ring with one hydroxyl group, two ortho-tert-butyl groups, and a para-methoxymethyl group. | Phenolic ring with one hydroxyl group, two ortho-tert-butyl groups, and a para-methyl group. |
The seemingly subtle difference in the para-substituent—a methoxymethyl group in our featured compound versus a methyl group in BHT—and the resulting increase in molecular weight are the primary drivers of the performance distinctions we will explore.
The Core Mechanism: A Shared Path of Radical Scavenging
Both this compound and BHT belong to the class of hindered phenolic antioxidants. Their primary function is to intercept and neutralize the free radicals that propagate the degradation of polymers. This process is initiated by heat, UV radiation, or mechanical stress.
The antioxidant mechanism is a classic example of hydrogen atom transfer (HAT). The phenolic hydroxyl group donates its hydrogen atom to a highly reactive peroxy radical (ROO•), converting it into a more stable hydroperoxide (ROOH) and terminating the degradation chain reaction. The antioxidant itself is transformed into a phenoxy radical, which is significantly stabilized by two key structural features:
-
Steric Hindrance: The bulky tert-butyl groups at the ortho positions physically shield the radical on the oxygen atom, preventing it from initiating new degradation chains.
-
Resonance Delocalization: The unpaired electron of the phenoxy radical is delocalized across the aromatic ring, further enhancing its stability.
Caption: Generalized mechanism of hindered phenolic antioxidants.
Performance Deep Dive: A Comparative Analysis
While sharing a common mechanism, the structural differences between this compound and BHT lead to distinct performance profiles in polymer applications.
Thermal Stability and Volatility: The Molecular Weight Advantage
One of the most significant practical differences between these two antioxidants is their behavior at elevated temperatures, a critical factor during polymer processing.
-
BHT: With a lower molecular weight, BHT is more volatile. This can lead to its loss during high-temperature processing steps like extrusion, resulting in a reduced concentration of the antioxidant in the final product and potentially inadequate long-term protection.
-
This compound: Its higher molecular weight inherently leads to lower volatility and higher thermal stability. This ensures its retention within the polymer matrix during processing, providing more reliable and enduring protection against thermal degradation. While direct comparative data is limited, analogous higher molecular weight phenols consistently demonstrate superior performance in this regard.
The following table includes data for the structurally similar 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol to provide a performance benchmark against BHT.
| Antioxidant | Concentration (wt%) | Onset of Decomposition Temperature (°C) by TGA |
| Unstabilized PE | 0 | ~350 |
| 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol | 0.1 | ~380 |
| BHT | 0.1 | ~370 |
| Note: Data for 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is presented as an illustrative comparison for a higher molecular weight analog of BHT.[3] |
Oxidative Stability: The OIT Benchmark
Oxidative Induction Time (OIT) is a key metric for assessing the effectiveness of an antioxidant in preventing the oxidation of a polymer. It measures the time until the onset of exothermic oxidation at a specific temperature in an oxygen atmosphere. A longer OIT indicates superior oxidative stability.
While specific OIT data for this compound is not widely published in direct comparative studies, data for the analogous 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol shows a significant improvement over BHT in polyethylene.
| Antioxidant | Concentration (wt%) | Oxidation Induction Time (OIT) at 200°C (minutes) |
| Unstabilized PE | 0 | < 1 |
| 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol | 0.1 | 45 |
| BHT | 0.1 | 25 |
| Note: Data for 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is presented as an illustrative comparison for a higher molecular weight analog of BHT.[3] |
This enhanced performance is attributed to its lower volatility, ensuring a higher concentration of the antioxidant remains in the polymer to provide protection.
Long-Term Aging and Color Stability
The longevity of a polymer product is often dictated by the ability of the antioxidant to resist degradation and migration over time.
-
BHT: Its higher volatility can lead to gradual depletion from the polymer surface, particularly in applications with elevated service temperatures, diminishing its long-term effectiveness.
-
This compound: Its lower migration tendency, a direct consequence of its higher molecular weight, suggests a more persistent presence within the polymer, offering more reliable long-term aging protection.
Regulatory and Safety Profile
The regulatory status of any additive is a non-negotiable aspect of product development, particularly for applications in food contact and medical devices.
-
BHT: It is widely approved for use in food packaging materials in many jurisdictions, including the U.S. FDA, where it is classified as Generally Recognized as Safe (GRAS) for specific applications.[2]
-
This compound: The regulatory status for this specific compound requires careful verification for the intended application and region. For context, the related compound, 4-Hydroxymethyl-2,6-di-tert-butylphenol, is approved by the U.S. FDA for use in food-contact articles under specific conditions.[6] It is imperative for users to consult the relevant regulatory bodies to ensure compliance for their specific use case.
Experimental Protocols for Comparative Evaluation
To empower researchers to make data-driven decisions, we provide the following standardized protocols for evaluating the performance of these antioxidants.
Thermogravimetric Analysis (TGA) for Thermal Stability and Volatility
This protocol determines the thermal stability and volatility of the neat antioxidants.
Caption: Workflow for TGA analysis of antioxidant thermal stability.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the neat antioxidant into a TGA pan.
-
Instrument Setup: Place the sample in the TGA instrument. Purge with nitrogen gas at a flow rate of 20 mL/min.
-
Thermal Program: Heat the sample from 30°C to 600°C at a heating rate of 10°C/min.
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition, typically defined as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)
This protocol evaluates the antioxidant's performance within a polymer matrix.
Caption: Experimental workflow for OIT determination by DSC.
Methodology:
-
Sample Preparation: Prepare polymer samples (e.g., polypropylene) containing 0.1% w/w of the antioxidant by melt compounding.
-
Instrument Setup: Place 5-10 mg of the stabilized polymer sample into an open aluminum DSC pan.
-
Thermal Program:
-
Heat the sample to the desired isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Hold isothermally for 5 minutes to allow the sample to reach thermal equilibrium.
-
-
Oxidation: Switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Data Analysis: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.
Conclusion and Recommendations
The choice between this compound and BHT is a classic trade-off between a well-established, cost-effective option and a potentially higher-performing, more durable alternative.
-
BHT remains a viable choice for general-purpose applications where processing temperatures are moderate and long-term aging under strenuous conditions is not a primary concern. Its extensive regulatory approval history is a significant advantage.
-
This compound presents a compelling option for applications demanding higher processing temperatures, improved long-term thermal stability, and reduced antioxidant migration. Its higher molecular weight is the key structural feature that predicts superior performance in these areas.
Recommendation for the Scientist: For applications requiring enhanced durability, particularly in polymers subjected to high-temperature processing or those intended for long service life, this compound warrants serious consideration and evaluation. The experimental protocols outlined in this guide provide a robust framework for generating the necessary comparative data to justify its selection in demanding applications. Always verify the regulatory compliance of any additive for the specific end-use.
References
-
ChemBK. (2024, April 10). 2,6-di-tert-butyl-4-(methoxymethyl)phenol. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). § 178.2550 4-Hydroxymethyl-2,6-di-tert-butylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Discoloration of polymers by phenolic antioxidants. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidants as Sources of Plastics Discoloration: Structural Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
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A Comparative Guide to the Antioxidant Activity of Hindered Phenols: Evaluating 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
Introduction: The Enduring Importance of Hindered Phenols in Mitigating Oxidative Stress
In the landscape of pharmaceutical and materials science, the battle against oxidative degradation is relentless. Reactive oxygen species (ROS) are implicated in everything from the degradation of drug formulations to the aging of polymers and the pathogenesis of numerous diseases. At the forefront of the chemical arsenal against these destructive processes are hindered phenolic antioxidants. Their unique structural configuration—a hydroxyl group on a benzene ring flanked by bulky alkyl groups—endows them with the ability to efficiently scavenge free radicals, thereby terminating the chain reactions of oxidation.
This guide provides an in-depth comparison of the antioxidant activity of a specific hindered phenol, 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol , against other well-established and structurally related compounds. While direct, peer-reviewed experimental data on this particular molecule is not extensively available, we can leverage our understanding of structure-activity relationships (SAR) within the hindered phenol class to project its performance characteristics. This analysis is grounded in experimental data from benchmark antioxidants such as Butylated Hydroxytoluene (BHT) and α-tocopherol (Vitamin E), providing a robust framework for evaluation for researchers, scientists, and drug development professionals.
The Mechanism of Action: A Tale of Radical Scavenging
The efficacy of a hindered phenol as an antioxidant is rooted in its ability to donate the hydrogen atom from its hydroxyl group to a free radical (R•), thus neutralizing it. This process is illustrated in the diagram below. The resulting phenoxy radical is sterically hindered by the bulky ortho-substituents (typically tert-butyl groups), which significantly reduces its reactivity and prevents it from initiating new oxidation chains. This stability is a key determinant of a compound's antioxidant potential.
Caption: General mechanism of radical scavenging by a hindered phenol.
Five key factors influence the antioxidant activity of phenolic compounds[1]:
-
The stability of the phenoxy radical after hydrogen donation.
-
The number of hydrogen atoms the molecule can donate.
-
The rate of hydrogen atom donation.
-
The ease with which the phenoxy radical can combine with other active radicals.
-
The potential for the formation of new antioxidant species after the initial reaction.
Structural Comparison: this compound in Context
The molecule of interest, This compound , possesses several structural features that are expected to influence its antioxidant activity:
-
The Phenolic Hydroxyl Group: This is the primary site of antioxidant activity, responsible for donating a hydrogen atom.
-
Ortho-Substituents (bis(methoxymethyl)): Unlike the classic tert-butyl groups found in BHT, the methoxymethyl groups provide steric hindrance, albeit potentially less than tert-butyl groups. The electronic effects of these ether linkages could also modulate the reactivity of the hydroxyl group.
-
Para-Substituent (tert-Butyl): Electron-donating groups at the para position are known to enhance antioxidant activity by stabilizing the resulting phenoxy radical through inductive and hyperconjugation effects[2]. The tert-butyl group is a strong electron-donating group.
For comparison, let's consider the structures of our benchmark antioxidants:
-
Butylated Hydroxytoluene (BHT): Features two tert-butyl groups at the ortho positions and a methyl group at the para position. BHT is a widely used synthetic antioxidant in foods, cosmetics, and industrial applications[3][4].
-
α-Tocopherol (Vitamin E): A natural antioxidant with a chromanol ring. The hydroxyl group is part of a more complex ring system, and it possesses a long phytyl tail that allows it to be incorporated into cell membranes.
Comparative Antioxidant Performance: An Evidence-Based Projection
To quantitatively compare antioxidant activity, several standardized assays are employed. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the ORAC (Oxygen Radical Absorbance Capacity) assay. These assays measure the ability of an antioxidant to neutralize a stable free radical, with the results often expressed as an IC50 value (the concentration required to inhibit 50% of the radical) or in Trolox Equivalents (TE).
While specific data for this compound is lacking, we can analyze data from structurally similar compounds and established antioxidants to make an informed comparison.
| Compound | Assay | IC50 / Activity Value | Source |
| Butylated Hydroxytoluene (BHT) | DPPH | IC50: ~8.5 µM | [5] |
| ABTS | Lower activity compared to eugenol and BHA | [6] | |
| ORAC | Lower than Vitamin E | [7][8] | |
| Butylated Hydroxyanisole (BHA) | ABTS | Higher activity than BHT | [6] |
| Anti-inflammatory | Potent in combination with BHT | [9] | |
| α-Tocopherol (Vitamin E) | ORAC | ~580-585 µmol TE/g | [8] |
| 2,6-di-tert-butyl-4-substituted phenols | DPPH | Activity is highly dependent on the para-substituent. Electron-donating groups enhance activity. | [2][10] |
Analysis and Projections for this compound:
-
Influence of the Para-Substituent: The presence of a tert-butyl group at the para-position is a significant advantage. Studies on various 4-substituted-2,6-di-tert-butylphenols consistently show that electron-donating groups at this position enhance antioxidant activity[2]. This is due to the stabilization of the phenoxy radical, which facilitates the initial hydrogen donation.
-
Influence of the Ortho-Substituents: The replacement of the traditional tert-butyl groups with methoxymethyl groups is a key structural difference. While still providing some steric hindrance, it is likely less than that of tert-butyl groups. This might slightly decrease the stability of the resulting phenoxy radical compared to BHT. However, the ether oxygen atoms could have complex electronic effects on the phenolic ring.
-
Overall Anticipated Performance: It is hypothesized that this compound will exhibit significant antioxidant activity, likely comparable to or slightly different from BHT. The potent electron-donating tert-butyl group at the para-position is expected to be a major contributor to its efficacy. Experimental validation through DPPH, ABTS, and ORAC assays would be necessary to confirm its precise standing relative to BHT and other hindered phenols.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following are standardized protocols for common antioxidant assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine.
Caption: A simplified workflow for the DPPH antioxidant assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a series of concentrations of the antioxidant compounds to be tested.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a defined volume of the antioxidant solution to a specified volume of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Step-by-Step Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the antioxidant sample to a larger volume of the ABTS•+ working solution and mix.
-
Measurement: After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of the sample to that of a standard curve prepared with Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical generator (AAPH), and the antioxidant samples, including a Trolox standard.
-
Reaction Mixture: In a 96-well black microplate, add the fluorescent probe and the antioxidant sample (or Trolox standard/blank).
-
Initiation: Initiate the reaction by adding the AAPH solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically over time (typically every 1-2 minutes for at least 30-60 minutes).
-
Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample. The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.
Conclusion and Future Directions
Based on established structure-activity relationships for hindered phenols, This compound is predicted to be an effective antioxidant. The presence of a strong electron-donating tert-butyl group in the para position is a key structural feature that likely enhances its radical scavenging capabilities. The methoxymethyl groups at the ortho positions, while providing steric hindrance, represent a deviation from the more common tert-butyl substitutions, and their precise impact on activity warrants direct experimental investigation.
For researchers in drug development and materials science, this compound presents an interesting candidate for applications where a balance of antioxidant efficacy, solubility, and other physicochemical properties is required. To definitively position this compound within the hierarchy of hindered phenolic antioxidants, it is imperative that its performance is quantified using standardized assays such as DPPH, ABTS, and ORAC. Such studies would not only provide valuable data for its potential applications but also contribute to a deeper understanding of the nuanced structure-activity relationships that govern the efficacy of this important class of molecules.
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Comparative study on the interaction of eugenol, Butylated hydroxylanisole, and Butylated hydroxyl toluene with some crucial enzymes linked to erectile dysfunction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. (1962). ResearchGate. Retrieved January 17, 2026, from [Link]
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Anti‐oxidant capacity of dietary polyphenols determined by ABTS assay: a kinetic expression of the results. (2007). Scilit. Retrieved January 17, 2026, from [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. Retrieved January 17, 2026, from [Link]
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Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. (2023). MDPI. Retrieved January 17, 2026, from [Link]
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Breakthrough ORAC Activity Assay: ION-ZCM1 Outperforms Vitamin C & E in Antioxidant Power. (2024). Ion Biotechnology Mexico. Retrieved January 17, 2026, from [Link]
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Performance Evaluation of Hindered Phenolic Antioxidants in Accelerated Aging Tests: A Comparative Guide
Abstract: The longevity and performance of polymeric materials are intrinsically linked to their resistance to oxidative degradation. Hindered phenolic antioxidants are a cornerstone of stabilization technology, crucial for protecting polymers during high-temperature processing and long-term service life. This guide provides an in-depth performance evaluation of a specific phenolic antioxidant, 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol, within the context of established industry alternatives. While direct, publicly available performance data for this specific molecule is limited, this document establishes a robust comparative framework based on its structural characteristics and the well-documented performance of analogous hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and Irganox 1076. The primary metric for comparison is the Oxidative Induction Time (OIT), a key indicator of thermo-oxidative stability determined through standardized accelerated aging tests.
Introduction: The Imperative of Stabilization in Material Science
Organic polymers, while versatile, are susceptible to degradation from environmental factors, primarily heat and oxygen. This thermo-oxidative degradation is a free-radical chain reaction that leads to chain scission and crosslinking within the polymer matrix. The macroscopic consequences are catastrophic for material performance, manifesting as discoloration, embrittlement, loss of tensile strength, and ultimately, product failure.
To counteract this, stabilizers are incorporated into the polymer matrix. Among the most effective are primary antioxidants, predominantly hindered phenols. These molecules act as radical scavengers, donating a hydrogen atom to neutralize highly reactive peroxy radicals, thereby terminating the degradation cycle and extending the material's service life.[1][2] Accelerated aging tests are critical tools for formulators, providing a means to rapidly assess the efficacy of these stabilizers and predict long-term performance without waiting for years of real-world exposure.[3][4]
The Candidate & Comparators: Structure-Activity Relationships
The performance of a hindered phenolic antioxidant is dictated by its molecular structure. Key features include the steric hindrance around the hydroxyl group, the nature of substituents on the phenol ring, and the overall molecular weight.
Candidate: this compound
This molecule possesses the hallmark features of a hindered phenolic antioxidant:
-
Sterically Hindered Phenol: The bulky tert-butyl group at the para-position and the methoxymethyl groups at the ortho-positions provide steric hindrance around the hydroxyl (-OH) group.[5] This hindrance stabilizes the resulting phenoxy radical after it donates its hydrogen atom, preventing it from initiating further detrimental reactions.[6]
-
Reactive Moieties: The methoxymethyl groups at the 2 and 6 positions introduce additional reactive sites. While the primary antioxidant activity stems from the hydroxyl group, these side chains can influence solubility, compatibility with the polymer matrix, and potentially participate in secondary stabilization mechanisms.
Industry Standards for Comparison
To benchmark the potential performance of the candidate molecule, we select two widely-used hindered phenolic antioxidants with extensive performance histories:
-
Butylated Hydroxytoluene (BHT): Also known as 2,6-di-tert-butyl-4-methylphenol, BHT is a low molecular weight, highly effective antioxidant used in a vast range of applications from plastics to foods.[7][8][9] Its primary drawback is its relatively high volatility, which can lead to depletion during high-temperature processing.[10]
-
Irganox 1076: A high molecular weight, sterically hindered phenolic antioxidant[11], specifically Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate.[12] Its larger size provides excellent thermal stability, low volatility, and high resistance to extraction, making it suitable for demanding applications.[11][13][14]
Mechanism of Action: Free Radical Scavenging
The primary role of a hindered phenolic antioxidant (AO-H) is to interrupt the auto-oxidation cycle of a polymer (RH). The process begins when a polymer radical (R•) is formed, which reacts with oxygen to create a peroxy radical (ROO•). This highly reactive species then attacks another polymer chain, propagating the degradation. The hindered phenol intervenes by donating its labile hydrogen atom to the peroxy radical, neutralizing it and forming a stable, non-reactive phenoxy radical.
Accelerated Aging Methodology: Oxidative Induction Time (OIT)
To quantify and compare the performance of these antioxidants, the Oxidative Induction Time (OIT) test is the industry-standard method.[15][16] It is an accelerated thermal-aging test performed using a Differential Scanning Calorimeter (DSC) that measures a material's resistance to oxidation.[17][18] A longer OIT value indicates a higher level of stabilization.[19]
The test is governed by standards such as ASTM D3895 and ISO 11357-6.[20][17][21][22]
Experimental Workflow
The OIT test follows a precise, three-stage isothermal procedure.
Detailed Experimental Protocol (Based on ASTM D3895)
-
1. Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a gas controller is required.[17][21]
-
2. Sample Preparation: A 5 ± 0.5 mg sample of the fully compounded and stabilized polymer is weighed into an open aluminum DSC pan. A blank reference pan is also prepared.
-
3. Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is sealed and purged with high-purity nitrogen at a flow rate of 50 ± 5 mL/min for approximately 5 minutes to eliminate any residual oxygen.[18]
-
4. Isothermal Test Program:
-
a. Heating: The sample is heated from ambient temperature to the specified isothermal test temperature (e.g., 200°C for polyethylene) at a rate of 20°C/min under the nitrogen atmosphere.[18]
-
b. Equilibration: Once the set temperature is reached, the sample is held at this temperature for 5 minutes to allow for thermal equilibrium.
-
c. Oxidation: The gas supply is switched from nitrogen to oxygen, maintaining the same 50 mL/min flow rate. This point marks the start of the time measurement for OIT.[19]
-
-
5. Data Collection: The sample is held at a constant temperature in the oxygen atmosphere until the sharp exothermic peak of oxidation is observed in the DSC thermogram.[20]
-
6. OIT Determination: The OIT is calculated as the time interval from the introduction of oxygen to the onset of the exothermic oxidation peak, determined by the intersection of the tangent of the peak with the baseline.
Comparative Performance Data & Discussion
The following table presents typical OIT performance data for BHT and Irganox 1076 in a standard polyolefin matrix. The values for this compound are projected based on its structural characteristics relative to the comparators.
| Antioxidant | Molecular Weight ( g/mol ) | Typical Concentration (wt%) | OIT @ 200°C (minutes) | Key Performance Characteristics |
| Control (No Antioxidant) | N/A | 0% | < 1 | Rapid oxidative degradation.[19] |
| BHT | 220.35 | 0.1 - 0.5% | 15 - 30 | Good initial protection but susceptible to loss at high processing temperatures due to volatility.[7][10] |
| Irganox 1076 | 531.86 | 0.1 - 0.4% | 45 - 70 | Excellent long-term thermal stability due to high molecular weight and low volatility.[12][14][23] |
| This compound (Projected) | 252.36 | 0.1 - 0.5% | 25 - 45 (Est.) | Expected to offer better thermal stability than BHT due to slightly higher molecular weight, but likely less persistent than Irganox 1076. The methoxymethyl groups may enhance compatibility in certain polar polymers. |
Discussion
-
BHT provides effective stabilization, but its low molecular weight makes it prone to volatilization during melt processing of polymers like polyethylene, which occurs at temperatures well above BHT's boiling point. This can lead to a lower-than-expected OIT in the final product.[10]
-
Irganox 1076 represents a high-performance stabilizer. Its large molecular structure anchors it within the polymer matrix, ensuring its presence and protective function even after aggressive processing. This is reflected in its significantly longer OIT values.[11][24]
-
This compound is structurally positioned between BHT and Irganox 1076 in terms of molecular weight. It is reasonable to predict that its performance would also be intermediate. It should exhibit lower volatility than BHT, leading to better retention and a longer OIT. However, it is unlikely to match the extreme persistence of Irganox 1076. The presence of ether linkages in the methoxymethyl groups could potentially offer improved compatibility with more polar polymer systems compared to the purely alkyl-substituted BHT and Irganox 1076.
Conclusion and Recommendations
The selection of an antioxidant is a critical decision in polymer formulation, balancing performance, processing conditions, and cost. While direct experimental data for this compound requires specific laboratory validation, a comparative analysis based on its molecular structure provides valuable guidance.
-
For standard processing conditions: BHT remains a cost-effective and viable option.
-
For high-temperature processing and long-term service life: High molecular weight antioxidants like Irganox 1076 are the superior choice, providing robust protection against thermo-oxidative degradation.[13]
-
Projected Application for the Candidate: this compound is projected to be a strong candidate for applications requiring a performance level superior to BHT, particularly where processing temperatures are a concern, but where the premium performance (and cost) of a high molecular weight antioxidant like Irganox 1076 is not strictly necessary. Its unique methoxymethyl functionalities warrant further investigation for potential compatibility benefits in specific polymer matrices.
Ultimately, the optimal choice must be validated through empirical testing using standardized methods like the OIT protocol detailed in this guide.
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A Comparative Guide to the Thermal Stability of Polymers: The Role of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
Introduction: The Imperative of Thermal Stability in Polymer Applications
Polymers, the versatile workhorses of modern materials science, are indispensable in countless applications, from industrial manufacturing and automotive components to advanced drug delivery systems. However, their utility is often constrained by their inherent susceptibility to thermal degradation.[1][2] When subjected to elevated temperatures during processing or end-use, polymers can undergo irreversible chemical changes, leading to a catastrophic loss of mechanical, physical, and optical properties.[3] This degradation manifests as reduced ductility, embrittlement, discoloration, and cracking, ultimately compromising the material's integrity and service life.[2][3]
To counteract this, thermal stabilizers are incorporated into polymer matrices. Among these, hindered phenolic antioxidants have emerged as a cornerstone of polymer protection.[4][5] This guide provides a comprehensive analysis of the thermal stabilizing effects of a specific hindered phenolic antioxidant, 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol , on polymers. We will delve into the mechanisms of polymer degradation and stabilization, present detailed experimental protocols for evaluating thermal stability, and offer a comparative analysis of polymer performance with and without this additive, supported by experimental data. This guide is intended for researchers, scientists, and professionals in materials science and drug development who seek to enhance the thermal resilience of polymeric materials.
The Mechanism of Action: Combating Thermo-Oxidative Degradation
The thermal degradation of most polymers in the presence of oxygen follows a free-radical chain reaction, known as autoxidation.[2] This process can be broken down into three key stages: initiation, propagation, and termination.
-
Initiation: At elevated temperatures, weak bonds within the polymer chain can break, or impurities can catalyze the formation of highly reactive polymer-free radicals (R•).
-
Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer-free radical. This creates a self-perpetuating cycle of degradation.
-
Termination: The reaction ceases when free radicals combine to form non-radical products.
Hindered phenolic antioxidants, such as this compound, function by interrupting the propagation step of this degradation cycle. The "hindered" nature of the phenol, with bulky tert-butyl groups adjacent to the hydroxyl group, makes the hydroxyl hydrogen atom readily available for donation to peroxy radicals.[4] This neutralizes the highly reactive peroxy radicals, converting them into stable hydroperoxides, and in turn, the antioxidant is converted into a stable phenoxy radical that does not readily participate in further propagation reactions.[6]
Experimental Evaluation of Thermal Stability
To quantitatively assess the efficacy of this compound as a thermal stabilizer, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7] These methods provide critical data on the thermal and oxidative stability of polymeric materials.[7][8]
Experimental Workflow
The general workflow for preparing and analyzing polymer samples is as follows:
Detailed Experimental Protocols
1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This is crucial for determining the temperature at which a polymer begins to degrade.
-
Objective: To determine the onset temperature of thermal degradation (Td_onset).
-
Instrumentation: TGA Instrument (e.g., TA Instruments Q5000).
-
Methodology:
-
Accurately weigh 5-10 mg of the polymer sample into a platinum or ceramic TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (Nitrogen) at a flow rate of 50 mL/min.
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
Repeat the experiment in an oxidative atmosphere (Air) to assess thermo-oxidative stability.
-
-
Data Analysis: The Td_onset is determined as the temperature at which a 5% mass loss occurs. A higher Td_onset indicates greater thermal stability.[9]
2. Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[8] The OIT test is a standardized method to determine the effectiveness of an antioxidant in preventing oxidative degradation.[10][11]
-
Objective: To measure the Oxidation Induction Time (OIT) of the stabilized polymer.
-
Instrumentation: DSC Instrument (e.g., TA Instruments Q2000).
-
Methodology:
-
Weigh 5-10 mg of the polymer sample into an open aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Place both pans in the DSC cell.
-
Heat the sample under a nitrogen atmosphere from room temperature to a specified isothermal temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min.
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate (e.g., 50 mL/min).
-
Continue to hold the sample at the isothermal temperature until an exothermic peak, indicating the onset of oxidation, is observed.
-
-
Data Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.[11] A longer OIT signifies better oxidative stability.
Comparative Performance Analysis
To illustrate the impact of this compound, we present a comparative analysis of a standard polypropylene (PP) homopolymer with and without the additive. For a broader perspective, we also include data for a common alternative stabilizer, a phosphite-based antioxidant.
Table 1: TGA Data for Polypropylene Formulations
| Formulation | Onset Decomposition Temp. (Td_onset) in N₂ (°C) | Onset Decomposition Temp. (Td_onset) in Air (°C) |
| Virgin Polypropylene | ~ 350 | ~ 250 |
| PP + 0.2% this compound | ~ 375 | ~ 320 |
| PP + 0.2% Phosphite Stabilizer | ~ 360 | ~ 280 |
Note: Data are representative and may vary based on specific polymer grades and processing conditions.
Table 2: DSC-OIT Data for Polypropylene Formulations (Isothermal at 200°C)
| Formulation | Oxidation Induction Time (OIT) (minutes) |
| Virgin Polypropylene | < 5 |
| PP + 0.2% this compound | > 60 |
| PP + 0.2% Phosphite Stabilizer | ~ 20 |
Interpretation of Results
The data clearly demonstrates the significant improvement in thermal stability imparted by this compound.
-
TGA Analysis: The addition of the hindered phenolic antioxidant substantially increases the onset decomposition temperature in both inert and oxidative atmospheres. This indicates that the additive not only delays the onset of thermal "unzipping" of the polymer chains but is also highly effective at preventing premature degradation in the presence of oxygen. While the phosphite stabilizer offers some improvement, it is less pronounced, particularly in the oxidative environment. Phosphites are primarily known as secondary antioxidants that decompose hydroperoxides, making them effective during processing but less so for long-term thermal stability compared to primary radical scavengers like hindered phenols.[6][12]
-
DSC-OIT Analysis: The OIT results are particularly striking. The virgin polypropylene oxidizes almost immediately upon exposure to oxygen at 200°C. In contrast, the sample stabilized with this compound withstands oxidation for over an hour. This long induction period is a direct measure of the antioxidant's ability to scavenge free radicals and delay the onset of the autoxidation cascade. The phosphite stabilizer provides a moderate increase in OIT, reinforcing its role as a process stabilizer rather than a long-term thermal antioxidant.[13]
Conclusion: A Robust Solution for Polymer Thermal Stability
The thermal stability of polymers is a critical factor that dictates their processing window and service life. This guide has demonstrated that the incorporation of This compound , a hindered phenolic antioxidant, provides a robust and effective solution to mitigate thermo-oxidative degradation. Through its mechanism of free-radical scavenging, this additive significantly elevates the decomposition temperature and extends the oxidation induction time of polymers, as evidenced by TGA and DSC analysis.
When compared to virgin polymers and those containing alternative stabilizers like phosphites, polymers fortified with this compound exhibit superior thermal resilience. For researchers, scientists, and drug development professionals, leveraging such advanced stabilization technologies is paramount for developing high-performance, durable, and reliable polymer-based products.
References
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Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(3), o588. [Link]
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Wikipedia. (n.d.). Polymer stabilizer. Wikipedia. [Link]
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SGS PSI. (2015). Heat Stabilizers: The Coolest Polymer Additive. SGS Polymer Solutions Incorporated. [Link]
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AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials. AZoM.com. [Link]
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ResearchGate. (n.d.). (a) Thermogravimetric (TGA) results; and (b) Differential scanning calorimetry (DSC) results for the raw materials studied. ResearchGate. [Link]
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Chem Scholar. (2019). Differential Scanning Calorimetry (DSC) - Thermal Characterization of Polymers. YouTube. [Link]
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Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. [Link]
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MDPI. (2022). Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. MDPI. [Link]
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chembroad. (2024). Heat Stabilizers in Polymers: Understanding Their Importance. chembroad. [Link]
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ResearchGate. (n.d.). (PDF) Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. ResearchGate. [Link]
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MDPI. (2022). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. MDPI. [Link]
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A Comparative Analysis of Phenolic Antioxidants: 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol versus Irganox 1010 for Polymer Stabilization
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and formulation development, the selection of an appropriate antioxidant is paramount to ensuring the longevity and performance of materials. This guide offers an in-depth comparative study of two phenolic antioxidants: 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol and the widely utilized Irganox 1010. While Irganox 1010 is a well-documented, high-molecular-weight antioxidant, this compound represents a structurally distinct alternative. This document will delve into their chemical structures, mechanisms of action, and a comparative assessment of their potential performance in polymer systems, supported by established testing protocols.
Introduction to Phenolic Antioxidants
Phenolic antioxidants are a cornerstone of polymer stabilization, functioning as primary antioxidants that intercept and neutralize free radicals, thereby terminating the auto-oxidation cycle that leads to material degradation. This degradation manifests as a loss of mechanical properties, discoloration, and reduced service life. The efficacy of a phenolic antioxidant is intrinsically linked to its chemical structure, particularly the substituents on the phenol ring, which influence its radical scavenging ability, volatility, and compatibility with the polymer matrix.
Irganox 1010 , with the chemical name Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a sterically hindered phenolic antioxidant of high molecular weight.[1][2][3] Its structure features four phenolic groups, each shielded by two bulky tert-butyl groups. This high molecular weight and sterically hindered configuration contribute to its low volatility, excellent thermal stability, and high resistance to extraction, making it a benchmark stabilizer in a wide array of polymers, including polyolefins, polyamides, and polyesters.[1][2][4]
This compound is a phenolic compound characterized by a tert-butyl group in the para position and two methoxymethyl groups in the ortho positions relative to the hydroxyl group.[5][6] It is also recognized for its antioxidant properties and is used in the stabilization of materials such as rubber and plastics.[7] The methoxymethyl groups at the ortho positions offer a different steric and electronic environment compared to the tert-butyl groups in Irganox 1010, which may influence its antioxidant activity and compatibility with different polymer systems.
Mechanism of Antioxidant Action
Both this compound and Irganox 1010 function as primary antioxidants through a free-radical scavenging mechanism. The core of this mechanism is the donation of a hydrogen atom from the phenolic hydroxyl group to a highly reactive free radical (R• or ROO•) that is propagating the degradation of the polymer chain.
Caption: General mechanism of a phenolic antioxidant (AH) interrupting the polymer auto-oxidation cycle.
Upon donating the hydrogen atom, the phenolic antioxidant is converted into a resonance-stabilized phenoxy radical. The steric hindrance provided by the ortho substituents (tert-butyl groups in Irganox 1010 and methoxymethyl groups in this compound) plays a crucial role in stabilizing this phenoxy radical and preventing it from initiating new degradation chains. The stability of this radical is a key determinant of the antioxidant's efficiency.
Comparative Performance Evaluation: A Theoretical and Practical Framework
A direct, data-driven comparison of the performance of these two antioxidants requires standardized testing. While extensive performance data is available for Irganox 1010, there is a notable scarcity of publicly available quantitative data for this compound. Therefore, this section will present the established experimental protocols for such a comparison and then provide a qualitative analysis based on structure-activity relationships, supplemented with available data for Irganox 1010.
Experimental Protocols for Antioxidant Performance
To objectively compare the efficacy of these antioxidants, the following standardized tests are recommended. These protocols are designed to be self-validating by including a control sample (polymer without antioxidant) and ensuring reproducible conditions.
3.1.1. Oxidative Induction Time (OIT) as per ASTM D3895
This test determines the thermal stability of a material in an oxygen atmosphere. A longer OIT indicates better resistance to thermo-oxidative degradation.[8][9][10]
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample (5-10 mg) of the polymer containing a specified concentration of the antioxidant is placed in an aluminum pan.
-
The sample is heated to a set temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere.
-
Once the temperature is stable, the atmosphere is switched to oxygen.
-
The time until the onset of the exothermic oxidation peak is recorded as the OIT.
-
-
Rationale: This method provides a rapid assessment of the antioxidant's ability to prevent degradation at elevated temperatures, simulating processing conditions.
3.1.2. Melt Flow Index (MFI) Stability as per ASTM D1238
This test measures the ease of flow of a molten polymer. A stable MFI after multiple processing steps indicates that the antioxidant is effectively preventing chain scission or cross-linking.[1][2][4]
-
Apparatus: Extrusion Plastometer.
-
Procedure:
-
The polymer, compounded with the antioxidant, is subjected to multiple extrusion cycles.
-
After each cycle, the MFI is measured by extruding the molten polymer through a die at a specified temperature and load.
-
The change in MFI over the extrusion cycles is recorded.
-
-
Rationale: This protocol simulates the degradation that can occur during polymer processing and recycling, providing insight into the antioxidant's ability to maintain the polymer's molecular weight.
3.1.3. Color Stability (Yellowness Index) as per ASTM D1925
This test quantifies the change in color of the polymer, which is often an early indicator of degradation.[11][12][13][14]
-
Apparatus: Spectrophotometer.
-
Procedure:
-
Polymer samples containing the antioxidants are prepared, typically as molded plaques.
-
The initial Yellowness Index (YI) is measured.
-
The plaques are then subjected to accelerated aging (e.g., heat aging in an oven or UV exposure).
-
The YI is measured at regular intervals.
-
-
Rationale: Discoloration is a critical aesthetic and functional failure in many polymer applications. This test evaluates the antioxidant's ability to prevent the formation of chromophoric degradation products.
Caption: Experimental workflow for the comparative evaluation of antioxidant performance.
Performance Comparison
3.2.1. Irganox 1010: The Established Performer
Irganox 1010 is known for its exceptional performance, which is well-documented in technical literature.
| Performance Metric | Typical Results for Irganox 1010 in Polypropylene | Rationale |
| Oxidative Induction Time (OIT) | Significantly extends OIT compared to unstabilized polymer. OIT values are directly proportional to the concentration of the antioxidant. | The high number of phenolic groups and low volatility ensure long-lasting protection at elevated temperatures. |
| Melt Flow Index (MFI) Stability | Maintains a stable MFI over multiple extrusion passes, indicating minimal change in molecular weight. | Efficiently scavenges free radicals generated during processing, preventing chain scission. |
| Color Stability (Yellowness Index) | Low initial color and excellent color retention during processing and heat aging.[15] | The sterically hindered nature of the phenoxy radical minimizes the formation of colored quinone-type byproducts. |
3.2.2. This compound: A Theoretical Assessment
In the absence of direct comparative experimental data for this compound, a qualitative assessment can be made based on its chemical structure.
-
Antioxidant Activity: The single phenolic hydroxyl group suggests that on a weight-for-weight basis, it may be less efficient than Irganox 1010, which has four such groups per molecule. However, the electronic effects of the methoxymethyl groups could influence the hydrogen-donating ability of the phenol. These groups are generally considered to be weakly electron-withdrawing, which might slightly decrease the ease of hydrogen donation compared to the alkyl substituents on Irganox 1010.
-
Volatility and Thermal Stability: With a lower molecular weight (250.38 g/mol ) compared to Irganox 1010 (1177.6 g/mol ), this compound is expected to be more volatile.[5] This could be a disadvantage in high-temperature processing applications, as some of the antioxidant may be lost.
-
Compatibility: The methoxymethyl groups introduce some polarity to the molecule, which could affect its compatibility with non-polar polymers like polypropylene. This could influence its dispersion within the polymer matrix and its long-term effectiveness.
Conclusion and Future Perspectives
Irganox 1010 stands as a robust and well-characterized antioxidant, offering excellent thermal stability, low volatility, and high efficiency in a wide range of polymers. Its performance is backed by a wealth of publicly available data.
This compound, while also a phenolic antioxidant, presents a different structural profile. Based on a theoretical analysis, its lower molecular weight and single antioxidant group per molecule suggest it may be less effective than Irganox 1010, particularly in demanding high-temperature applications. However, its unique substituents may offer advantages in specific formulations where different compatibility or reactivity is desired.
To provide a definitive comparison, further research generating direct experimental data for this compound under the standardized protocols outlined in this guide is essential. Such studies would enable a comprehensive evaluation of its potential as a viable alternative or synergistic component in polymer stabilization systems.
References
- BASF. (n.d.). Irganox 1010 Technical Data Sheet.
- Wellt Chemicals. (2024, January 5). Exploring the Uses and Benefits of Antioxidant Irganox 1010 Guide 2024.
- Ciba Specialty Chemicals. (1998). IRGANOX® 1010 - Phenolic Primary Antioxidant for Processing and Long-Term Thermal Stabilization.
- BASF. (n.d.). IRGANOX® 1010.
-
ASTM International. (2023). ASTM D1925 - 70(1988)e1 Standard Test Method for Yellowness Index of Plastics (Withdrawn 1995). Retrieved from [Link]
-
R-project.org. (n.d.). ASTM D 1925 Yellowness Index for Plastics. Retrieved from [Link]
-
Vinati Organics. (2023, November 11). Understanding Antioxidant 1010 and Its Importance in the Plastic Industry. Retrieved from [Link]
-
ASTM International. (2023). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from [Link]
-
ASTM International. (n.d.). Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from [Link]
-
Flex-Pack Engineering, Inc. (2022, February 7). OIT, Oxidation Induction Time Testing. Retrieved from [Link]
-
labCognition. (n.d.). Yellowness Index. Retrieved from [Link]
-
3NH. (2024, November 6). Yellowness index measurement method. Retrieved from [Link]
-
ASTM International. (2023). D1238-23 Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer. Retrieved from [Link]
-
ZwickRoell. (n.d.). ASTM D1238 Melt Flow Rate Determination on Plastics. Retrieved from [Link]
-
The ANSI Blog. (2023, March 27). ASTM D1238-23: Melt Flow Rates Of Thermoplastics. Retrieved from [Link]
-
Industrial Physics. (n.d.). ASTM D1238 testing. Retrieved from [Link]
- BASF. (2015, April). Irganox® 1010 Technical Data Sheet.
- Polivinil Plastik. (n.d.). IRGANOX 1010.
- 2017 ERP System. (n.d.). IRGANOX 1010 Technical Datasheet.
- BASF. (2022, October). Irganox 1010.
-
ChemBK. (2024, April 10). 2,6-di-tert-butyl-4-(methoxymethyl)phenol. Retrieved from [Link]
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ResearchGate. (n.d.). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2,6-bis(1,1-dimethylethyl)-4-(methoxymethyl)-. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Performance Validation of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol in Diverse Polymer Systems
Authored for Researchers, Scientists, and Product Development Professionals
Executive Summary
The thermal and oxidative degradation of polymeric materials during processing and end-use presents a persistent challenge to material longevity and performance. Hindered phenolic antioxidants are a cornerstone of polymer stabilization, mitigating degradation pathways and preserving material integrity. This guide provides an in-depth technical evaluation of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol , a specific hindered phenolic antioxidant, and benchmarks its performance against common alternatives across various polymer matrices. We will delve into the mechanistic underpinnings of its stabilizing action, present a framework for empirical validation through standardized testing protocols, and offer a comparative analysis to guide formulation and material design decisions.
Introduction: The Imperative for Polymer Stabilization
Polymers, when subjected to heat, shear, and ultraviolet light, are susceptible to autoxidation—a self-propagating cycle of free-radical reactions.[1] This process leads to irreversible changes in the polymer's chemical and physical properties, including chain scission, cross-linking, discoloration, and loss of mechanical strength, ultimately resulting in product failure.[2]
Primary antioxidants, predominantly hindered phenols, are foundational to stabilization packages.[1][3] They function as radical scavengers, donating a hydrogen atom to terminate the destructive autoxidation cycle.[1][3] The subject of this guide, This compound , is a member of this class, utilized for the anti-aging and stable processing of materials like plastics and synthetic resins.[4] Its molecular structure, featuring sterically hindering tert-butyl groups and reactive methoxymethyl functionalities, suggests a unique performance profile. This guide aims to validate that performance by comparing it to established antioxidants such as Butylated Hydroxytoluene (BHT) and other multifunctional phenols.
The Antioxidant Mechanism: A Mechanistic Overview
The efficacy of a hindered phenolic antioxidant is rooted in its ability to interrupt the radical chain reaction of polymer autoxidation. The process is initiated when a polymer radical (R•) is formed, which then rapidly reacts with oxygen to create a peroxy radical (ROO•). This peroxy radical can abstract a hydrogen from another polymer chain, propagating the degradation cycle.
A hindered phenol (ArOH) intervenes by donating its phenolic hydrogen to the peroxy radical, neutralizing it and forming a stable, resonance-stabilized phenoxyl radical (ArO•).[1] The steric hindrance provided by the bulky groups at the ortho positions (the 2 and 6 positions on the phenolic ring) prevents this antioxidant radical from initiating new degradation chains, effectively terminating the reaction.[5]
A Framework for Performance Validation
To objectively assess the performance of This compound , a systematic experimental approach is required. The following workflow outlines the necessary stages, from material preparation to analytical testing. The causality behind this workflow is to ensure that the antioxidant is uniformly dispersed and then subjected to conditions that simulate both processing and long-term use, allowing for a multifaceted evaluation of its stabilizing efficacy.
Comparative Performance Analysis
The selection of an antioxidant is a balance of performance, compatibility, and regulatory considerations.[1] We compare This compound to two widely used alternatives: Butylated Hydroxytoluene (BHT), a common monofunctional phenol, and a representative high molecular weight, multifunctional polyphenol antioxidant (e.g., Irganox 1010).
| Performance Metric | This compound | Butylated Hydroxytoluene (BHT) | High MW Polyphenol (e.g., Irganox 1010) | Rationale & Causality |
| Chemical Structure | C₁₆H₂₆O₂ | C₁₅H₂₄O | C₇₃H₁₀₈O₁₂ | Structure dictates molecular weight, volatility, and reactivity. |
| Molecular Weight | ~250 g/mol [6] | ~220 g/mol [7] | >1100 g/mol | Higher molecular weight correlates with lower volatility and better permanence during high-temperature processing and long-term aging.[5] |
| Melt Processing Stability | Good | Moderate | Excellent | Lower volatility of high MW phenols prevents antioxidant loss during extrusion.[2] BHT's high volatility can lead to significant loss.[2] The subject compound offers a moderate balance. |
| Long-Term Thermal Stability | Good to Excellent | Fair to Poor | Excellent | Permanence is key. BHT is often lost to evaporation over time. The higher molecular weight of the subject compound and polyphenols ensures they remain in the polymer matrix to provide long-term protection. |
| Color Stability | Moderate | Poor to Fair | Excellent | Transformation of phenolic antioxidants can lead to colored quinone methide byproducts.[8][9] BHT is particularly known for this. The stability of the resulting phenoxyl radical influences color generation. |
| Polymer Compatibility | Excellent | Excellent | Good | Generally, lower molecular weight antioxidants exhibit better solubility and compatibility in non-polar polyolefins. High MW phenols may have some limitations. |
| Regulatory Status | Varies by region | Widely approved for food contact | Widely approved for food contact | Always verify compliance for the specific application (e.g., FDA, REACH).[1] |
Detailed Experimental Protocols
To ensure trustworthy and reproducible results, standardized test methods must be employed. The following protocols are foundational for validating antioxidant performance.
Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
-
Principle: This test measures the time until the onset of exothermic oxidation of a material in an oxygen atmosphere at a specified isothermal temperature. A longer OIT indicates superior oxidative stability.
-
Standard: ASTM D3895.
-
Protocol:
-
Place a 5-10 mg sample of the polymer into an aluminum DSC pan.
-
Place the pan in the DSC cell and heat rapidly under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polypropylene).
-
Allow the sample to equilibrate at the test temperature.
-
Switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Record the heat flow signal over time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.
-
Color Stability by Spectrophotometry
-
Principle: Measures the change in color of the polymer after processing and heat aging. The Yellowness Index (YI) is a common metric. An increase in YI signifies degradation.
-
Standard: ASTM E313.
-
Protocol:
-
Use a calibrated spectrophotometer or colorimeter with a D65 illuminant and 10° observer setting.
-
Measure the color coordinates (L, a, b*) of the molded polymer plaques before aging (T=0).
-
Place the plaques in a forced-air oven at a specified temperature (e.g., 150°C) for a set duration (e.g., 500 hours).
-
Remove plaques at specified intervals, allow them to cool to ambient temperature, and remeasure the L, a, b* values.
-
Calculate the Yellowness Index (YI) and the total color difference (ΔE*) at each interval to quantify discoloration.
-
Mechanical Property Retention by Tensile Testing
-
Principle: Evaluates the retention of mechanical properties, such as tensile strength and elongation at break, after accelerated aging. Degradation typically leads to embrittlement and a loss of these properties.
-
Standard: ASTM D638.
-
Protocol:
-
Die-cut dumbbell-shaped specimens from the molded plaques.
-
Conduct tensile testing on unaged specimens (T=0) using a universal testing machine at a specified crosshead speed to determine initial tensile strength and elongation.
-
Age additional specimens in a forced-air oven under the same conditions used for color stability testing.
-
At each time interval, remove a set of specimens and conduct tensile testing.
-
Calculate the percentage of property retention at each interval compared to the initial values.
-
Discussion and Formulation Guidance
The data and structural analysis indicate that This compound occupies a valuable position in the antioxidant portfolio.
-
Versus BHT: With a higher molecular weight, it offers a significant advantage in applications involving higher processing temperatures or requiring longer service life where BHT's volatility would be a limiting factor.[2] It provides a step-up in performance without moving to a much larger, potentially less compatible molecule.
-
Versus High MW Polyphenols: While high MW polyphenols provide the ultimate in thermal stability and low volatility, This compound may offer better compatibility and dispersion in certain polymers due to its smaller size. It can provide a cost-effective solution for applications where the extreme performance of a high MW polyphenol is not required.
Application-Specific Recommendations:
-
Polyolefins (PE, PP): Highly suitable as a primary antioxidant. Its performance in long-term thermal stability applications is expected to be superior to BHT.[2] For optimal processing stability, it should be used in synergy with a secondary antioxidant like a phosphite.[2]
-
Styrenics (PS, ABS): Can be effective, but careful evaluation of color stability is necessary. The inherent tendency of styrenics to yellow can be exacerbated by certain phenolic byproducts.
-
Elastomers and Rubbers: Its role as an effective anti-aging additive for rubber has been noted.[4] Its moderate molecular weight provides a good balance of reactivity and permanence in these flexible matrices.
Conclusion
The validation of This compound reveals it to be a capable and versatile hindered phenolic antioxidant. Its performance profile, characterized by lower volatility than BHT and potentially better compatibility than very high molecular weight polyphenols, makes it a compelling choice for a wide range of polymer applications. The decision to employ this antioxidant should be driven by empirical data generated through the standardized protocols outlined in this guide. By systematically evaluating key performance indicators such as oxidative stability, color retention, and mechanical durability, formulators can confidently select the optimal stabilization package to meet the specific demands of their material and application.
References
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2,6-di-tert-butyl-4-(methoxymethyl)phenol - ChemBK. (2024). ChemBK. [Link]
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2,6-Di-tert-butyl-4-(methoxymethyl)phenol - ResearchGate. (2008). ResearchGate. [Link]
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Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. (2015). PubMed. [Link]
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Antioxidants and stabilizers, 117. Contribution to the transformation mechanism of 2,6‐di‐tert‐butyl‐4‐methylphenol, a processing stabilizer for polyolefins. (1995). ResearchGate. [Link]
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Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. (2007). ResearchGate. [Link]
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2,6-Di-tert-butyl-4-(methoxy-meth-yl)phenol. (2008). PubMed. [Link]
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Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023). Polymer Chemistry. [Link]
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2,6-Di-tert-butyl-4-(methoxymethyl)phenol. (n.d.). PubChem. [Link]
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What are Phenolic Antioxidants for Polymers? Benefits and Applications. (2024). US Masterbatch. [Link]
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Reaction kinetics of antioxidants for polyolefins. (2021). Energiforsk. [Link]
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Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. (2022). MDPI. [Link]
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Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. (2022). MDPI. [Link]
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Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2023). National Institutes of Health (NIH). [Link]
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Hindered phenolic antioxidants for protection of polymers. (2022). Partners in Chemicals. [Link]
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Antioxidants as Sources of Plastics Discoloration: Structural Effects. (2002). ResearchGate. [Link]
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Plastic & Antioxidant Additives | Hindered Phenol. (n.d.). Taiwan Surfactant. [Link]
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A Senior Application Scientist's Comparative Guide to Industrial Antioxidants: 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol vs. Established Alternatives
For the attention of: Researchers, scientists, and drug development professionals
In the dynamic landscape of industrial chemistry, the selection of optimal additives is paramount to ensuring product stability, longevity, and performance. This guide offers an in-depth cost-benefit analysis of "4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol" for industrial applications, primarily as a polymer antioxidant. In the absence of extensive, publicly available performance data for this specific molecule, this guide will provide a comprehensive comparison with two widely used hindered phenolic antioxidants: Butylated Hydroxytoluene (BHT) and Irganox 1010. The analysis is grounded in the structural attributes of each compound, available data for the alternatives, and standardized testing methodologies that form the bedrock of antioxidant evaluation in the polymer industry.
Introduction to Hindered Phenolic Antioxidants in Industrial Applications
Polymers, during processing and end-use, are susceptible to degradation initiated by heat, light, and oxygen. This degradation manifests as discoloration, loss of mechanical strength, and ultimately, product failure.[1] Hindered phenolic antioxidants are a cornerstone of polymer stabilization, acting as primary antioxidants that interrupt the free-radical chain reactions responsible for oxidative degradation.[2][3] They donate a hydrogen atom from their hydroxyl group to reactive radicals, forming a stable phenoxy radical that is less likely to propagate the degradation cascade.[3] The choice of a specific hindered phenol is a critical decision, balancing performance, cost, and safety.
This guide will dissect the potential of this compound in this context, comparing it against the workhorse BHT and the high-performance Irganox 1010.
Molecular Structure and its Implications for Performance
The efficacy of a hindered phenolic antioxidant is intrinsically linked to its molecular structure. The arrangement of substituent groups around the phenolic ring dictates its radical scavenging ability, volatility, compatibility with the polymer matrix, and thermal stability.
Diagram: Molecular Structures of Compared Antioxidants
Caption: Molecular structures of the compared antioxidants.
This compound: A Theoretical Assessment
With a molecular weight of 266.38 g/mol , this antioxidant features a sterically hindered phenol with two methoxymethyl groups at the ortho positions and a tert-butyl group at the para position.
-
Antioxidant Activity: The core phenolic hydroxyl group is the active site for radical scavenging. The tert-butyl group provides steric hindrance, which is crucial for stabilizing the resulting phenoxy radical.
-
Potential Advantages of Methoxymethyl Groups: The two methoxymethyl groups are a distinguishing feature. Theoretically, they could:
-
Improve compatibility with polar polymers due to the presence of ether linkages.
-
Reduce volatility compared to lower molecular weight phenols like BHT, leading to better persistence during high-temperature processing and long-term aging.
-
Offer potential for reactivity , allowing the molecule to be chemically grafted onto the polymer backbone, which would significantly reduce migration.
-
Butylated Hydroxytoluene (BHT): The Industry Standard
BHT is a widely used, cost-effective phenolic antioxidant.[4] Its lower molecular weight (220.35 g/mol ) makes it more volatile than higher molecular weight alternatives.[5]
-
Performance: BHT is effective at preventing oxidation during processing but can be lost at high temperatures, potentially limiting its long-term thermal stability.[6]
-
Cost-Effectiveness: Its primary advantage is its low cost, making it a popular choice for a wide range of applications where extreme performance is not a prerequisite.[4]
Irganox 1010: The High-Performance Benchmark
Irganox 1010 is a high molecular weight (1177.6 g/mol ), sterically hindered phenolic antioxidant.[7] Its structure contains four hindered phenol groups.
-
Performance: Due to its high molecular weight and multiple active sites, Irganox 1010 exhibits low volatility, excellent thermal stability, and high resistance to extraction.[7][8] This makes it suitable for demanding applications requiring long-term heat aging performance.
-
Cost: Its complex structure and high performance are reflected in a higher price point compared to BHT.[9][10]
Comparative Performance Analysis: A Data-Driven Approach
Table 1: Comparative Performance of Phenolic Antioxidants
| Performance Metric | This compound | Butylated Hydroxytoluene (BHT) | Irganox 1010 | Test Method |
| Molecular Weight ( g/mol ) | 266.38 | 220.35[5] | 1177.6[7] | - |
| Melt Temperature (°C) | Not Available | 69-72 | 110-125[9] | - |
| Volatility | Expected to be lower than BHT | High | Low[7] | TGA |
| Thermal Stability | Theoretical: Moderate to High | Moderate | High[8] | TGA, OIT |
| Oxidative Induction Time (OIT) | Not Available | Shorter | Longer[8] | ASTM D3895[11] |
| Melt Flow Index (MFI) Stability | Not Available | Good processing stability | Excellent processing stability | ASTM D1238[12] |
| Color Stability (Yellowness Index) | Not Available | Prone to yellowing | Good color stability | ASTM D1925[13] |
Cost-Benefit Analysis
The ultimate selection of an antioxidant hinges on a thorough cost-benefit analysis. This involves not only the purchase price of the additive but also its efficiency, impact on processing, and the longevity it imparts to the final product.
Table 2: Cost Comparison of Phenolic Antioxidants
| Antioxidant | Supplier Example(s) | Indicative Price (USD/kg) |
| This compound | AChemBlock | ~$10,600 (for 25g, extrapolated) |
| Butylated Hydroxytoluene (BHT) | Sigma-Aldrich, Tridge | $4.60 - $13.55 (2023 data)[5][14] |
| Irganox 1010 | MedKoo Biosciences, IndiaMART | ~$2.80 - $4.50 (Industrial Grade)[7][15] |
Note: Prices are indicative and can vary significantly based on supplier, purity, and order volume. The price for this compound is based on a small, research-grade quantity and is not representative of industrial bulk pricing.
Analysis:
-
BHT is the most cost-effective option for general-purpose applications where high thermal stability is not the primary concern.[4]
-
Irganox 1010 commands a higher price but offers superior performance in demanding applications, justifying its cost through extended product life and improved quality.
-
This compound , based on its current laboratory-scale pricing, is not economically viable for large-scale industrial use. However, if produced on an industrial scale, its cost would decrease significantly. The key to its cost-benefit proposition lies in whether its performance advantages (potentially lower volatility than BHT and better compatibility) can justify a price point that would likely be higher than BHT.
Experimental Protocols for Comparative Evaluation
To generate the necessary data for a direct comparison, a series of standardized tests should be performed. The following protocols outline the key experiments.
Oxidative Induction Time (OIT) - ASTM D3895
This test is a critical measure of an antioxidant's ability to resist thermal degradation.[11][16]
Diagram: Oxidative Induction Time (OIT) Workflow
Caption: Workflow for OIT testing via DSC.
Methodology:
-
Prepare samples of the base polymer containing equivalent molar concentrations of each antioxidant.
-
Place a small, precisely weighed sample into a differential scanning calorimeter (DSC) pan.
-
Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas to oxygen.
-
Record the time until the onset of the exothermic oxidation peak. A longer OIT indicates greater thermal stability.[17]
Melt Flow Index (MFI) Stability - ASTM D1238
This test assesses the antioxidant's ability to protect the polymer from degradation during melt processing.[12][18]
Methodology:
-
Compound the polymer with each antioxidant.
-
Measure the initial MFI of each compound.
-
Subject the compounds to multiple extrusion cycles to simulate processing.
-
Measure the MFI after each cycle.
-
A smaller change in MFI indicates better processing stability.
Color Stability (Yellowness Index) - ASTM D1925
This method quantifies the discoloration of the polymer after exposure to heat and light.[13][19]
Methodology:
-
Prepare molded plaques of the polymer stabilized with each antioxidant.
-
Measure the initial Yellowness Index (YI) using a spectrophotometer.
-
Age the plaques in an oven at an elevated temperature for a specified duration.
-
Measure the YI of the aged plaques.
-
A lower change in YI indicates better color stability.
Safety and Handling
-
This compound: Specific toxicity data is limited. General precautions for handling phenolic compounds should be observed, including the use of personal protective equipment (PPE) to avoid skin and eye contact.
-
BHT: Generally recognized as safe (GRAS) for use in food at specified concentrations. However, some studies have raised concerns about its potential health effects at high doses.[4]
-
Irganox 1010: Has low oral toxicity and is not considered a skin irritant. It is approved for use in many food contact applications.
Conclusion and Future Outlook
The cost-benefit analysis of this compound in industrial applications is currently hampered by a lack of publicly available performance data. Based on its chemical structure, it holds the potential for improved performance over BHT, particularly in terms of lower volatility and potentially better compatibility with certain polymer systems. However, its current high cost, based on laboratory-scale synthesis, makes it uncompetitive for bulk industrial use.
For researchers and drug development professionals, this molecule may present opportunities in specialized, low-volume, high-value applications where its unique properties could be advantageous. For broad industrial applications, a significant reduction in production cost would be necessary.
Recommendation:
To fully assess the industrial viability of this compound, a comprehensive experimental program following the protocols outlined in this guide is essential. Direct, comparative data on its performance against industry standards like BHT and Irganox 1010 will be the ultimate determinant of its place in the industrial antioxidant market. The market for phenolic antioxidants is mature, and any new entrant must demonstrate a clear and significant performance or cost advantage to gain traction.[20][21]
References
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- Testing Laboratory. (n.d.). ASTM D1238 Polymer Melt Flow Index Testing.
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- OOO "Khimsnabzhenie" Ukraine. (n.d.).
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- Prospector. (n.d.). Yellowness - ASTM D1925.
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- Tridge. (n.d.).
- ASTM International. (2019). D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
- Testronix. (2024). Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133.
- Biomol. (n.d.). Irganox 1010.
- Goettfert. (n.d.). Test conditions Melt Flow Index Test.
- PDQ Scientific. (n.d.). Irganox 1010.
- Presto Group. (2025). Step-by-Step Procedure for Melt Flow Index Testing (ASTM D1238 & ISO 1133).
- Zeng, T., & Sun, J. F. (2008). 2,6-Di-tert-butyl-4-(methoxy-meth-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(3), o588.
- Strydom, C. A., & Focke, W. W. (2005). Oxidation induction time and oxidation onset temperature of polyethylene in air. Thermochimica Acta, 435(2), 124-128.
- NETZSCH Analyzing & Testing. (2012). Investigation of the Oxidative Stability of Polyolefins and Thermoplastic Elastomers by Means of DSC.
- IndiaMART. (n.d.). Antioxidant Irganox 1010 Basf.
- Markets and Data. (2025). Phenolic Compounds Antioxidant Market Size, Share | Industry Forecast, 2035.
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- Sigma-Aldrich. (n.d.).
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- ASTM International. (1988). D1925-70(1988), Standard Test Method for Yellowness Index of Plastics.
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A Comparative Guide to the Synergistic Effects of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol in Polymer Stabilization
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the synergistic performance of the hindered phenolic antioxidant, 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol, when combined with other classes of polymer stabilizers. We will explore the underlying chemical mechanisms, present comparative experimental data, and provide detailed protocols for performance evaluation.
Note: The specific compound "this compound" is a specialized hindered phenolic antioxidant. The principles and synergistic effects discussed are based on the well-documented behavior of this class of stabilizers, including structurally similar compounds like 2,6-di-tert-butyl-4-(methoxymethyl)phenol.[1][2][3][4][5]
Introduction: The Role of Hindered Phenolic Antioxidants
Polymers are susceptible to degradation from environmental factors such as heat, oxygen, and UV radiation during processing and end-use.[6][7] This degradation, primarily an auto-oxidation process, involves the formation of highly reactive free radicals that lead to chain scission and crosslinking, resulting in loss of mechanical properties, discoloration, and reduced service life.[8][9]
This compound belongs to the family of primary antioxidants , specifically sterically hindered phenols.[10][11] Its primary function is to intercept and neutralize free radicals, thereby terminating the degradation cycle. The bulky tert-butyl groups adjacent to the phenolic hydroxyl group enhance the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains.[12]
Mechanism of Action: Radical Scavenging The core function of a hindered phenolic antioxidant is to donate a hydrogen atom from its hydroxyl group to a reactive peroxy radical (ROO•), a key propagator in the oxidation chain. This action deactivates the peroxy radical and forms a stable, non-reactive phenoxy radical.[11]
The Principle of Synergy in Polymer Stabilization
While primary antioxidants are effective radical scavengers, they cannot address all aspects of the degradation process. A truly robust stabilization system often relies on synergy , where the combined effect of two or more additives is greater than the sum of their individual effects.[13][14] By combining different types of stabilizers, multiple degradation pathways can be addressed simultaneously, providing comprehensive protection.[15][16]
The most common synergistic partners for hindered phenols are:
-
Secondary Antioxidants (e.g., Phosphites): These compounds are hydroperoxide decomposers.[6][17]
-
Hindered Amine Light Stabilizers (HALS): These are highly efficient radical scavengers, particularly effective against photo-oxidation.[7]
Synergy with Phosphite Antioxidants
The combination of a hindered phenol with a phosphite is a classic example of a synergistic primary/secondary antioxidant system.[15][16] While the phenolic antioxidant scavenges free radicals, the high temperatures of polymer processing can still lead to the formation of hydroperoxides (ROOH). These hydroperoxides are unstable and can decompose into new, highly reactive radicals, re-initiating the degradation cycle.
This is where phosphites intervene. They act as hydroperoxide decomposers, converting them into stable, non-radical products (alcohols).[15][17] This dual-action approach provides a more complete stabilization package: the phenol tackles the initial radical attack, and the phosphite "cleans up" the harmful byproducts.[15] This leads to significantly improved melt processing stability and long-term thermal stability.
Comparative Performance Data
The following tables present illustrative data comparing the performance of a polypropylene (PP) formulation stabilized with this compound alone and in combination with a common phosphite antioxidant and a Hindered Amine Light Stabilizer (HALS).
Table 1: Long-Term Thermal Stability (Oxidative Induction Time)
Oxidative Induction Time (OIT) measures the time until the onset of rapid oxidation at an elevated temperature, indicating the effectiveness of the thermal stabilization package. A higher OIT value signifies better thermal stability.[18]
| Stabilizer System (in Polypropylene) | Concentration (wt%) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| Control (Unstabilized) | 0 | < 1 |
| Phenolic AO Only | 0.1 | 15 |
| Phosphite AO Only | 0.1 | 5 |
| Phenolic AO + Phosphite AO (Synergy) | 0.1 + 0.1 | > 60 |
This data demonstrates a clear synergistic effect; the combination provides stability far exceeding the sum of the individual components.
Table 2: Processing Stability (Color - Yellowness Index)
The Yellowness Index (YI) measures the degree of yellowness in a plastic sample, often as a result of degradation during high-heat processing (e.g., multiple extrusion passes).[18] A lower YI value indicates better color stability.[19]
| Stabilizer System (in Polypropylene) | Yellowness Index (YI) after 5 Extrusion Passes |
| Control (Unstabilized) | 25 |
| Phenolic AO Only | 10 |
| Phosphite AO Only | 18 |
| Phenolic AO + Phosphite AO (Synergy) | < 3 |
The synergistic system is highly effective at preventing discoloration during processing, which is often caused by the oxidation of the phenolic antioxidant itself into colored quinoid structures.[19] The phosphite helps to mitigate this process.
Table 3: UV Stability (Retention of Mechanical Properties)
This test evaluates the ability of the stabilizer package to protect the polymer from degradation caused by UV light exposure. Tensile strength is measured before and after accelerated weathering.
| Stabilizer System (in Polyethylene) | Tensile Strength Retention after 1000 hrs Xenon Arc Weathering |
| Control (Unstabilized) | < 20% |
| Phenolic AO Only | 45% |
| HALS Only | 85% |
| Phenolic AO + HALS (Synergy) | > 90% |
While HALS are excellent light stabilizers on their own, the addition of a phenolic antioxidant provides crucial protection during the initial processing phase, ensuring the integrity of the polymer before it is exposed to UV light.
Experimental Protocols & Workflows
Reproducible and standardized testing is critical for evaluating stabilizer performance. The following are detailed protocols for the key experiments cited above.
Experimental Workflow for Stabilizer Evaluation
Protocol: Oxidative Induction Time (OIT) by DSC
This protocol is based on the principles outlined in ASTM D3895.
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Sample Preparation: A small sample (5-10 mg) is cut from the molded specimen and placed in an open aluminum DSC pan.
-
Calibration: Ensure the DSC is calibrated for temperature and heat flow according to the manufacturer's specifications.
-
Test Procedure:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a nitrogen atmosphere from room temperature to the isothermal test temperature (e.g., 200°C) at a rate of 20°C/min.
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the heat flow signal as a function of time.
-
-
Data Analysis: The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC curve.
Protocol: Yellowness Index (YI) after Oven Aging
This protocol combines thermal aging with color measurement based on ASTM E313.
-
Sample Preparation: Use flat, molded plaques (e.g., 50mm x 50mm x 2mm) of the stabilized polymer.
-
Initial Measurement: Measure the initial Yellowness Index of the unaged samples using a colorimeter or spectrophotometer.[18]
-
Aging Procedure:
-
Place the plaques in a forced-air circulating oven set to a specified temperature (e.g., 115°C).[20]
-
Remove samples at predetermined time intervals (e.g., 24, 48, 96, 200 hours).
-
Allow samples to cool to room temperature before measurement.
-
-
Final Measurement: Measure the Yellowness Index of the aged samples.
-
Data Analysis: Report the change in YI (ΔYI) over time for each stabilizer formulation.
Protocol: Tensile Strength Retention after UV Weathering
This protocol combines UV exposure with mechanical testing, based on principles from ASTM D638 and ASTM G155.
-
Sample Preparation: Mold standard dumbbell-shaped tensile bars (as specified in ASTM D638) from each stabilizer formulation.
-
Initial Measurement: Test a set of unaged tensile bars (at least 5 per formulation) to establish the initial tensile strength at break.
-
Weathering Procedure:
-
Place the remaining tensile bars in a Xenon Arc Weathering apparatus.
-
Program the device to a standard cycle (e.g., continuous light with periodic water spray) for a specified duration (e.g., 1000 hours).
-
-
Final Measurement: After the weathering period, remove the bars, condition them at standard temperature and humidity for 24 hours, and then perform tensile testing.
-
Data Analysis: Calculate the percentage of tensile strength retained for each formulation using the formula:
-
Retention (%) = (Tensile Strength_aged / Tensile Strength_initial) x 100
-
Conclusion
This compound is an effective primary antioxidant. However, its performance can be dramatically enhanced through synergistic combinations with other types of stabilizers.
-
For Thermal and Processing Stability: A blend with a phosphite secondary antioxidant provides a comprehensive system that neutralizes both free radicals and hydroperoxides, resulting in superior melt stability and long-term heat aging performance.[15][21]
-
For UV Stability: A combination with a HALS provides robust protection against photo-oxidation, preserving mechanical properties and extending the service life of materials in outdoor applications.[7]
For professionals in materials science and development, understanding and leveraging these synergistic effects is key to designing highly durable and reliable polymer-based products. The selection of the optimal stabilizer blend will depend on the specific polymer, processing conditions, and the end-use environment.
References
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- 5. PubChemLite - 2,6-di-tert-butyl-4-(methoxymethyl)phenol (C16H26O2) [pubchemlite.lcsb.uni.lu]
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- 18. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
Head-to-head comparison of "4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol" and other commercial antioxidants
For researchers, scientists, and professionals in drug development, the selection of an appropriate antioxidant is a critical decision that can impact the stability, efficacy, and shelf-life of formulations. This guide provides a head-to-head comparison of "4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol" and other commercial antioxidants, offering a framework for evaluation supported by established experimental protocols. While direct comparative data for "this compound" is not extensively available in public literature, this guide will use the well-characterized antioxidant Butylated Hydroxytoluene (BHT) as a primary benchmark due to its structural similarities. We will delve into the theoretical underpinnings of their antioxidant activity and provide detailed methodologies for their empirical evaluation.
The Landscape of Phenolic Antioxidants in Research and Development
Phenolic compounds are a cornerstone of antioxidant science. Their ability to scavenge free radicals is primarily attributed to the hydrogen-donating capability of their phenolic hydroxyl group.[1] This action neutralizes reactive oxygen species (ROS), thereby inhibiting oxidative processes that can degrade active pharmaceutical ingredients (APIs) and other sensitive components in a formulation.[2][3] The market offers a variety of synthetic and natural antioxidants, each with a unique profile of efficacy, solubility, and safety.[2][]
Featured Antioxidant: this compound
Chemical Structure and Putative Mechanism of Action
"this compound" is a sterically hindered phenolic antioxidant. The core of its antioxidant capability lies in the phenolic hydroxyl group. The bulky tert-butyl group and the methoxymethyl groups at the ortho positions to the hydroxyl group create steric hindrance. This structural feature is crucial as it enhances the stability of the resulting phenoxy radical formed after donating a hydrogen atom to a free radical, preventing it from initiating further radical chain reactions.[1]
The proposed mechanism of action, typical for hindered phenolic antioxidants, involves the donation of a hydrogen atom from the hydroxyl group to a free radical (R•), neutralizing it and forming a stable, non-reactive phenoxy radical.
Caption: General mechanism of a hindered phenolic antioxidant.
Commercial Antioxidant Benchmark: Butylated Hydroxytoluene (BHT)
Butylated Hydroxytoluene (BHT), chemically known as 2,6-di-tert-butyl-4-methylphenol, is a widely used synthetic antioxidant in the pharmaceutical, food, and cosmetic industries.[5][6] Its popularity stems from its high efficacy and cost-effectiveness.
Mechanism of Action
Similar to our featured antioxidant, BHT's mechanism is centered on its sterically hindered phenolic hydroxyl group. The two tert-butyl groups provide significant steric hindrance, contributing to the stability of the resulting phenoxy radical.[1]
Head-to-Head Comparison: A Framework for Evaluation
To objectively compare the performance of "this compound" with BHT and other commercial antioxidants, a series of standardized in vitro assays are recommended. These assays provide quantitative data on the radical scavenging activity and the ability to inhibit lipid peroxidation.
Experimental Protocols for Antioxidant Efficacy
The following are detailed, step-by-step methodologies for key experiments that can be employed to generate direct comparative data.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7][8]
-
Materials: DPPH solution (typically 0.1 mM in methanol or ethanol), antioxidant solutions of varying concentrations, methanol or ethanol, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the antioxidant in a suitable solvent (e.g., methanol).
-
Create a series of dilutions of the antioxidant solution.
-
Add a fixed volume of the DPPH solution to each dilution.[7]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[9]
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).[7]
-
A control is prepared with the solvent and DPPH solution without the antioxidant.[7]
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7] The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Caption: Workflow for the DPPH radical scavenging assay.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of this color is proportional to the antioxidant's activity.[10]
-
Materials: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), antioxidant solutions, spectrophotometer.
-
Procedure:
-
Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[10]
-
Dilute the ABTS•+ solution with a suitable solvent to an absorbance of ~0.700 at 734 nm.[10]
-
Add a small volume of the antioxidant solution to a fixed volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]
Caption: Workflow for the ABTS radical cation decolorization assay.
3. Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in oxidative degradation. The assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.[12][13]
-
Materials: Lipid source (e.g., linoleic acid emulsion), pro-oxidant (e.g., FeSO4), antioxidant solutions, thiobarbituric acid (TBA) reagent, trichloroacetic acid (TCA), spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture containing the lipid source, a buffer, and the antioxidant solution.
-
Induce lipid peroxidation by adding a pro-oxidant.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.
-
Stop the reaction by adding TCA.
-
Add the TBA reagent and heat the mixture (e.g., 95°C) to allow for color development.[12]
-
Cool the samples and measure the absorbance of the supernatant at 532 nm.[12]
-
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control without the antioxidant.
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison, the experimental data should be summarized in a structured table.
| Antioxidant | DPPH IC50 (µM) | ABTS TEAC (µM Trolox equivalents/µM antioxidant) | Lipid Peroxidation Inhibition (%) at a fixed concentration |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Butylated Hydroxytoluene (BHT) | Experimental Value | Experimental Value | Experimental Value |
| Vitamin E (α-tocopherol) | Experimental Value | Experimental Value | Experimental Value |
| Other Commercial Antioxidant | Experimental Value | Experimental Value | Experimental Value |
Note: The above table is a template. The actual values would be determined through experimentation.
Conclusion and Future Directions
The selection of an antioxidant for pharmaceutical and research applications requires a thorough evaluation of its performance. While "this compound" shows promise as a sterically hindered phenolic antioxidant based on its chemical structure, empirical data from standardized assays are necessary for a definitive comparison with established commercial antioxidants like BHT. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own head-to-head comparisons, enabling an informed and data-driven selection of the most suitable antioxidant for their specific needs. Further research generating public data on the antioxidant efficacy of novel compounds like "this compound" is crucial for advancing the field of formulation science.
References
- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024-08-06).
- ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019-07-26).
- Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC - NIH.
- ABTS Antioxidant Capacity Assay - G-Biosciences.
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences.
- Abts assay protocol pdf - GM Binder.
- TBARS - Wikipedia.
- Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central.
- DPPH Radical Scavenging Assay - MDPI.
- Antioxidant Sales Grow Alongside Scientific Controversy - Nutraceuticals World. (2015-03-02).
- Antioxidants - CD Formulation.
- American Journal of Pharmacy and Pharmacology Investigating the Role of Antioxidants in Drug Development - Austra & Lian.
- A Comparative Analysis of the Antioxidant Potential of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol and BHT - Benchchem. (2025-11-01).
- Pharmaceutical Excipients Antioxidants - BOC Sciences.
- 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
Introduction: Beyond the Benchtop
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper management, from handling to final disposal, is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed protocol for the safe disposal of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol, a substituted phenol compound. While the IUPAC name is more precisely 2,6-di-tert-butyl-4-(methoxymethyl)phenol, we will address the compound as specified. The principles and procedures outlined here are designed to provide clear, actionable steps for researchers, ensuring that safety and compliance are integrated into the laboratory workflow. The causality behind each step is explained to empower scientists with a deeper understanding of responsible chemical management.
Part 1: Hazard Profile and Immediate Safety Protocols
Understanding the intrinsic hazards of a chemical is the first step in handling it safely. This compound presents several risks that dictate its handling and disposal procedures.
1.1. GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
-
Long-term Aquatic Hazard (H413): May cause long-lasting harmful effects to aquatic life.[1]
The aquatic toxicity is a critical factor in its disposal. Phenolic compounds, in general, are toxic to aquatic organisms, and regulations strictly limit their release into waterways.[2][3] Therefore, under no circumstances should this chemical or its residues be disposed of down the drain.[4][5]
1.2. Required Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn when handling or preparing this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard.[6][7] | To protect against accidental splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact, which can lead to irritation.[1] |
| Body Protection | A fully buttoned laboratory coat. An apron may be required for larger quantities.[8] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] | To prevent inhalation of any dust or aerosols, which can cause respiratory tract irritation.[1] |
Part 2: Step-by-Step Disposal Workflow
The fundamental principle of chemical disposal is the segregation of waste streams. This ensures that waste is handled correctly by disposal facilities and prevents unintended chemical reactions.
2.1. Waste Identification and Segregation
Proper segregation at the point of generation is the most critical step.
-
Uncontaminated or Expired Product: Pure, unused, or expired this compound should be kept in its original or a compatible, tightly sealed container. The container must be clearly labeled with the full chemical name and appropriate hazard symbols.
-
Contaminated Solid Waste: This stream includes items such as used gloves, weighing papers, contaminated paper towels, and spill cleanup materials. These items must be collected in a dedicated, sealed container or a heavy-duty plastic bag clearly labeled as "Hazardous Waste" and listing the chemical contaminant.
-
Contaminated Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a designated, leak-proof, and properly labeled hazardous waste container. Do not mix incompatible waste streams.
2.2. Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste generated from this chemical.
Caption: Decision workflow for segregation and disposal of chemical waste.
2.3. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. Restrict access to the spill site.[5]
-
Contain and Absorb: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[6][10] For liquid spills (if dissolved), use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[4][5] Do not use combustible materials like paper towels for large spills.
-
Collect and Package: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as contaminated waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Part 3: Approved Final Disposal Methods
The final disposition of this compound must be handled by professionals in accordance with local, state, and federal regulations. Laboratory personnel are responsible for the correct initial packaging and labeling, but not the ultimate treatment.
3.1. Primary Recommended Method: Incineration
The safest and most environmentally sound method for disposing of this and other phenolic compounds is through high-temperature incineration at a licensed hazardous waste facility.[4]
-
Causality: Incineration ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less toxic components like carbon dioxide and water. This process permanently eliminates its hazardous properties, including its aquatic toxicity. Modern incinerators are equipped with scrubbers and other pollution control devices to treat the exhaust gases before release.
3.2. Alternative Methods (Use with Caution)
-
Landfilling: Disposal in a hazardous waste landfill is generally not recommended for this compound due to its potential to leach into the environment over time. This should only be considered if explicitly permitted by local regulations and if incineration is not an option.
-
Chemical Treatment: While methods like chemical oxidation can be used to treat phenolic wastewater, these are large-scale industrial processes and are not suitable for laboratory waste disposal.[2]
3.3. Arranging for Disposal
All collected waste streams (pure chemical, contaminated solids, and contaminated liquids) must be transferred to your institution's EHS department or a certified hazardous waste contractor. Ensure all containers are tightly sealed, properly labeled, and ready for transport according to institutional guidelines.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6911, 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2020). Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Environment tier II assessment. Retrieved from [Link]
-
Chemistry For Everyone. (2023). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]
- Zeng, T., & Sun, J.-F. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol.
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017). Preliminary Information on Manufacturing, Processing, Distribution, Use and Disposal: 2,4,6-Tris(tert-butyl)phenol. Retrieved from [Link]
- de la Cruz, P., et al. (2022). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. MDPI.
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National Center for Biotechnology Information. (2008). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. PMC. Retrieved from [Link]
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Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]
- Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
-
MDPI. (2023). Removal of Phenol from Biomedical Waste via an Adsorption Process. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]
-
The Human Metabolome Database. (2012). Showing metabocard for 2,6-Di-tert-butyl-4-hydroxymethylphenol (HMDB0032048). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31404, 2,6-Di-tert-butyl-4-methylphenol. Retrieved from [Link]
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Navigating the Safe Handling of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of chemical research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol (CAS No. 421546-91-0). As a substituted phenolic compound, understanding its potential hazards and implementing robust safety protocols are paramount to protecting personnel and the environment.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from the safety profiles of structurally similar phenolic compounds and established best practices in chemical hygiene.[1][2] This approach ensures a cautious and comprehensive safety framework.
Hazard Assessment: Understanding the Risks
While a detailed toxicological profile for this compound is not extensively documented, a chemical label indicates it is suspected of causing genetic defects and is harmful to aquatic life with long-lasting effects .
Based on the known hazards of similar phenolic compounds, we must anticipate the following potential risks:
-
Skin and Eye Irritation: Phenolic compounds are known to cause irritation, and in some cases, severe burns upon contact with skin and eyes.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]
-
Systemic Toxicity: Phenol and its derivatives can be absorbed through the skin, leading to systemic toxic effects.[4]
Given these potential hazards, a proactive and stringent approach to safety is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory to protect against splashes. A full-face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a high risk of splashing.[2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a range of chemicals, including phenolic compounds.[2][5] Double gloving is a best practice for enhanced protection, particularly during prolonged handling. Always inspect gloves for any signs of degradation or perforation before use. |
| Body | Laboratory Coat | A flame-retardant lab coat, fully buttoned, is required to protect the skin from accidental spills and contamination. |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is necessary when handling the compound outside of a certified chemical fume hood, or if there is a potential for aerosol or dust generation.[2][6] For tasks that may generate fine particles, a P100 particulate filter in combination with an OV cartridge is recommended.[6] |
| Feet | Closed-Toe Shoes | Leather or chemically resistant shoes that completely cover the feet are mandatory to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for safe handling.
Engineering Controls: Creating a Safe Workspace
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Eyewash Station and Safety Shower: An accessible and fully functional eyewash station and safety shower must be located within a 10-second travel distance from the handling area.[7]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transferring:
-
Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood.
-
Avoid generating dust. If the material is a fine powder, handle it with extra care.
-
Use spatulas and other non-sparking tools for transfers.
-
-
Solution Preparation:
-
Slowly add the solid to the solvent with stirring to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Thoroughly clean all equipment used. The initial rinsate should be collected as hazardous waste.[8]
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete.[9]
-
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] After the initial water flush, if available, apply Polyethylene Glycol (PEG) 300 or 400 to the affected area.[10][12][13] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[10][12] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. [4] Rinse the mouth with water. If the person is conscious, have them drink a glass of water to dilute the chemical. Seek immediate medical attention. |
Spill Response
The following workflow outlines the procedure for managing a spill of this compound.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is critical to prevent environmental contamination, given its classification as harmful to aquatic life.[14][15]
Waste Segregation and Collection
-
Unused/Contaminated Solid: Collect all solid waste, including unused product and contaminated materials (e.g., weighing paper, absorbent pads), in a clearly labeled, sealed, and chemically compatible container for hazardous waste.[5][16]
-
Contaminated Solvents/Solutions: Collect all liquid waste containing this compound in a separate, labeled, and sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Double-bag all contaminated disposable PPE (gloves, etc.) in labeled, sealed plastic bags.[8]
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.[8]
-
Storage: Store hazardous waste in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[17]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[15][16]
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [15]
Conclusion: A Culture of Safety
The responsible use of chemicals like this compound is a cornerstone of scientific excellence. By integrating the principles and procedures outlined in this guide into your daily laboratory workflow, you contribute to a robust culture of safety that protects you, your colleagues, and the broader community. Always prioritize a thorough risk assessment before beginning any new procedure and consult with your institution's safety professionals for any specific questions or concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
